L-Proline
描述
属性
IUPAC Name |
(2S)-pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Record name | proline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Proline | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-13-3 | |
| Record name | L-Proline homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5044021 | |
| Record name | L-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |
| Record name | L-Proline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Proline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Proline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1415/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C, Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol, Very soluble in water, alcohol; insoluble in ether, Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol, 162.0 mg/mL, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |
| Record name | Proline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00172 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-PROLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Proline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1415/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.064 at 24 °C | |
| Record name | (L)-PROLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Flat needles from alcohol + ether; prisms from water, White crystals or crystalline powder | |
CAS No. |
4305-67-3, 147-85-3, 37159-97-0 | |
| Record name | L-Proline, labeled with carbon-14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4305-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Proline, labeled with carbon-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(2,3-3H)Proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037159970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00172 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | proline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Proline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DLQ4CIU6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (L)-PROLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220-222 °C, decomposes, MP: 215-220 °C with decomposition /D(+)-Proline/, MP: 205 °C with decomposition /DL-Proline/, 221 °C | |
| Record name | Proline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00172 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-PROLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
L-Proline's Crucial Role in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-proline, a non-essential amino acid, has emerged as a critical player in cellular metabolism, extending far beyond its canonical role as a building block for proteins. Its intricate metabolic pathways are deeply intertwined with cellular bioenergetics, redox homeostasis, and key signaling networks that govern cell fate. Dysregulation of proline metabolism is increasingly implicated in a range of pathologies, including cancer and metabolic disorders, making it a compelling area of investigation for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core functions of this compound in cellular metabolism, with a focus on its biosynthesis, catabolism, impact on redox balance, and its modulation of pivotal signaling pathways.
The this compound Metabolic Network: Biosynthesis and Catabolism
The intracellular concentration of this compound is tightly regulated through a delicate balance between its synthesis and degradation. These pathways are not merely reciprocal but are spatially and functionally distinct, allowing for nuanced control of cellular metabolic states.
1.1. This compound Biosynthesis:
This compound is primarily synthesized from glutamate (B1630785) in a two-step enzymatic process.[1] The initial and rate-limiting step is catalyzed by Δ¹-pyrroline-5-carboxylate synthetase (P5CS) , a bifunctional enzyme with both γ-glutamyl kinase and γ-glutamyl phosphate (B84403) reductase activities.[2] P5CS converts glutamate to glutamate-γ-semialdehyde (GSA), which spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C) .[2] The final step involves the reduction of P5C to this compound by P5C reductase (P5CR) , utilizing NADH or NADPH as a cofactor.[3] An alternative, less common pathway for proline synthesis involves the conversion of ornithine to P5C by ornithine aminotransferase (OAT).[1]
1.2. This compound Catabolism:
The degradation of this compound to glutamate occurs in the mitochondria. The first and rate-limiting step is the oxidation of proline to P5C, catalyzed by proline dehydrogenase (PRODH) , also known as proline oxidase (POX).[4] This reaction is coupled to the mitochondrial electron transport chain. P5C is then converted to glutamate by P5C dehydrogenase (P5CDH) .[4]
This compound as a Regulator of Cellular Redox Balance
The biosynthesis and catabolism of this compound are intrinsically linked to the cellular redox state, influencing the balance of NAD(P)+/NAD(P)H.
-
Proline Biosynthesis and NADPH Oxidation: The synthesis of proline from glutamate is a reductive process that consumes NADPH, thereby helping to regenerate NADP+. This can be particularly important in managing oxidative stress by supplying NADP+ for the pentose (B10789219) phosphate pathway (PPP), a major source of the antioxidant NADPH.
-
Proline Catabolism and ROS Production: The oxidation of proline by PRODH in the mitochondria can lead to the production of reactive oxygen species (ROS).[4] This PRODH-dependent ROS generation can act as a signaling mechanism, for instance, in the induction of apoptosis.[4]
This compound and its Intersection with Major Signaling Pathways
This compound metabolism is not an isolated network but is intricately connected with key signaling pathways that regulate cell growth, proliferation, and survival.
3.1. The mTOR Signaling Pathway:
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism. This compound has been shown to activate mTORC1 signaling.[5] This activation is thought to be mediated by the availability of proline for protein synthesis, a process monitored by the mTORC1 complex. The components of this pathway are detailed in the diagram below.
3.2. The AMPK Signaling Pathway:
AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). The relationship between proline metabolism and AMPK is complex. Sustained AMPK activation can upregulate PRODH, leading to proline catabolism to generate ATP and support cell survival under metabolic stress.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to this compound metabolism, providing a basis for comparison and further investigation.
Table 1: Enzyme Kinetics of Key Proline Metabolic Enzymes
| Enzyme | Organism/Cell Line | Substrate | Km | kcat | Reference |
| PRODH | Thermus thermophilus | This compound | 27 mM | 13 s-1 | [6] |
| PRODH (PutA) | Escherichia coli | This compound | - | 5.2 s-1 | [7] |
| P5CS | Arabidopsis thaliana | ATP | 0.35 mM | - | [8] |
| P5CS | Arabidopsis thaliana | Glutamate | 16.9 mM | - | [8] |
| PYCR1 | Human | L-P5C | - | - | [3] |
| PYCR2 | Human | L-P5C | - | - | [3] |
Table 2: Intracellular this compound Concentrations
| Cell Type | Condition | Intracellular Proline Concentration | Reference |
| HEK 293 | Control | 0.18 mM | [4] |
| HEK 293 | PRODH overexpression | 0.03 mM | [4] |
| Melanoma cells | - | Higher than melanocytes | [9] |
| Hepatocellular Carcinoma cells | - | Higher than para-carcinoma tissues | [10] |
Table 3: Effects of this compound on Cell Proliferation and Survival
| Cell Line | Treatment | Effect | Reference |
| HEK 293 | 5 mM Proline + 0.5 mM H2O2 | Increased cell survival from 39% to 77% | [4] |
| HepG2 | 5 mM Proline + 1 mM H2O2 | Increased cell survival from 55% to ~77% | [4] |
| HeLa | 5 mM Proline + 1 mM H2O2 | Increased cell survival from 55% to ~77% | [4] |
| Colorectal Cancer Cells | Proline supplementation | Improved cell growth | [11] |
| Hepatocellular Carcinoma Cells | Proline supplementation | Eliminated growth inhibition by nutrient deficiency | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound metabolism. Below are summaries of key experimental protocols.
5.1. Proline Dehydrogenase (PRODH) Activity Assay
This assay measures the activity of PRODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[1]
Protocol Summary:
-
Enzyme Preparation: Isolate mitochondria or prepare a detergent-solubilized protein extract from the sample.[1]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, KCN, FAD, phenazine methosulfate (PMS), and DCPIP.[1]
-
Initiation: Add the enzyme preparation to the reaction mixture and incubate. Start the reaction by adding a solution of this compound.[1]
-
Measurement: Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.[12]
-
Calculation: Calculate the enzyme activity based on the rate of absorbance change.
5.2. Pyrroline-5-Carboxylate (P5C) Synthase Activity Assay
The activity of P5CS can be determined by measuring the formation of γ-glutamyl-hydroxamate from glutamate and hydroxylamine (B1172632) in the presence of ATP.[2]
Protocol Summary:
-
Enzyme Preparation: Prepare a homogenate from the cells or tissues of interest.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), glutamate, ATP, and hydroxylamine hydrochloride.[2]
-
Incubation: Add the enzyme preparation to the reaction mixture and incubate at 30°C.[2]
-
Termination and Color Development: Stop the reaction by adding a colorimetric mixture containing ferric nitrate, hydrochloric acid, and trichloroacetic acid.[2]
-
Measurement: After centrifugation to remove precipitated proteins, measure the absorbance of the supernatant at 535 nm.[2]
-
Quantification: Determine the amount of γ-glutamyl-hydroxamate formed by comparing the absorbance to a standard curve.[2]
5.3. Quantification of Intracellular this compound
A common method for quantifying intracellular proline is the ninhydrin-based assay.
Protocol Summary:
-
Extraction: Homogenize the biological sample in a suitable buffer, often containing sulfosalicylic acid to precipitate proteins.[13]
-
Reaction: Mix the supernatant with a ninhydrin (B49086) solution in an acidic environment (e.g., acetic acid and phosphoric acid) and heat at 100°C.[14]
-
Chromophore Extraction: After cooling, extract the red-colored chromophore into an organic solvent like toluene.
-
Measurement: Measure the absorbance of the organic phase at 520 nm.[15]
-
Quantification: Determine the proline concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.
Conclusion
This compound metabolism is a central hub that integrates nutrient availability with cellular bioenergetics, redox status, and critical signaling pathways. Its multifaceted roles in both normal physiology and disease highlight the importance of further research in this area. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the complexities of this compound metabolism and its potential as a therapeutic target. A thorough understanding of the intricate regulation of proline biosynthesis and catabolism, and its interplay with signaling networks, will be instrumental in developing novel strategies for a variety of diseases, including cancer.
References
- 1. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Reaction Kinetics of Proline Dehydrogenase in the Multifunctional Proline Utilization A Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new method for accurately measuring Delta(1)-pyrroline-5-carboxylate synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disruption of Proline Synthesis in Melanoma Inhibits Protein Production Mediated by the GCN2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increased mitochondrial proline metabolism sustains proliferation and survival of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline Dehydrogenase (ProDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 13. A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound [frontiersin.org]
- 15. prometheusprotocols.net [prometheusprotocols.net]
The Architect of Protein Form: An In-depth Technical Guide to the Role of L-proline in Protein Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-proline, a unique proteinogenic amino acid with a secondary amine integrated into a rigid pyrrolidine (B122466) ring, plays a multifaceted and critical role in dictating protein structure, stability, and function. Its constrained conformational flexibility, inability to act as a hydrogen bond donor within a peptide backbone, and propensity to favor the cis peptide bond conformation introduce significant structural perturbations. These unique characteristics are not mere disruptions but are fundamental to the precise architecture and regulation of a vast array of proteins, from the fibrous strength of collagen to the dynamic signaling of intrinsically disordered proteins. This technical guide provides a comprehensive exploration of this compound's influence on protein folding, stability, and its emerging significance in cellular signaling and drug development. We present quantitative data on its thermodynamic contributions, detailed experimental methodologies for its study, and visual representations of its involvement in key biological pathways.
The Unique Structural Chemistry of this compound
This compound's distinct cyclic structure sets it apart from all other standard amino acids. The side chain's covalent bond to the backbone nitrogen atom imposes significant constraints on the phi (φ) dihedral angle, restricting it to a narrow range of approximately -60°. This rigidity has profound consequences for the local and global structure of a polypeptide chain.
-
Conformational Rigidity: The pyrrolidine ring dramatically reduces the conformational entropy of the unfolded state of a protein. This entropic penalty of the unfolded chain can, in some contexts, contribute favorably to the overall free energy of folding, thereby enhancing protein stability.[1][2][3]
-
Disruption of Secondary Structures: Proline is often referred to as a "helix breaker" because its rigid structure and lack of an amide proton disrupt the regular hydrogen-bonding pattern of α-helices and β-sheets.[2] The presence of proline within these secondary structures often induces kinks or turns.[2]
-
Cis-Trans Isomerization: The peptide bond preceding a proline residue (X-Pro) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds. While the trans conformation is still generally favored, the cis conformation is present in a significant population (around 5-10%) in unfolded proteins and can be a rate-limiting step in protein folding.[4][5][6] This isomerization acts as a molecular switch, influencing protein function and signaling.[4][7]
Quantitative Impact of Proline on Protein Stability
The introduction or substitution of proline residues can have a significant and measurable impact on the thermodynamic stability of a protein. This is typically quantified by changes in the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG).
Table 1: Thermodynamic Effects of Proline Substitutions on Protein Stability
| Protein | Mutation | ΔTm (°C) | ΔΔG (kcal/mol) | Experimental Method | Reference |
| Bacteriorhodopsin | P50A | - | +11 | Differential Scanning Calorimetry, FoldX | [8][9] |
| Bacteriorhodopsin | P91A | - | +6 | Differential Scanning Calorimetry, FoldX | [8][9] |
| Bacteriorhodopsin | P186A | - | +11 | Differential Scanning Calorimetry, FoldX | [8][9] |
| Leucine-isoleucine-valine binding protein | Various single Pro substitutions | - | +0.3 to +2.4 (stabilizing) or destabilizing | Chemical Denaturation, Differential Scanning Calorimetry | [1] |
| Maltose binding protein | Various single Pro substitutions | - | +0.3 to +2.4 (stabilizing) or destabilizing | Chemical Denaturation, Differential Scanning Calorimetry | [1] |
| Ribose binding protein | Various single Pro substitutions | - | +0.3 to +2.4 (stabilizing) or destabilizing | Chemical Denaturation, Differential Scanning Calorimetry | [1] |
| Thioredoxin | Various single Pro substitutions | - | +0.3 to +2.4 (stabilizing) or destabilizing | Chemical Denaturation, Differential Scanning Calorimetry | [1] |
| Tendamistat (B13751615) | P7A/P9A/P50A (triple mutant) | -15 | - | Fourier-Transform Infrared (FTIR) Spectroscopy | [10] |
Note: A positive ΔΔG value indicates destabilization upon mutation from proline, implying proline had a stabilizing contribution.
Table 2: Energetic Contributions of Proline in a Transmembrane Protein (Bacteriorhodopsin)
| Proline Residue | Contribution to Overall Stability (ΔG, kcal/mol) |
| Pro50 | -1.86 |
| Pro91 | -2.14 |
| Pro186 | -2.50 |
Data from FoldX analysis, indicating the stabilizing contribution of each proline residue to the total free energy of the protein.[8]
Proline's Role in Protein Folding and Aggregation
The unique properties of proline significantly influence the kinetics and thermodynamics of protein folding.
-
Folding Pathways: The slow cis-trans isomerization of prolyl peptide bonds can lead to multiple folding pathways and the population of stable folding intermediates.[11] This isomerization can be a rate-limiting step in achieving the native conformation.
-
Prevention of Aggregation: Proline has been shown to act as a chemical chaperone, inhibiting protein aggregation during refolding.[12][13][14][15] It is thought to bind to folding intermediates, preventing their intermolecular association and subsequent aggregation.[13][15] At high concentrations, proline can form supramolecular assemblies that may play a role in this chaperone-like activity.[12][13][15]
Proline in Specialized Protein Structures
Collagen: The Proline-Rich Triple Helix
Collagen, the most abundant protein in mammals, owes its remarkable tensile strength to its unique triple-helical structure, which is critically dependent on a high content of proline and its hydroxylated form, hydroxyproline (B1673980). The repeating Gly-Pro-X sequence is fundamental to the formation of the collagen triple helix. The fixed dihedral angles of proline and hydroxyproline pre-organize the polypeptide chain into a left-handed polyproline II-type helix, which then trimerizes into a right-handed superhelix.
Intrinsically Disordered Proteins (IDPs)
Proline is significantly enriched in intrinsically disordered proteins (IDPs), which lack a stable tertiary structure yet are crucial for various cellular functions, particularly in signaling and regulation. In IDPs, proline's role is ambivalent; it can act as a disorder-promoting element by breaking secondary structures, but it can also facilitate compaction and the formation of transient, partially folded states. Proline-rich motifs within IDPs often serve as recognition sites for other proteins.[16][17]
Proline in Cellular Signaling
Proline-mediated conformational changes are increasingly recognized as a key regulatory mechanism in cellular signaling pathways.
Prolyl Isomerases: The Master Regulators
Peptidyl-prolyl cis-trans isomerases (PPIases) are a family of enzymes that catalyze the slow cis-trans isomerization of prolyl peptide bonds, effectively acting as molecular timers or switches in signaling cascades.[4][6][18][19][20] The most well-studied human PPIase is Pin1, which specifically recognizes and isomerizes phosphorylated Ser/Thr-Pro motifs.[4][19][21]
Caption: The Pin1 signaling pathway, where upstream kinases phosphorylate Ser/Thr-Pro motifs, enabling Pin1 to catalyze cis-trans isomerization, which in turn regulates downstream cellular processes.
Proline-Rich Motifs and SH3 Domains
Proline-rich motifs (PRMs) are short sequences that serve as binding sites for various protein domains, most notably the Src Homology 3 (SH3) domain. The canonical PXXP motif in a polyproline type II (PPII) helix conformation is recognized by a hydrophobic pocket on the SH3 domain surface.[22][23][24] These interactions are fundamental to the assembly of signaling complexes in pathways regulating the cytoskeleton, cell growth, and differentiation.[24][25][26]
Caption: Schematic of the interaction between a Proline-Rich Motif (PRM) containing the PXXP core and an SH3 domain, highlighting the key binding interfaces.
Experimental Protocols for Studying this compound's Role
A variety of biophysical and biochemical techniques are employed to investigate the structural and stabilizing effects of proline residues.
Site-Directed Mutagenesis Workflow
This is a fundamental technique to probe the function of a specific proline residue by replacing it with another amino acid, typically alanine (B10760859), and then assessing the impact on protein structure and stability.
References
- 1. Thermodynamic effects of proline introduction on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Tools for Studying the Impact of cis/trans Prolyl Isomerization on Signaling: A Case Study on RNA Polymerase II Phosphatase Activity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of proline on the thermostability of the active site and membrane arrangement of transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of proline to alanine mutation on the thermal stability of the all-beta-sheet protein tendamistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. The role of proline in the prevention of aggregation during protein folding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proline inhibits aggregation during protein refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mr.copernicus.org [mr.copernicus.org]
- 17. Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prolyl cis/trans isomerase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Binding of Syndapin SH3 Domain to Dynamin Proline-rich Domain Involves Short and Long Distance Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SH3 domains: modules of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural basis for the binding of proline-rich peptides to SH3 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Identification of a Ten-Amino Acid Proline-Rich SH3 Binding Site | Scilit [scilit.com]
An In-depth Technical Guide to L-proline Biosynthesis in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: L-proline, a proteinogenic amino acid, plays a critical role beyond protein synthesis, contributing to collagen production, redox homeostasis, and cellular signaling. Its metabolism is intricately linked to cellular stress responses and is frequently dysregulated in diseases such as cancer. This guide provides a detailed examination of the core biosynthetic pathways of this compound in mammalian cells, their regulation, and key experimental methodologies for their study.
Core Biosynthetic Pathways
In mammalian cells, this compound is synthesized through two primary, interconnected pathways that converge on the common intermediate, Δ¹-pyrroline-5-carboxylate (P5C).
The De Novo Pathway from Glutamate (B1630785)
The principal route for proline synthesis begins with the amino acid L-glutamate and occurs within the mitochondria.[1][2] This pathway is catalyzed by two key enzymes.
-
Pyrroline-5-Carboxylate Synthetase (P5CS): This bifunctional mitochondrial enzyme, also known as Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1), catalyzes the first two committed steps of the pathway.[3][4][5]
-
γ-Glutamyl Kinase (GK) domain: In an ATP-dependent reaction, the GK domain phosphorylates L-glutamate to form the reactive intermediate, γ-glutamyl phosphate (B84403).[4][6]
-
γ-Glutamyl Phosphate Reductase (GPR) domain: The GPR domain then reduces γ-glutamyl phosphate using NADPH as a cofactor to yield glutamate-γ-semialdehyde (GSA).[4][6]
-
-
Spontaneous Cyclization: Glutamate-γ-semialdehyde spontaneously cyclizes in solution to form the more stable imino acid, P5C.[7][8]
-
Pyrroline-5-Carboxylate Reductase (PYCR): The final step is the reduction of P5C to this compound. This reaction is catalyzed by PYCR enzymes, which can use either NADH or NADPH as a reductant.[9][10] Mammals express three PYCR isoforms with distinct localizations:
The Alternative Pathway from Ornithine
An alternative route utilizes ornithine, an intermediate of the urea (B33335) cycle, as a precursor. This pathway is also primarily mitochondrial.[12][13]
-
Arginine to Ornithine: Ornithine can be derived from arginine via the action of the enzyme Arginase.
-
Ornithine Aminotransferase (OAT): In the mitochondrial matrix, OAT catalyzes the reversible transamination of the δ-amino group from L-ornithine to α-ketoglutarate.[12][14] This reaction produces glutamate and glutamate-γ-semialdehyde (GSA), which, as in the glutamate pathway, exists in equilibrium with P5C.[12]
This pathway effectively links the urea cycle with proline metabolism, allowing for metabolic flexibility depending on the cell's needs and substrate availability.[9] Both the glutamate and ornithine pathways converge at P5C, which is then converted to proline by PYCR enzymes.[15]
Regulation of Proline Biosynthesis
The synthesis of this compound is tightly regulated at multiple levels to meet cellular demands while preventing excess accumulation.
-
Allosteric Feedback Inhibition: The pathway is subject to feedback inhibition by its products. Proline can inhibit PYCR, while ornithine specifically inhibits the short isoform of P5CS (P5CS.short), which is highly expressed in the gut.[4][6] This provides a rapid mechanism to control flux based on metabolite levels.
-
Transcriptional Regulation: The expression of proline biosynthetic enzymes is controlled by key signaling pathways and transcription factors, linking proline metabolism to cell state.
-
MYC: The proto-oncogene MYC upregulates the expression of P5CS and PYCRs, channeling glutamine towards proline synthesis to support the growth of proliferating cells.[16][17]
-
p53: The tumor suppressor p53 can induce the expression of P5CS, suggesting a role for proline metabolism in the cellular stress response.[16][18]
-
Hypoxia: Low oxygen conditions can increase the expression of P5CS (ALDH18A1), linking proline synthesis to the hypoxic response.[16]
-
This complex regulatory network highlights the pathway's integration with central pillars of cancer metabolism, including cellular proliferation and stress adaptation.[16][19]
Quantitative Data
While comprehensive kinetic data for all mammalian proline biosynthetic enzymes is dispersed, studies on individual enzymes provide key parameters. The data below is compiled from various sources, including human and homologous systems, to provide an overview.
| Enzyme | Substrate | K_m_ | Cofactor | Source Organism / Note | Reference |
| PYCR1 | L-P5C | ~0.19 mM | NADH | C. sticklandii (homolog) | [20] |
| NADH | ~0.025 mM | - | C. sticklandii (homolog) | [20] | |
| P5CS2 | L-Glutamate | 3.1 ± 0.3 mM | - | Oryza sativa (Rice) | [21] |
| ATP | 0.28 ± 0.03 mM | - | Oryza sativa (Rice) | [21] | |
| NADPH | 11.2 ± 0.9 µM | - | Oryza sativa (Rice) | [21] | |
| OAT | L-Ornithine | ~4 mM | PLP | Vigna aconitifolia (Moth bean) | [22] |
Note: Kinetic values can vary significantly based on assay conditions, pH, temperature, and organism. The data presented should be considered illustrative.
Key Experimental Protocols
Protocol: P5CS Enzyme Activity Assay (Spectrophotometric)
This protocol measures the activity of P5CS by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.[21][23]
A. Reagents
-
Extraction Buffer: 100 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 10 mM β-mercaptoethanol, 1 mM PMSF.
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.2), 25 mM MgCl₂, 75 mM L-Glutamate (sodium salt).
-
Substrate/Cofactor Stock Solutions: 50 mM ATP, 4 mM NADPH.
B. Procedure
-
Sample Preparation: Homogenize mammalian cells or tissues in ice-cold Extraction Buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet debris. Collect the supernatant and determine the total protein concentration (e.g., via Bradford assay).
-
Assay Reaction:
-
In a 1 mL cuvette, combine: 800 µL of Reaction Buffer, 100 µL of cell extract (e.g., 100 µg total protein), and H₂O to a volume of 880 µL.
-
Add 100 µL of 50 mM ATP solution. Mix and incubate at 37°C for 3 minutes.
-
To start the reaction, add 20 µL of 4 mM NADPH solution.
-
-
Measurement: Immediately place the cuvette in a spectrophotometer set to 37°C and monitor the decrease in absorbance at 340 nm for 15 minutes.
-
Calculation: Calculate the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the curve. Use the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹) to convert this rate into µmol/min/mg protein.
Protocol: Metabolic Flux Analysis using ¹³C-Glutamine
This protocol outlines a general workflow for tracing the flow of carbon from glutamine into the proline pool, allowing for the quantification of pathway flux.[24][25][26]
A. Materials
-
Mammalian cell line of interest.
-
Culture medium lacking standard glutamine.
-
¹³C₅-L-Glutamine (stable isotope tracer).
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
B. Procedure
-
Cell Culture: Culture cells to the desired confluency. Replace the standard medium with a medium containing ¹³C₅-L-Glutamine as the sole glutamine source.
-
Time-Course Incubation: Incubate the cells for a defined period (e.g., a time course of 0, 2, 6, 12, 24 hours) to allow for the incorporation of the ¹³C label into downstream metabolites.[24]
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline to remove extracellular metabolites.
-
Quench metabolism and extract intracellular metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells, collect the extract, and centrifuge to pellet protein and cell debris.
-
-
LC-MS Analysis:
-
Analyze the supernatant using an LC-MS method optimized for amino acid separation.
-
The mass spectrometer will detect the mass isotopologues of proline. Unlabeled proline (M+0) has a specific mass, while proline synthesized from ¹³C₅-glutamine will have a mass of M+5.
-
-
Data Analysis:
-
Quantify the peak areas for each proline isotopologue (M+0, M+5, etc.) at each time point.
-
Calculate the fractional enrichment of ¹³C in the proline pool.
-
Use computational modeling (Metabolic Flux Analysis software) to fit the labeling data to a metabolic network model, thereby calculating the flux (rate) of proline biosynthesis.
-
References
- 1. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrroline-5-carboxylate synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Arginine and proline metabolism - Wikipedia [en.wikipedia.org]
- 10. proteopedia.org [proteopedia.org]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. mdpi.com [mdpi.com]
- 13. Biological Roles of Ornithine Aminotransferase (OAT) in Plant Stress Tolerance: Present Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 17. Proline metabolism and cancer: emerging links to glutamine and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human Delta1-pyrroline-5-carboxylate synthase: function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]
- 20. Proline biosynthesis from L-ornithine in Clostridium sticklandii: purification of delta1-pyrroline-5-carboxylate reductase, and sequence and expression of the encoding gene, proC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemical characterization, homology modeling and docking studies of ornithine delta-aminotransferase--an important enzyme in proline biosynthesis of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. plant-stress.weebly.com [plant-stress.weebly.com]
- 24. researchgate.net [researchgate.net]
- 25. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
L-Proline's Crucial Role in Collagen Synthesis and Wound Healing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-proline, a non-essential amino acid, is a fundamental component of collagen, the most abundant protein in mammals and the primary structural element of the extracellular matrix. Its unique cyclic structure is indispensable for the formation and stability of the collagen triple helix. Consequently, this compound plays a pivotal role in collagen synthesis and is integral to the complex process of wound healing. This technical guide provides an in-depth examination of this compound's involvement in these critical biological processes, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound in tissue regeneration and repair.
Introduction
The process of wound healing is a highly orchestrated series of events involving inflammation, proliferation, and remodeling, all of which are heavily reliant on the synthesis and deposition of new extracellular matrix components, predominantly collagen.[1] this compound is a critical substrate for the synthesis of collagen, providing the necessary building blocks for fibroblasts to generate this essential structural protein.[2] A deficiency in proline can significantly impair wound healing, leading to reduced wound strength and delayed closure.[2] This guide explores the biochemical pathways through which this compound contributes to collagen production and the subsequent impact on the kinetics and quality of wound repair.
The Biochemical Role of this compound in Collagen Synthesis
Collagen's characteristic triple helix structure is rich in glycine, proline, and hydroxyproline (B1673980) residues.[3] Proline and its post-translationally modified form, hydroxyproline, are vital for the stability of this helical structure.[4] The hydroxylation of proline residues is a critical step, catalyzed by prolyl hydroxylases in a reaction that requires oxygen, iron, and ascorbate (B8700270) (Vitamin C) as co-factors.[1] This hydroxylation significantly increases the stability of the collagen triple helix at physiological temperatures.
The synthesis of proline for collagen production can be derived from dietary intake or endogenous synthesis, primarily from glutamate.[5] The metabolism of arginine via the arginase pathway also provides ornithine, a precursor for proline synthesis, highlighting a key intersection of amino acid metabolic pathways in supporting wound healing.[6][7]
This compound in Wound Healing: Quantitative Evidence
Numerous preclinical and clinical studies have investigated the efficacy of this compound supplementation in promoting wound healing. The following tables summarize key quantitative findings from these studies.
Table 1: Effect of this compound on Wound Closure and Epithelialization
| Study Type | Animal Model/ Population | Treatment | Key Findings | Reference |
| Preclinical | Wistar Rats (Excision Wound) | Topical this compound (200 mg/day) | Period of epithelialization: 10 days (vs. 21 days in control) | [8][9] |
| Preclinical | Wistar Rats (Excision Wound) | Oral this compound (200 mg/day) | Period of epithelialization: 16 days (vs. 21 days in control) | [8][9] |
| Clinical Trial | Patients with hard-to-heal wounds | Oral supplement with proline and arginine | Statistically significant reduction in wound surface area (p=0.004) | [10][11][12] |
| Preclinical | Sprague-Dawley Rats (Excision Wound) | Topical this compound (200 µl/day) | Significant increase in mean re-epithelialization score on day 21 | [13][14] |
| Preclinical | Sprague-Dawley Rats (Excision Wound) | Intraperitoneal this compound (200 µl/day) | Significant increase in mean re-epithelialization score on day 21 | [13][14] |
Table 2: Effect of this compound on Biochemical Markers in Granulation Tissue of Rats
| Parameter | Treatment Group | Day 4 | Day 8 | Reference |
| Total Protein (mg/100mg tissue) | Control | 4.8 ± 0.3 | 6.2 ± 0.4 | [9][15] |
| Topical this compound | 6.5 ± 0.5 | 8.9 ± 0.7 | [9][15] | |
| Oral this compound | 5.9 ± 0.4 | 7.8 ± 0.6 | [9][15] | |
| Collagen (mg/100mg tissue) | Control | 1.5 ± 0.1 | 2.8 ± 0.2 | [9][15] |
| Topical this compound | 2.9 ± 0.2 | 4.5 ± 0.3 | [9][15] | |
| Oral this compound | 2.3 ± 0.2 | 3.9 ± 0.3 | [9][15] | |
| Hexosamine (mg/100mg tissue) | Control | 0.9 ± 0.07 | 1.4 ± 0.1 | [9][15] |
| Topical this compound | 1.5 ± 0.1 | 2.1 ± 0.2 | [9][15] | |
| Oral this compound | 1.3 ± 0.1 | 1.8 ± 0.1 | [9][15] | |
| Uronic Acid (mg/100mg tissue) | Control | 0.4 ± 0.03 | 0.7 ± 0.05 | [9][15] |
| Topical this compound | 0.8 ± 0.06 | 1.2 ± 0.09 | [9][15] | |
| Oral this compound | 0.7 ± 0.05 | 1.0 ± 0.08 | [9][15] |
Table 3: Effect of this compound on Wound Tensile Strength in Rats
| Study | Treatment | Tensile Strength (g) | Percentage Increase vs. Control | Reference |
| Ponrasu et al. | Topical this compound | 485 ± 38 | 60% | [8] |
| Ponrasu et al. | Oral this compound | 450 ± 35 | 48% | [8] |
| Cinar et al. | Systemic this compound | Statistically significant increase in E-mode score on day 30 | Not specified | [13][14] |
Key Signaling Pathways
This compound's role in collagen synthesis is intricately linked to several key signaling pathways that regulate cellular metabolism and protein synthesis.
References
- 1. Effect of limited access dressing on hydroxyproline and enzymatic antioxidant status in nonhealing chronic ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. The Effect of Amino Acids on Wound Healing: A Systematic Review and Meta-Analysis on Arginine and Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. magonlinelibrary.com [magonlinelibrary.com]
- 11. magonlinelibrary.com [magonlinelibrary.com]
- 12. Hard-to-heal wounds: a randomised trial of an oral proline-containing supplement to aid repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Local and Systemic Administration of Proline on Wound Healing in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of this compound administration on the early responses during cutaneous wound healing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
L-proline as a Biomarker for Metabolic Disorders: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-proline, a non-essential amino acid, is emerging as a critical molecule in the landscape of metabolic research. Traditionally known for its structural role in proteins, particularly collagen, recent evidence has illuminated its function as a signaling molecule and a key regulator of cellular redox homeostasis. Dysregulation of proline metabolism is increasingly linked to the pathophysiology of prevalent metabolic disorders, including type 2 diabetes, obesity, and cardiovascular diseases. Elevated circulating levels of this compound are consistently observed in these conditions, positioning it as a promising biomarker for disease risk, progression, and therapeutic response. This technical guide provides an in-depth overview of this compound metabolism, its association with metabolic diseases, detailed experimental protocols for its quantification, and a look into the signaling pathways it modulates.
The Core of this compound Metabolism
This compound is a non-essential amino acid, meaning it can be synthesized de novo in the human body. Its metabolism is a tightly regulated process involving biosynthesis from glutamate (B1630785) and ornithine, and catabolism back to glutamate. This metabolic axis is intrinsically linked to major cellular pathways, including the TCA cycle, urea (B33335) cycle, and pentose (B10789219) phosphate (B84403) pathway.[1]
Biosynthesis: The primary precursor for proline synthesis is glutamate. The pathway involves two key enzymatic steps:
-
Pyrroline-5-carboxylate (P5C) Synthase (P5CS): This enzyme catalyzes the conversion of glutamate to P5C.
-
P5C Reductase (PYCR): PYCR reduces P5C to this compound. This step is a significant consumer of NAD(P)H, linking proline synthesis directly to the cellular redox state.[2][3]
Ornithine, an intermediate of the urea cycle, can also be converted to P5C by ornithine-δ-aminotransferase (OAT), providing an alternative route for proline synthesis.[1]
Catabolism: The degradation of proline is a two-step mitochondrial process:
-
Proline Dehydrogenase/Proline Oxidase (PRODH/POX): This inner mitochondrial membrane enzyme oxidizes proline back to P5C. This reaction is coupled to the electron transport chain and can generate reactive oxygen species (ROS).[3]
-
P5C Dehydrogenase (P5CDH): P5CDH converts P5C to glutamate.
The balance between proline synthesis and catabolism is crucial for maintaining cellular homeostasis.[4]
This compound as a Biomarker in Metabolic Disorders
A growing body of evidence implicates elevated this compound levels in the pathogenesis of several metabolic disorders. This association suggests that circulating proline could serve as a valuable biomarker for early detection and monitoring of these conditions.[2][5]
| Metabolic Disorder | Sample Type | Key Finding (Change in this compound) | References |
| Type 2 Diabetes (T2D) | Plasma / Serum | Elevated | [2][6][7][8] |
| Obesity | Plasma / Serum | Elevated | [2][6][8][9] |
| Insulin (B600854) Resistance | Plasma / Serum | Elevated | [2][6][8] |
| Cardiovascular Disease | Plasma / Serum | Dysregulated (often elevated post-MI) | [10][11][12] |
| Metabolic Syndrome | Plasma | Altered proline metabolism noted | [13] |
Signaling Pathways and Pathophysiological Roles
The detrimental effects of elevated proline in metabolic disorders are not merely correlational; proline actively participates in signaling pathways that drive disease progression.
3.1. Induction of Oxidative Stress and Mitochondrial Dysfunction The catabolism of proline by PRODH in the mitochondria generates ROS as a byproduct.[3] While this can be a regulated signaling mechanism, chronic elevation of proline leads to excessive ROS production, overwhelming cellular antioxidant defenses and causing oxidative stress.[14][15] This mitochondrial stress can impair oxidative phosphorylation and contribute to cellular damage. In the context of T2D, this can lead to β-cell dysfunction.[6]
3.2. Impairment of Pancreatic β-cell Function Chronic exposure to high concentrations of this compound has been shown to be toxic to pancreatic β-cells, a phenomenon termed "aminoacidotoxicity".[6] Studies using isolated mouse islets and insulinoma cell lines have demonstrated that long-term exposure to excess proline leads to:
-
Increased Basal Insulin Secretion (BIS) .[8]
-
Decreased Glucose-Stimulated Insulin Secretion (GSIS) .[8]
-
Downregulation of key gene expression , including MafA and insulin 1, which are critical for β-cell identity and function.
This combination of effects contributes directly to the impaired insulin secretion and dysregulated glucose homeostasis characteristic of T2D.[2][6]
Experimental Protocols for this compound Quantification
Accurate measurement of this compound in biological samples is paramount for its validation as a biomarker. Several methods are available, ranging from classic colorimetric assays to highly specific mass spectrometry techniques.
4.1. Sample Preparation
-
Serum and Plasma: Samples are typically deproteinized, often using perchloric acid or methanol (B129727) precipitation, followed by centrifugation to remove the protein pellet.[16][17] The resulting supernatant is used for analysis.
-
Tissues: Tissue samples are homogenized in an appropriate extraction buffer (e.g., sulfosalicylic acid or ethanol).[17][18] The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected for analysis.
4.2. Method 1: Ninhydrin-Based Colorimetric Assay This method is a classic, cost-effective technique for proline quantification. It relies on the reaction of proline with ninhydrin (B49086) in an acidic environment to form a red-colored chromophore, which is measured spectrophotometrically.[19]
Detailed Protocol (Adapted from Bates et al., 1973): [19][20]
-
Reagent Preparation: Prepare acid-ninhydrin reagent by dissolving 25 mg/mL ninhydrin in a solution of 60% (v/v) glacial acetic acid and 13.8% (w/v) phosphoric acid.[19]
-
Reaction: Mix 100 µL of the sample (or proline standard) with 100 µL of the ninhydrin solution and 100 µL of glacial acetic acid in a screw-cap tube.[19]
-
Incubation: Seal the tubes and incubate at 95-100°C for 60 minutes.[19][20]
-
Cooling & Extraction: Terminate the reaction on ice. Add 200 µL of toluene (B28343) to the tube and vortex vigorously to extract the red chromophore into the organic phase.[18][20]
-
Centrifugation: Centrifuge at 10,000 x g for 3-5 minutes to separate the phases.[19]
-
Measurement: Carefully transfer the upper toluene layer to a cuvette or microplate well and measure the absorbance at 520 nm using a spectrophotometer.[18]
-
Quantification: Determine the proline concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of this compound.
4.3. Method 2: Enzymatic Assay A more specific method utilizes the reverse reaction of P5C reductase (P5CR), which catalyzes the oxidation of this compound to P5C with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm. This assay shows higher specificity for this compound compared to ninhydrin-based methods, which can cross-react with other amino acids.[19]
Detailed Protocol (Adapted from Forlani et al., 2020): [19][20]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 100 mM glycine-NaOH buffer (pH 10.2), 5 mM NAD⁺, and the sample extract. The final volume is typically 100-200 µL.
-
Enzyme Addition: Initiate the reaction by adding a purified recombinant P5CR enzyme.
-
Incubation: Incubate at 37°C.
-
Measurement: Monitor the proline-dependent reduction of NAD⁺ by measuring the increase in absorbance at 340 nm over time using a plate reader.
-
Quantification: Calculate the this compound concentration based on the rate of NADH formation compared to a standard curve.
4.4. Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for amino acid analysis, offering the highest sensitivity and specificity.[16][21][22] It allows for the simultaneous quantification of multiple amino acids from a single sample.
-
Sample Preparation: Deproteinize the biological sample (e.g., plasma, serum) as described previously.
-
Chromatographic Separation: Inject the sample into a liquid chromatography system (e.g., reversed-phase LC with an ion-pairing agent) to separate this compound from other metabolites based on its physicochemical properties.[16]
-
Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source (typically electrospray ionization, ESI), where the this compound molecules are ionized.
-
Mass Analysis: The ionized proline molecules are selected in the first mass analyzer (quadrupole), fragmented in a collision cell, and the resulting characteristic fragment ions are detected in the second mass analyzer. This specific transition is used for highly selective quantification.
-
Quantification: The amount of this compound is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.[22]
| Method | Principle | Sensitivity | Specificity | Throughput |
| Ninhydrin Colorimetric | Chemical reaction forms a colored product. | Good (~1 nmol) | Moderate (cross-reactivity with other amino acids)[19] | High |
| Enzymatic Assay | Enzyme-catalyzed reaction produces a detectable product (NADH). | High (more sensitive than ninhydrin by concentration)[19] | High (specific for this compound)[19] | High |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | Very High (pmol range)[24] | Very High (based on mass-to-charge ratio)[16] | Moderate to High |
Therapeutic Implications and Future Outlook
The established link between elevated this compound and metabolic dysfunction opens new avenues for therapeutic intervention. Targeting the enzymes of proline metabolism, such as PRODH or PYCR1, could represent a novel strategy to ameliorate metabolic stress and improve outcomes in diseases like T2D and heart failure.[12][13] For instance, modulating PRODH activity could help restore redox balance and protect against cardiac remodeling.[12] Furthermore, monitoring circulating this compound levels could aid in stratifying patients for clinical trials and assessing the efficacy of novel metabolic drugs. As research continues to unravel the complexities of proline signaling, its role as both a critical biomarker and a therapeutic target in metabolic disease is set to expand significantly.
References
- 1. THE SPECIAL ISSUE “PROLINE METABOLISM IN HEALTH AND DISEASE” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline metabolism and redox; maintaining a balance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inborn errors of proline metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Exposure to Proline Causes Aminoacidotoxicity and Impaired Beta-Cell Function: Studies In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. natu.care [natu.care]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Obesity Connected Metabolic Changes in Type 2 Diabetic Patients Treated With Metformin [frontiersin.org]
- 10. aor.ca [aor.ca]
- 11. Proline improves cardiac remodeling following myocardial infarction and attenuates cardiomyocyte apoptosis via redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proline metabolic reprogramming modulates cardiac remodeling induced by pressure overload in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Connecting proline metabolism and signaling pathways in plant senesc" by Lu Zhang and Donald F. Becker [digitalcommons.unl.edu]
- 16. Amino Acid Profiling for the Diagnosis of Inborn Errors of Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 17. Proline Assay Kit Instructions – Associazione Italiana per lo Studio degli Artropodi Sociali e Presociali [aisasp.it]
- 18. researchgate.net [researchgate.net]
- 19. A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound [frontiersin.org]
- 21. Amino acid profiling for the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proline Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 23. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
The Role of L-Proline in Plant Stress Response: A Technical Guide
Executive Summary: The accumulation of the amino acid L-proline is a near-universal response of plants to a wide range of environmental and abiotic stressors, including drought, salinity, extreme temperatures, and heavy metal toxicity.[1] Far from being a simple stress indicator, proline is a multifunctional molecule that plays critical roles in osmotic adjustment, detoxification of reactive oxygen species (ROS), stabilization of cellular structures, and intracellular signaling.[2][3][4] This guide provides an in-depth examination of the metabolic pathways, physiological functions, and signaling roles of this compound in the context of plant stress response. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and diagrams of key metabolic and signaling pathways to serve as a resource for researchers in plant science and stress physiology.
This compound Metabolism: A Tightly Regulated Balance
The intracellular concentration of proline is meticulously controlled by the balance between its biosynthesis and catabolism, which are spatially separated within the cell and reciprocally regulated by stress signals.[5][6]
Biosynthesis: The Glutamate (B1630785) Pathway
Under stress conditions, proline is predominantly synthesized in the cytoplasm and chloroplasts from glutamate.[7][8] This process involves two key enzymatic steps:
-
Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS): This is the rate-limiting enzyme that catalyzes the ATP-dependent reduction of glutamate to glutamic-γ-semialdehyde (GSA).[6] GSA spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). The expression of the P5CS gene is strongly upregulated by abiotic stresses.[7][9][10]
-
Δ¹-Pyrroline-5-Carboxylate Reductase (P5CR): This enzyme then reduces P5C to this compound using NAD(P)H as a reductant.[7][11]
An alternative, though less prominent, pathway for proline synthesis exists from ornithine, an intermediate of the urea (B33335) cycle.
Catabolism
Proline degradation occurs in the mitochondria through a two-step oxidation process that reverses the biosynthetic pathway, providing energy for recovery after stress.[6][8]
-
Proline Dehydrogenase (PDH): This inner mitochondrial membrane-bound enzyme oxidizes proline back to P5C, transferring electrons to the electron transport chain.[6][8] The expression of the PDH gene is typically repressed by stress and induced upon stress relief.
-
P5C Dehydrogenase (P5CDH): P5C is further oxidized to glutamate by P5CDH.[8]
The reciprocal regulation of P5CS (upregulation) and PDH (downregulation) during stress is crucial for the rapid accumulation of proline.
Core Functions of this compound in Stress Mitigation
Proline's protective effects are multifaceted, extending beyond a simple osmotic role.
Osmotic Adjustment and Protection
The primary and most well-known function of proline is as a compatible osmolyte or osmoprotectant.[12] Its accumulation in the cytoplasm lowers the cellular water potential, helping to maintain cell turgor and driving water uptake under conditions of osmotic stress like drought and high salinity.[13][14] Unlike inorganic ions, proline is non-toxic at high concentrations and can protect and stabilize cellular structures, proteins, and membranes from dehydration-induced damage.[2]
Redox Buffering and ROS Scavenging
Abiotic stress invariably leads to the overproduction of reactive oxygen species (ROS), causing significant oxidative damage to cellular components.[15] Proline contributes to redox homeostasis in several ways:
-
Direct ROS Scavenging: Proline can directly quench ROS, particularly hydroxyl radicals and singlet oxygen, thus mitigating oxidative damage.[5][3]
-
Stabilizing Antioxidant Enzymes: It helps maintain the structure and activity of key antioxidant enzymes, such as those in the ascorbate-glutathione cycle.[5][15]
-
Balancing Redox Potential: The synthesis and catabolism of proline are linked to the cellular redox state (NADP+/NADPH ratio), contributing to the overall redox balance.[3][15]
Signaling Molecule
Emerging evidence highlights proline as a signaling molecule that can modulate stress-responsive gene expression.[2][3] Proline accumulation and catabolism can influence other signaling pathways, including those involving abscisic acid (ABA) and ROS, to coordinate a plant's defense and recovery responses.[7][15] Specific proline-responsive elements have been identified in the promoters of certain genes, indicating a direct role in transcriptional regulation.[3]
Quantitative Proline Accumulation Under Abiotic Stress
The magnitude of proline accumulation varies significantly depending on the plant species, genotype, stress intensity, and duration. The tables below summarize representative data from the literature.
Table 1: Proline Accumulation in Response to Drought Stress
| Plant Species | Cultivar/Genotype | Stress Condition | Tissue | Proline Increase | Citation(s) |
|---|---|---|---|---|---|
| Zea mays | - | Water deficit | Shoots | ~60% increase vs. stressed control | [16] |
| Zea mays | - | Water deficit | Roots | ~247% increase in fresh weight | [16] |
| Tomato | Akria & Mobil | Severe (⅓ FC) | Leaves | Significant increase | [17] |
| Tomato | Akria & Mobil | Mild & Severe | Roots | Significant increase | [17] |
| Vigna radiata | IC 395518 & ML 1415 | Moisture stress | - | Highest accumulation among genotypes |[18] |
Table 2: Proline Accumulation in Response to Salinity Stress
| Plant Species | Cultivar/Genotype | Stress Condition | Tissue | Proline Increase | Citation(s) |
|---|---|---|---|---|---|
| Oryza sativa | Lunishree | 425 mM NaCl | Seedlings | Maximum increase vs. control | [10] |
| Oryza australiensis | JC 2304 | 150 mM NaCl | Seedlings | Rapid & higher than O. sativa | [19] |
| Zea mays | Sweet Maize | 400 mM NaCl | Leaves | Accumulation up to 600.9 µmol g⁻¹ FW | [20] |
| General | Tolerant vs. Sensitive | Salt Stress | Roots | ~5-fold increase | [1] |
| General | Tolerant vs. Sensitive | Salt Stress | Leaves | ~20-fold increase |[1] |
Molecular Signaling Pathways
The accumulation of proline is triggered by a complex signaling network initiated by the perception of stress. ABA-dependent and ABA-independent pathways converge to regulate proline metabolism. Stress perception leads to a rise in intracellular ABA and ROS, which act as secondary messengers to activate transcription factors that upregulate P5CS and downregulate PDH gene expression, tipping the metabolic balance towards proline synthesis and accumulation.
Key Experimental Protocols
Analyzing proline content and the expression of its metabolic genes are fundamental to studying plant stress responses.
Protocol 1: Quantification of Proline Content (Bates Method)
This colorimetric assay, based on the method by Bates et al. (1973), remains the standard for proline quantification.[21][22][23]
-
Principle: Proline reacts with ninhydrin (B49086) in an acidic environment at high temperature to form a red-colored chromophore. This product is extracted into toluene (B28343), and its absorbance is measured spectrophotometrically at 520 nm.[22][24]
-
Reagents & Materials:
-
3% (w/v) Aqueous Sulfosalicylic Acid
-
Acid-Ninhydrin Reagent: Dissolve 1.25 g ninhydrin in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid, warming gently. Prepare fresh.[22]
-
Glacial Acetic Acid
-
Toluene
-
This compound standard solution
-
Spectrophotometer and cuvettes
-
Centrifuge and tubes
-
-
Procedure:
-
Extraction: Homogenize ~0.5 g of fresh plant tissue in 10 mL of 3% sulfosalicylic acid.[21][23]
-
Centrifuge the homogenate at 3,000 rpm for 10 minutes. Collect the supernatant.[23]
-
Reaction: In a test tube, mix 2 mL of the supernatant with 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.[25]
-
Incubate the mixture in a water bath at 100°C for 1 hour.[22]
-
Terminate the reaction by placing the tubes in an ice bath.[22]
-
Extraction: Add 4 mL of toluene to each tube and vortex vigorously for 15-20 seconds to partition the chromophore into the organic phase.[21]
-
Allow the phases to separate. Aspirate the upper toluene layer into a clean cuvette.
-
Measurement: Read the absorbance of the toluene phase at 520 nm, using toluene as a blank.[22]
-
-
Calculation: Determine the proline concentration from a standard curve prepared using known concentrations of this compound. Express the results as µmol proline per gram of fresh weight (µmol g⁻¹ FW).[26]
Protocol 2: Gene Expression Analysis of P5CS via RT-qPCR
This protocol measures the relative abundance of P5CS mRNA transcripts to assess the activation of the proline biosynthesis pathway.
-
Principle: Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify gene expression. RNA is first reverse-transcribed into cDNA, which then serves as a template for qPCR. The amplification of the target gene (P5CS) is monitored in real-time and normalized to a stably expressed reference (housekeeping) gene.[9][27]
-
Materials:
-
Liquid nitrogen
-
RNA extraction kit (e.g., Trizol or column-based kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument and compatible reagents (e.g., SYBR Green master mix)
-
Primers for P5CS and a reference gene (e.g., Actin or Ubiquitin)
-
-
Procedure:
-
Tissue Sampling: Harvest plant tissue at desired time points after stress application and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction: Extract total RNA from the frozen tissue using a suitable kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.[9]
-
qPCR: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target (P5CS) and reference genes, and the diluted cDNA template.
-
Run the qPCR program with appropriate cycling conditions (denaturation, annealing, extension) followed by a melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the relative expression of the P5CS gene using the ΔΔCt method. The expression level in stressed samples is normalized to the reference gene and then compared to the normalized expression in control (unstressed) samples. A fold-change value greater than 1 indicates upregulation.[28]
Conclusion and Future Perspectives
This compound is a central player in the plant's defense arsenal (B13267) against abiotic stress. Its roles as an osmoprotectant, antioxidant, and signaling molecule are intricately linked through its tightly regulated metabolic pathways.[12] While the protective functions of proline accumulation are well-established, future research will likely focus on dissecting the nuances of proline-mediated signaling and its crosstalk with other stress response pathways. Genetic engineering of proline metabolism continues to be a promising avenue for enhancing stress tolerance in crops, but requires a delicate balance to avoid potential negative impacts on growth and development under non-stress conditions.[5][2] A deeper understanding of the transport and subcellular dynamics of proline will further illuminate its critical role in ensuring plant survival in a changing environment.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. [PDF] Proline: a key player in plant abiotic stress tolerance | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Proline, a multifaceted signalling molecule in plant responses to abiotic stress: understanding the physiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologia plantarum: Proline: a key player in plant abiotic stress tolerance [bp.ueb.cas.cz]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Regulation of this compound biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Real time PCR expression analysis of gene encoding p5cs enzyme and proline metabolism under NaCI salinity in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny [frontiersin.org]
- 12. Proline, a multifaceted signalling molecule in plant responses to abiotic stress: understanding the physiological mechanisms | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journals.iau.ir [journals.iau.ir]
- 18. researchgate.net [researchgate.net]
- 19. Rapid Accumulation of Proline Enhances Salinity Tolerance in Australian Wild Rice Oryza australiensis Domin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 4.4.4. Determination of Proline Content [bio-protocol.org]
- 22. plant-stress.weebly.com [plant-stress.weebly.com]
- 23. researchgate.net [researchgate.net]
- 24. scribd.com [scribd.com]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. dergipark.org.tr [dergipark.org.tr]
- 28. Introgression of Δ1-pyrroline-5-carboxylate synthetase (PgP5CS) confers enhanced resistance to abiotic stresses in transgenic tobacco - OAR@ICRISAT [oar.icrisat.org]
understanding the unique cyclic structure of L-proline
An In-depth Technical Guide to the Unique Cyclic Structure of L-Proline
Executive Summary
This compound, unique among the 20 proteinogenic amino acids, possesses a secondary amine where the side chain cyclizes back onto the backbone nitrogen, forming a rigid five-membered pyrrolidine (B122466) ring.[1][][3] This distinctive structure imposes significant conformational rigidity, profoundly influencing protein architecture, stability, and function.[1][4] Its fixed phi (φ) dihedral angle and propensity for cis-trans isomerization serve as a molecular switch in various biological processes, including signal transduction and protein folding.[5][6] Proline metabolism is intricately linked to cellular stress responses, redox homeostasis, and energy metabolism, making it a critical player in both physiological and pathological states.[7][8] Furthermore, the conformational constraints offered by the proline scaffold are leveraged in drug design to develop potent and specific therapeutic agents.[9][10] This guide provides a comprehensive technical overview of this compound's structure, its impact on protein biology, its metabolic and signaling roles, and its applications in drug development.
The Unique Chemical Structure of this compound
Unlike all other standard amino acids which are primary amines, this compound is a secondary amine.[1] Its α-amino group is part of a five-membered pyrrolidine ring formed by the cyclization of its side chain with the α-carbon and the backbone nitrogen atom.[][3] This cyclic nature is the source of its unique properties.
-
Conformational Rigidity : The ring structure severely restricts the rotation around the N-Cα bond, locking the backbone dihedral angle φ to a narrow range of values, approximately -65°.[1][4] This rigidity reduces the conformational entropy of the unfolded polypeptide chain, which can contribute to the stability of the folded protein.[1]
-
Hydrogen Bonding : When proline is part of a peptide bond, its backbone nitrogen lacks a hydrogen atom. Consequently, it cannot act as a hydrogen bond donor, although it can still function as a hydrogen bond acceptor.[1][4][11] This inability to donate a hydrogen bond often disrupts regular secondary structures like α-helices and β-sheets.[1][12]
Conformational Properties: Ring Puckering and Dihedral Angles
The pyrrolidine ring of proline is not perfectly planar and can adopt distinct puckered conformations. The two most common states are known as "UP" (Cγ-exo) and "DOWN" (Cγ-endo), which are roughly equally populated.[13][14] These puckering states are defined by the endocyclic torsion angles and influence the backbone dihedral angles.[13][14] The conformational constraints imposed by the ring structure are summarized in the table below.
| Parameter | Typical Value / State | Significance | References |
| Backbone Dihedral (φ) | Approx. -65° | Restricts backbone flexibility, influencing local secondary structure. | [1][4] |
| Backbone Dihedral (ψ) | Varies, but influenced by pucker | The specific ring pucker (UP vs. DOWN) correlates with different average ψ angles. | [13] |
| Peptide Bond (ω) | trans or cis | The energy barrier between cis and trans is lower than for other amino acids, allowing isomerization. | [15] |
| Ring Pucker States | Cγ-exo (UP), Cγ-endo (DOWN) | These two states are in equilibrium and affect the overall conformation and stability of the protein. | [13][14] |
Impact on Protein Architecture
Proline's rigid structure plays a dual role in proteins: it can be a "structure breaker" or a critical structural component.
-
Structural Disruptor : Proline is often called a "helix breaker" because its rigid ring cannot fit into the canonical α-helix structure and it lacks the amide proton for hydrogen bonding.[12] It is therefore frequently found at the beginning of α-helices and at the edges of β-sheets.[1][11]
-
Turns and Loops : The fixed angle of proline makes it ideal for initiating turns in the polypeptide chain, particularly β-turns, which are crucial for protein folding and creating compact globular structures.[1][11]
-
Collagen and Polyproline Helices : Proline is a major component of collagen, the most abundant protein in animals.[][16] Consecutive proline and hydroxyproline (B1673980) residues can form a unique left-handed helical structure known as a polyproline II (PPII) helix.[1][15] Three of these chains then wind together to form the collagen triple helix, which provides immense tensile strength to connective tissues.[17][18] The hydroxylation of proline to hydroxyproline, a post-translational modification requiring Vitamin C, is critical for stabilizing this triple helix.[1][17]
| Amino Acid | Percentage in Collagen | Role | References |
| Glycine | ~33% | Its small size allows the tight packing of the triple helix. | [19] |
| Proline | ~17% | Creates the necessary kinks and rigidity for the helical structure. | [16][19] |
| Hydroxyproline | ~15% | Stabilizes the triple helix through hydrogen bonding. | [18] |
Cis-Trans Isomerization: A Molecular Switch
The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. While the trans form is generally favored for all peptide bonds, the energy difference between cis and trans for proline is much smaller.[15] The interconversion between these two states is a very slow process but can be accelerated by a class of enzymes called peptidyl-prolyl isomerases (PPIases), such as cyclophilins and Pin1.[5][20] This isomerization acts as a molecular switch that can regulate protein folding, activity, and signaling by changing the local conformation of the protein backbone.[5][6][21] In cell signaling, for example, the isomerization of specific proline residues in proteins like RNA Polymerase II or the tumor suppressor p53 can control the recruitment of other factors and regulate their function.[5][20]
Biosynthesis and Metabolic Pathways
This compound is a non-essential amino acid synthesized in the mitochondria from L-glutamate.[1][22] The degradation of proline also occurs in the mitochondria, converting it back to glutamate (B1630785). This creates a "proline cycle" where proline and its intermediate, pyrroline-5-carboxylate (P5C), can be interconverted.[23]
The biosynthesis and degradation pathways are outlined below:
Caption: this compound biosynthesis from glutamate and its subsequent degradation back to glutamate.
Proline Metabolism and Cellular Signaling
The metabolism of proline is not just for biosynthesis; it is a key hub for cellular signaling, particularly in response to stress.[7][24] The oxidation of proline by proline dehydrogenase (PRODH) in the mitochondria donates electrons to the electron transport chain, which can lead to the production of reactive oxygen species (ROS).[7][25] Depending on their concentration, these ROS molecules can act as second messengers, activating various signaling pathways.[7][26]
-
Stress Response : Proline accumulation is a common response to environmental stresses like drought or salinity in plants.[27] In mammals, proline metabolism can influence apoptosis and cell survival pathways.[7][24]
-
Redox Homeostasis : The proline-P5C cycle is involved in maintaining the cellular redox balance by influencing NAD+/NADH and NADP+/NADPH ratios.[23]
-
Cancer Metabolism : In some cancer cells, proline metabolism is reprogrammed to support proliferation and survival, particularly under hypoxic conditions where it can contribute to ATP production and regulate HIF-1α levels.[22][23][28]
Caption: Proline oxidation generates ROS, which modulates signaling pathways for cell fate.
Methodologies for Studying Proline Conformation
Investigating the unique structural aspects of proline requires specialized experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying the cis-trans isomerization, as the two isomers give distinct signals.[5][29]
Experimental Protocol: 2D NMR Spectroscopy for Proline Isomerization
-
Sample Preparation : A purified protein or peptide sample containing the proline of interest is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O) to a concentration of 0.5-1.0 mM.
-
Data Acquisition : A series of two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC (to observe backbone amides of non-proline residues) and ¹H-¹³C HSQC (to directly observe proline ring carbons), are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
NOESY/ROESY Experiments : 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments are acquired. These experiments detect protons that are close in space (<5 Å).
-
Data Analysis :
-
The presence of two distinct sets of cross-peaks for residues surrounding the proline indicates the presence of both cis and trans isomers.
-
In NOESY spectra, a strong cross-peak between the α-proton of the preceding residue (Hα(i)) and the δ-protons of proline (Hδ(i+1)) is characteristic of a cis X-Pro peptide bond.
-
Conversely, a strong cross-peak between Hα(i) and the α-proton of proline (Hα(i+1)) is indicative of a trans bond.
-
-
Quantification : The relative populations of the cis and trans isomers can be determined by integrating the volumes of their respective, well-resolved cross-peaks.
Caption: A streamlined workflow for determining proline isomer populations using 2D NMR.
Applications in Drug Development
The conformational rigidity of proline is a highly desirable feature in drug design. By incorporating proline or its analogues into small molecules or peptides, medicinal chemists can create structurally constrained scaffolds.[9][10] This pre-organization can lead to:
-
Enhanced Potency : A rigid molecule does not need to expend as much energy to adopt the correct conformation for binding to its target, leading to higher binding affinity.
-
Improved Selectivity : A constrained conformation can improve selectivity by fitting precisely into the target's binding site while avoiding off-target interactions.
-
Increased Bioavailability : The cyclic structure can mask polar groups and increase metabolic stability, improving the pharmacokinetic properties of a drug.[10]
Over 15 drugs approved in the last 15 years contain proline analogues, including fluoroprolines and bicyclic analogues, which are used in antivirals (e.g., nirmatrelvir) and antihypertensives (ACE inhibitors).[9][30]
Conclusion
The unique cyclic structure of this compound distinguishes it from all other proteinogenic amino acids, bestowing upon it a remarkable conformational rigidity that is fundamental to its biological roles. From dictating the architecture of proteins like collagen to acting as a dynamic molecular switch through cis-trans isomerization, proline's influence is both profound and widespread. Its metabolic pathways are deeply integrated with cellular stress signaling and redox control, highlighting its importance in maintaining cellular homeostasis. The structural constraints provided by the proline ring continue to be a valuable tool for drug development professionals, enabling the design of highly specific and potent therapeutics. A thorough understanding of proline's unique chemistry and biology is therefore essential for researchers and scientists across numerous disciplines.
References
- 1. Proline - Wikipedia [en.wikipedia.org]
- 3. Proline Overview, Structure & Functions | Study.com [study.com]
- 4. gihichem.com [gihichem.com]
- 5. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Page loading... [wap.guidechem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caringsunshine.com [caringsunshine.com]
- 17. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drinkharlo.com [drinkharlo.com]
- 19. news-medical.net [news-medical.net]
- 20. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]
- 21. imrpress.com [imrpress.com]
- 22. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 23. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 24. "Proline Mechanisms of Stress Survival" by Xinwen Liang, Lu Zhang et al. [digitalcommons.unl.edu]
- 25. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Regulation of this compound biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Proline's Contribution to Redox Balance and Scavenging of Reactive Oxygen Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-proline, a proteinogenic amino acid, plays a pivotal and multifaceted role in cellular redox homeostasis. Beyond its structural function in proteins, this compound metabolism is intricately linked to the production and scavenging of reactive oxygen species (ROS), positioning it as a critical modulator of cell fate and stress response. This technical guide provides a comprehensive overview of this compound's contribution to redox balance, detailing its dual pro-oxidant and antioxidant functions, its impact on endogenous antioxidant systems, and the underlying signaling pathways. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing this compound's redox-modulating effects, and visualizes complex biological pathways to facilitate a deeper understanding for researchers and professionals in drug development.
The Dichotomous Role of this compound in Redox Regulation
This compound exhibits a fascinating duality in its influence on cellular redox status, acting as both a pro-oxidant and an antioxidant depending on the metabolic context and cellular compartment.
Pro-oxidant Functions: The Role of Proline Dehydrogenase (PRODH)
The catabolism of this compound to glutamate (B1630785), initiated by the mitochondrial enzyme proline dehydrogenase (PRODH), is a significant source of cellular ROS. PRODH, a flavoenzyme located on the inner mitochondrial membrane, oxidizes proline to pyrroline-5-carboxylate (P5C). This process can directly generate superoxide (B77818) radicals (O₂⁻) during the catalytic turnover[1]. The electrons from proline oxidation are passed to the electron transport chain, which can also lead to the indirect formation of ROS[2]. This PRODH-mediated ROS production has been implicated in the induction of apoptosis and cellular senescence, suggesting its role in tumor suppression[1][3].
Antioxidant Functions: Direct Scavenging and Support of Antioxidant Defenses
Conversely, this compound demonstrates potent antioxidant properties through several mechanisms:
-
Direct ROS Scavenging: this compound can directly quench certain reactive oxygen species. The pyrrolidine (B122466) ring's secondary amine is crucial for this activity[3]. While its reaction with hydroxyl radicals (•OH) is modest, this compound is an effective quencher of singlet oxygen (¹O₂) and can also eliminate superoxide radicals[1].
-
Preservation of the Glutathione (B108866) Pool: this compound supplementation has been shown to protect the intracellular glutathione (GSH) pool, a major cellular redox buffer. Under oxidative stress, this compound helps maintain a high GSH/GSSG ratio, which is critical for cellular defense against ROS[3].
-
Upregulation of Antioxidant Enzymes: this compound can enhance the activity of key antioxidant enzymes. Studies have shown that proline treatment can increase the endogenous activity of catalase, superoxide dismutase (SOD), and ascorbate (B8700270) peroxidase, thereby bolstering the cell's capacity to neutralize ROS[4][5][6].
Quantitative Data on this compound's Redox Modulating Effects
The following tables summarize quantitative data from studies investigating the effects of this compound on various parameters of redox balance.
Table 1: Effect of this compound Supplementation on Cell Survival under Oxidative Stress
| Cell Line | Oxidative Stressor | This compound Concentration (mM) | % Cell Survival (Control) | % Cell Survival (this compound) | Reference |
| HEK 293 | 0.5 mM H₂O₂ (3h) | 5 | 39% | 77% | [4] |
| HEK 293 | 0.5 mM H₂O₂ (3h) | 0.5 | 39% | 65% | [4] |
| HepG2 | 1 mM H₂O₂ (3h) | 5 | 55% | ~77% | [4] |
| HeLa | 1 mM H₂O₂ (3h) | 5 | 55% | ~77% | [4] |
| BJAB | 2-2.5 mM H₂O₂ (3h) | 5 | ~50% | 67% | [4] |
| Jurkat | 2-2.5 mM H₂O₂ (3h) | 5 | ~50% | 76% | [4] |
Table 2: Effect of this compound on Glutathione (GSH) Levels and GSH/GSSG Ratio in HEK 293 Cells
| Condition | GSH (nmol/mg protein) | GSH/GSSG Ratio | Reference |
| Control (no H₂O₂) | 61 ± 2 | 46 ± 8 | [3] |
| 0.5 mM H₂O₂ | 35 ± 2 | 12 ± 2 | [3] |
| 0.5 mM H₂O₂ + 5 mM this compound | 60 ± 4 | 47 ± 11 | [3] |
Table 3: Direct ROS Scavenging Properties of this compound
| Reactive Oxygen Species | Scavenging/Quenching Rate Constant | Method | Reference |
| Singlet Oxygen (¹O₂) | 1.5-4 x 10⁶ M⁻¹s⁻¹ (bimolecular quenching rate) | EPR, SOSG fluorescence, O₂ uptake | [1] |
| Superoxide (O₂⁻) | Effective elimination in vitro | O₂ uptake | [1] |
Signaling Pathways Modulated by this compound Metabolism
This compound metabolism is integrated into cellular signaling networks that regulate redox balance and cell fate.
Proline Biosynthesis and Catabolism Cycle
The interplay between proline biosynthesis in the cytosol and its catabolism in the mitochondria forms a metabolic cycle. Proline synthesis consumes NADPH, which can stimulate the pentose (B10789219) phosphate (B84403) pathway (PPP), a major source of cellular NADPH for reductive biosynthesis and antioxidant defense. Conversely, proline catabolism generates ROS in the mitochondria, which can act as signaling molecules.
Caption: this compound metabolic cycle between the cytosol and mitochondria.
Proline Metabolism and the Pentose Phosphate Pathway (PPP)
The synthesis of proline from glutamate is a reductive process that consumes two molecules of NADPH. This demand for NADPH can stimulate the flux through the oxidative branch of the pentose phosphate pathway (PPP), which is a primary route for NADPH regeneration. This coupling provides a mechanism by which proline biosynthesis can indirectly support antioxidant defenses by replenishing the cellular pool of NADPH, which is essential for glutathione reductase and other antioxidant enzymes.
Caption: Proline biosynthesis stimulates the Pentose Phosphate Pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's role in redox balance.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.
Protocol:
-
Cell Seeding: Seed adherent cells in a 24-well or 96-well plate at a density that allows for logarithmic growth during the experiment. For suspension cells, adjust the cell density accordingly.
-
Cell Treatment: Treat cells with the desired concentrations of this compound and/or the oxidative stressor (e.g., H₂O₂) for the specified duration. Include appropriate controls (untreated, stressor alone).
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration (typically 10-20 µM).
-
Remove the treatment medium from the cells and wash once with serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS to remove excess probe.
-
Fluorescence Measurement:
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Normalization: Normalize the fluorescence intensity to the protein concentration in each well, determined by a standard protein assay (e.g., BCA or Bradford assay).
Determination of Catalase (CAT) Activity
Principle: Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Protocol:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) on ice.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the assay and determine the protein concentration.
-
-
Assay Mixture:
-
Prepare a 10 mM H₂O₂ solution in 50 mM potassium phosphate buffer (pH 7.0).
-
-
Enzymatic Reaction:
-
In a UV-transparent cuvette, add the phosphate buffer and the cell lysate.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately monitor the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer.
-
-
Calculation: Calculate the catalase activity using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹ at 240 nm) and normalize to the protein concentration.
Determination of Superoxide Dismutase (SOD) Activity
Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction.
Protocol:
-
Sample Preparation: Prepare cell lysates as described for the catalase activity assay.
-
Reagent Preparation:
-
Prepare a solution of the tetrazolium salt (e.g., WST-1).
-
Prepare a solution of xanthine.
-
Prepare a solution of xanthine oxidase.
-
-
Assay Procedure (96-well plate format):
-
Add the cell lysate and the WST-1 solution to each well.
-
Add the xanthine solution to initiate the generation of superoxide radicals.
-
Add the xanthine oxidase solution to start the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
-
Calculation: The SOD activity is calculated as the percentage of inhibition of the colorimetric reaction compared to a control without the sample. A standard curve using purified SOD can be used for quantification in units of activity.
Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.
Protocol:
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the procedure.
-
Reaction Mixture:
-
To the sample, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid - TCA).
-
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Extraction: After cooling, centrifuge the samples to pellet any precipitate. The supernatant, which may be extracted with a solvent like n-butanol to concentrate the colored product, is used for measurement.
-
Measurement: Measure the absorbance of the supernatant or the extracted solvent at 532 nm.
-
Calculation: Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
Assessment of Protein Carbonylation (DNPH Assay)
Principle: Carbonyl groups on proteins, a marker of protein oxidation, react with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable dinitrophenylhydrazone (DNP) adducts. These adducts can be quantified spectrophotometrically or detected by immunoblotting.
Protocol:
-
Sample Preparation: Prepare protein extracts from cells or tissues.
-
Derivatization:
-
Incubate the protein sample with a solution of DNPH in a strong acid (e.g., HCl) for 1 hour in the dark.
-
A parallel control sample is incubated with the acid solution without DNPH.
-
-
Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA).
-
Washing: Wash the protein pellet repeatedly with an ethanol/ethyl acetate (B1210297) mixture to remove unreacted DNPH.
-
Solubilization and Quantification:
-
Solubilize the protein pellet in a strong denaturant (e.g., 6 M guanidine (B92328) hydrochloride).
-
Measure the absorbance of the DNP adducts at ~370 nm.
-
Calculate the carbonyl content using the molar extinction coefficient of DNP-hydrazones (22,000 M⁻¹cm⁻¹) and normalize to the protein concentration.
-
Conclusion and Future Directions
This compound is a critical player in the intricate network of cellular redox regulation. Its ability to act as both a pro-oxidant and an antioxidant highlights the context-dependent nature of its biological functions. For researchers and drug development professionals, understanding the mechanisms by which this compound modulates redox balance offers potential therapeutic avenues for diseases associated with oxidative stress. The pro-apoptotic effects of proline catabolism could be harnessed for cancer therapy, while its antioxidant properties may be beneficial in neurodegenerative diseases and other conditions characterized by oxidative damage.
Future research should focus on elucidating the precise signaling pathways through which this compound and its metabolites exert their effects on redox-sensitive transcription factors like Nrf2. Furthermore, a more detailed quantitative understanding of proline's impact on antioxidant enzyme activities and the pentose phosphate pathway in various mammalian cell types and disease models is crucial for translating the fundamental biology of proline metabolism into novel therapeutic strategies.
References
- 1. Proline is a quencher of singlet oxygen and superoxide both in in vitro systems and isolated thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interplay between Proline Metabolism and ROS in the Fine Tuning of Root-Meristem Size in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
L-Proline Supplementation in Cell Culture Media: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-proline, a non-essential amino acid, plays a pivotal role in numerous cellular processes, extending far beyond its fundamental function as a protein building block. In the realm of cell culture, supplementation with this compound has emerged as a critical strategy to enhance cell growth, viability, and function for a variety of cell types. Its unique cyclic structure confers properties that are instrumental in collagen synthesis, cellular stress protection, and the modulation of key signaling pathways.[1][2] This document provides a comprehensive overview of the applications of this compound supplementation in cell culture, complete with detailed protocols for its preparation and use, and an examination of its impact on cellular signaling.
Core Applications of this compound in Cell Culture
This compound supplementation is employed across a wide spectrum of cell culture applications, from basic research to the production of biotherapeutics. Key applications include:
-
Enhanced Collagen Synthesis: this compound is a major component of collagen, the most abundant protein in the extracellular matrix.[3][4] Supplementation is crucial for cell types that produce significant amounts of collagen, such as fibroblasts and chondrocytes, promoting proper protein folding and matrix assembly.[1][3]
-
Improved Cell Proliferation and Viability: For many cell lines, including embryonic stem cells and some cancer cell lines, this compound acts as a growth-limiting metabolite.[5] Its addition to the culture medium can significantly boost cell proliferation and overall viability.[6]
-
Stem Cell Differentiation: this compound has been shown to induce the differentiation of embryonic stem cells (ESCs) towards a primitive ectoderm-like state.[7][8] This is often mediated through the activation of signaling pathways like mTOR.[7]
-
Stress Protection: this compound acts as an osmolyte and chemical chaperone, protecting cells from various stressors, including oxidative stress and the rigors of cryopreservation.[9][10]
-
Enhanced Monoclonal Antibody (mAb) Production: In the context of biopharmaceutical production, this compound can improve the stability and reduce the viscosity of highly concentrated monoclonal antibody solutions.[11][12]
Quantitative Data Summary
The optimal concentration of this compound can vary significantly depending on the cell type and the specific application. The following tables summarize recommended concentration ranges and their observed effects on different cell lines.
Table 1: Recommended this compound Concentrations for Various Cell Lines
| Cell Line | Recommended Concentration Range | Observed Effects | Reference(s) |
| Mouse Embryonic Stem Cells (mESCs) | 100 µM - 400 µM | Induction of differentiation towards primitive ectoderm-like cells, increased cell number. | [3][13] |
| Porcine Trophectoderm Cells (pTr2) | 0.25 mM - 0.50 mM | Enhanced cell growth and viability. | [14] |
| C6 Glioma Cells | 1 mM - 5 mM | Inhibition of acetylcholinesterase activity, potential to favor cell proliferation pathways. | [15] |
| HEK293, HeLa, HepG2 | 5 mM | Protection against H2O2-induced oxidative stress. | [16] |
| Colorectal Cancer Cells | Excess proline supplementation | Improved cell growth. | |
| Jurkat, BJAB Cells | 5 mM | Increased survival rates under oxidative stress. | [16] |
Table 2: Effects of this compound Supplementation on Cellular Processes
| Cellular Process | Cell Line(s) | This compound Concentration | Key Findings | Reference(s) |
| Cell Proliferation | Mouse Embryonic Stem Cells | 100 µM | 55% increase in cell number. | [8] |
| Porcine Trophectoderm Cells | 0.25 mM and 0.50 mM | 32.7% and 26.0% enhancement in cell growth, respectively. | [14][17] | |
| Apoptosis Inhibition | HEK293 | 1 g/L | Inhibited AFB1- or AFM1-induced apoptosis. | [18][19] |
| Oxidative Stress Protection | HEK293 | 5 mM | Increased cell survival from ~50% to 77% under H2O2 stress. | [16] |
| Monoclonal Antibody Stability | mAb solution | up to 1.3 M | Significantly reduced viscosity and increased colloidal stability. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a sterile this compound stock solution for addition to cell culture media.
Materials:
-
This compound powder (cell culture grade)
-
Nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Pipettes and sterile pipette tips
-
Analytical balance
-
Laminar flow hood
Procedure:
-
Determine the desired stock concentration. A common stock concentration is 100 mM. To prepare 10 mL of a 100 mM stock solution:
-
Molecular weight of this compound = 115.13 g/mol
-
Mass required = 0.1 L * 0.1 mol/L * 115.13 g/mol = 1.1513 g
-
-
Weigh the this compound powder. Under a laminar flow hood to maintain sterility, accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve the this compound. Transfer the powder to a sterile conical tube. Add a portion of the nuclease-free water or PBS (e.g., 8 mL for a final volume of 10 mL) and vortex or gently swirl until the powder is completely dissolved. This compound is readily soluble in water.[2]
-
Adjust the final volume. Add nuclease-free water or PBS to reach the final desired volume (e.g., 10 mL).
-
Sterile filter the solution. Draw the this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile conical tube.
-
Label and store. Label the tube with the name of the solution (this compound), the concentration, the date of preparation, and your initials. Store the stock solution at 4°C for short-term use (up to a few weeks) or at -20°C for long-term storage.
Protocol 2: this compound Supplementation of Cell Culture Media
Procedure:
-
Thaw the this compound stock solution if frozen. Allow it to reach room temperature.
-
Calculate the volume of stock solution needed. Use the formula: C1V1 = C2V2, where:
-
C1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be added
-
C2 = Desired final concentration in the media
-
V2 = Final volume of the cell culture media
-
-
Add the stock solution to the media. Under a laminar flow hood, pipette the calculated volume of the sterile this compound stock solution into your complete cell culture medium.
-
Mix thoroughly. Gently swirl the media bottle to ensure the this compound is evenly distributed.
-
Use the supplemented media for your cell culture experiments.
Protocol 3: Assessing Cell Viability using the MTT Assay
This protocol provides a method to determine the effect of this compound supplementation on cell viability.
Materials:
-
Cells cultured with and without this compound supplementation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells. Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat with this compound. Replace the medium with fresh medium containing the desired concentrations of this compound. Include a control group with no this compound supplementation.
-
Incubate. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent. Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Incubate for formazan (B1609692) formation. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[15]
-
Solubilize formazan crystals. Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Measure absorbance. Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analyze data. The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control group.
Protocol 4: Quantification of Collagen Production (Sirius Red Assay)
This protocol outlines a method to quantify total collagen produced by cells in culture.
Materials:
-
Cell culture supernatant and/or cell lysates
-
Sirius Red dye solution (0.1% Sirius Red in saturated picric acid)
-
Wash solution (0.01 M HCl)
-
Extraction solution (0.5 M NaOH)
-
Collagen standard
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation. Collect cell culture supernatant or prepare cell lysates from cells grown with and without this compound.
-
Staining. Add 1 mL of Sirius Red dye solution to 200 µL of your sample in a microcentrifuge tube. Incubate at room temperature for 30 minutes with gentle shaking.
-
Precipitation and Washing. Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the collagen-dye complex. Carefully discard the supernatant. Wash the pellet with 1 mL of the wash solution and centrifuge again. Repeat the wash step.
-
Extraction. After the final wash, add 250 µL of the extraction solution to each tube to dissolve the pellet.
-
Quantification. Transfer 100 µL of the extracted solution to a 96-well plate. Read the absorbance at 540 nm.
-
Standard Curve. Prepare a standard curve using a known concentration of collagen to determine the collagen concentration in your samples.
Signaling Pathways and Visualization
This compound supplementation influences several key signaling pathways that regulate cell growth, proliferation, and differentiation. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: Overview of this compound's entry into the cell and activation of major signaling pathways.
This compound enters the cell via specific amino acid transporters and subsequently activates several key intracellular signaling cascades, including the PI3K/Akt, mTOR, and MAPK pathways.[13] These pathways, in turn, regulate a host of cellular functions.
Caption: this compound activation of the mTOR signaling pathway.
This compound is a known activator of the mTORC1 complex, a master regulator of cell growth and proliferation.[7][14] Activation of mTORC1 leads to the phosphorylation of downstream targets such as S6K1 and 4E-BP1, ultimately promoting protein synthesis, including that of collagen.[14]
Caption: General experimental workflow for studying this compound effects.
Conclusion
This compound supplementation is a valuable and often essential technique in cell culture for a wide range of applications. Its ability to enhance cell proliferation, promote collagen synthesis, and protect against cellular stress makes it a critical component in media formulations for both basic research and the production of biologics. The provided protocols and signaling pathway diagrams offer a foundational guide for researchers to effectively incorporate this compound into their cell culture practices. Optimization of this compound concentration is recommended for each specific cell line and experimental goal to achieve the desired biological outcome.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. A proline metabolism selection system and its application to the engineering of lipid biosynthesis in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling pathway crosstalk stimulated by this compound drives mouse embryonic stem cells to primitive-ectoderm-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces differentiation of ES cells: a novel role for an amino acid in the regulation of pluripotent cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Capturing Transitional Pluripotency through Proline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Development of a Proline-Based Selection System for Reliable Genetic Engineering in Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: L-Proline as an Organocatalyst in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
L-proline, a naturally occurring amino acid, has emerged as a powerful and versatile organocatalyst in the field of asymmetric synthesis. Its low cost, ready availability in both enantiomeric forms, non-toxicity, and stability to air and moisture make it an attractive alternative to traditional metal-based catalysts.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions.
Core Principles of this compound Catalysis
This compound functions as a bifunctional catalyst, utilizing its secondary amine and carboxylic acid moieties to activate substrates and control stereochemistry.[2][3] The catalytic cycle typically involves the formation of one of two key intermediates: an enamine or an iminium ion .
-
Enamine Catalysis: The secondary amine of this compound reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction) in a stereocontrolled manner.[4]
-
Iminium Catalysis: The secondary amine can also react with an α,β-unsaturated carbonyl compound to form an iminium ion, which then acts as an activated electrophile for attack by a nucleophile.
The stereochemical outcome of this compound catalyzed reactions is often rationalized by the formation of a rigid, chair-like transition state involving hydrogen bonding between the proline's carboxylic acid group and the electrophile.[4]
Logical Workflow for an this compound Catalyzed Reaction
Caption: General experimental workflow for this compound catalyzed asymmetric synthesis.
Asymmetric Aldol Reaction
The this compound catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a direct route to chiral β-hydroxy carbonyl compounds.[1] The reaction typically involves the addition of a ketone to an aldehyde.
Reaction Mechanism: Enamine Catalysis in Aldol Reaction
References
Application Notes and Protocols: L-proline in the Cryopreservation of Cells and Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an indispensable technology for the long-term storage of biological materials, crucial for cell-based therapies, drug discovery, and preserving genetic resources. However, the process can induce significant cellular stress, leading to reduced viability and functionality post-thaw. L-proline (B1679175), a naturally occurring amino acid, has emerged as a highly effective cryoprotectant that can significantly improve post-thaw outcomes.[1][2][3][4][5] These application notes provide a comprehensive overview of the use of this compound in cryopreservation, including its mechanisms of action, quantitative data from various studies, and detailed experimental protocols.
Mechanism of Action
This compound enhances cell survival during cryopreservation through a combination of biophysical and biochemical mechanisms:
-
Osmotic Protection: As a compatible osmolyte, this compound helps cells tolerate the osmotic stress that occurs during the freezing and thawing processes.[6][7]
-
Oxidative Stress Reduction: this compound has been shown to reduce the levels of reactive oxygen species (ROS) that are generated during cryopreservation, thereby mitigating oxidative damage to cellular components.[6][8][9][10]
-
Membrane Stabilization: It can penetrate and stabilize cell membranes, protecting them from cryoinjury.[8]
-
Biochemical Pre-conditioning: Pre-incubation with this compound can transiently slow cell growth, "pre-conditioning" the cells for the stress of freezing. This leads to higher post-thaw recovery and faster proliferation of the recovered cells.[4][11][12][13][14][15]
-
Inhibition of Ice Crystal Growth: this compound can inhibit the formation and growth of damaging ice crystals, both intracellularly and extracellularly.[9][16]
-
Apoptosis Inhibition: It can suppress cell apoptosis (programmed cell death) by modulating intracellular redox pathways.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the application of this compound in cryopreservation.
Table 1: this compound in the Cryopreservation of Cell Monolayers (A549 Cells)
| Parameter | Control (10% DMSO) | This compound Pre-incubation + 10% DMSO | Key Finding | Reference |
| Post-thaw Cell Yield | Baseline | Two-fold increase | Pre-incubation with this compound significantly improves cell recovery. | [4][11][14] |
| Post-thaw Cell Growth | Slower growth rate | Faster growth rate compared to control | Recovered cells are more viable and proliferate faster. | [3][4][11] |
Table 2: this compound in the Vitrification of Oocytes
| Cell Type | Cryopreservation Solution | Post-thaw Survival Rate | Fertilization/Developmental Rates | Key Finding | Reference |
| Mouse Oocytes | 15% DMSO + 15% EG | ~88% | Baseline | A combination of this compound with reduced CPA concentrations significantly improves survival without affecting development. | [1][2][3][5][17] |
| Mouse Oocytes | 2.0 M this compound + 7.5% DMSO + 10% EG | Significantly higher than control | Similar to control | A combination of this compound with reduced CPA concentrations significantly improves survival without affecting development. | [1][2][3][5][17] |
| Sheep Oocytes | 15% DMSO + 15% EG | ~45% | Baseline | This compound significantly increases the viability of vitrified sheep oocytes. | [8] |
| Sheep Oocytes | 2.0 M this compound + 7.5% DMSO + 10% EG | ~60% | No significant difference in cleavage or morula rate | This compound significantly increases the viability of vitrified sheep oocytes. | [8] |
Table 3: this compound in the Cryopreservation of Spermatozoa
| Species | This compound Concentration | Effect on Post-thaw Quality | Key Finding | Reference |
| Human | 4 mmol/L | Significantly improved progressive motility and viability; reduced ROS and MDA levels. | This compound supplementation enhances post-thaw quality by reducing oxidative stress. | [10] |
| Ram | 27.00 mmol/L | Improved post-thaw parameters. | This compound is an effective supplement for ram sperm cryopreservation. | [1][18] |
Table 4: this compound in the Cryopreservation of Suspension Cells (Jurkat Cells)
| Parameter | Control (5% DMSO) | 200 mM this compound Pre-incubation + 5% DMSO | Key Finding | Reference |
| Post-thaw Cell Recovery (low cell density) | Baseline | Larger increase in recovery | Pre-incubation with this compound is particularly effective at lower cell densities. | [12][13] |
| Pre-freeze Cell Proliferation | Normal | Significant reduction | This compound's cryoprotective effect is linked to a transient reduction in cell proliferation. | [12][13] |
Experimental Protocols
Protocol 1: Cryopreservation of Adherent Cell Monolayers (e.g., A549) with this compound Pre-conditioning
This protocol is based on the methodology that demonstrated a two-fold increase in post-thaw cell yields for A549 cell monolayers.[4][11][14]
Materials:
-
Complete cell culture medium
-
This compound solution (sterile, concentration as required)
-
Cryopreservation medium (e.g., complete cell culture medium with 10% DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture plates
-
Controlled-rate freezing container (e.g., CoolCell®)
Procedure:
-
Cell Culture: Culture A549 cells in complete medium until they reach the desired confluency (typically 70-80%).
-
This compound Pre-conditioning:
-
Prepare complete cell culture medium supplemented with the desired concentration of this compound (e.g., 100 mM).
-
Remove the existing medium from the cell culture plate and replace it with the this compound-supplemented medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cryopreservation:
-
After the 24-hour incubation, remove the this compound-supplemented medium.
-
Wash the cell monolayer once with PBS.
-
Add 500 µL of cryopreservation medium (10% DMSO in complete medium) to each well.
-
Place the plate in a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer for 24 hours to achieve a cooling rate of approximately -1°C/minute.
-
-
Thawing:
-
Rapidly thaw the cells by adding 500 µL of complete cell culture medium pre-warmed to 37°C directly to each well.
-
Aspirate the cryopreservation medium and replace it with fresh, pre-warmed complete medium.
-
Return the plate to the incubator.
-
-
Post-thaw Analysis:
-
After 24 hours of incubation, assess cell viability and attachment.
-
To measure cell recovery, dissociate the cells using trypsin-EDTA and count the number of viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Protocol 2: Vitrification of Oocytes with an this compound Supplemented Cryoprotectant Solution
This protocol is a synthesized methodology based on studies that have successfully used this compound to improve the survival of vitrified mouse and sheep oocytes.[1][2][3][5][8]
Materials:
-
Handling medium (e.g., TCM-199 with HEPES and 20% FBS)
-
Equilibration Solution (ES): Handling medium containing 7.5% (v/v) DMSO and 7.5% (v/v) ethylene (B1197577) glycol (EG).
-
Vitrification Solution (VS): Handling medium containing 2.0 M this compound, 15% (v/v) DMSO, and 15% (v/v) EG, and 0.5 M sucrose.
-
Warming Solution 1 (WS1): Handling medium with 1.0 M sucrose.
-
Warming Solution 2 (WS2): Handling medium with 0.5 M sucrose.
-
Warming Solution 3 (WS3): Handling medium with 0.25 M sucrose.
-
Liquid nitrogen
-
Vitrification straws (e.g., Open Pulled Straws)
Procedure:
-
Oocyte Collection: Collect mature oocytes and place them in handling medium.
-
Equilibration:
-
Transfer the oocytes to the Equilibration Solution (ES) for 1 minute at room temperature.
-
-
Vitrification:
-
Move the oocytes from the ES into the Vitrification Solution (VS) for 30-60 seconds.
-
Load the oocytes onto the vitrification straw in a minimal volume of VS.
-
Plunge the straw directly into liquid nitrogen.
-
-
Warming:
-
Rapidly transfer the straw from liquid nitrogen into Warming Solution 1 (WS1) pre-warmed to 37°C for 1 minute.
-
Sequentially move the oocytes through Warming Solution 2 (WS2) for 3 minutes and Warming Solution 3 (WS3) for 3 minutes at room temperature.
-
Wash the oocytes in handling medium.
-
-
Post-warming Culture and Assessment:
-
Culture the oocytes in an appropriate culture medium.
-
Assess survival based on morphological integrity (e.g., intact membrane and clear cytoplasm).
-
Proceed with in vitro fertilization or parthenogenetic activation to evaluate developmental competence.
-
Visualizations
Experimental Workflow for Cell Monolayer Cryopreservation with this compound Pre-conditioning
Caption: Workflow for cryopreserving adherent cells with this compound pre-conditioning.
Proposed Signaling Mechanism of this compound's Cryoprotective Effect
Caption: this compound's multi-faceted mechanism for enhancing cryosurvival.
Conclusion
This compound is a versatile and effective supplement for improving the cryopreservation of a wide range of cell and tissue types. Its multi-modal mechanism of action, addressing key stressors of the cryopreservation process, makes it a valuable tool for researchers and professionals in drug development and cell therapy. The protocols provided herein offer a starting point for the integration of this compound into existing cryopreservation workflows, with the potential for significant improvements in post-thaw cell quality and recovery.
References
- 1. Cryobiological Characteristics of this compound in Mammalian Oocyte Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a highly effective cryoprotectant for mouse oocyte vitrification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Proline pre-conditioning of cell monolayers increases post-thaw recovery and viability by distinct mechanisms to other osmolytes†‡ | Semantic Scholar [semanticscholar.org]
- 5. Cryobiological Characteristics of this compound in Mammalian Oocyte Cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A Promising Tool for Boosting Cryotolerance and Fertilizing Ability of Cryopreserved Sperm in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. This compound Enhanced Whole Ovary Cryopreservation by Inhibiting Ice Crystal Growth and Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a novel additive to cryopreservation media improved post-thaw quality of human spermatozoon via reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proline pre-conditioning of cell monolayers increases post-thaw recovery and viability by distinct mechanisms to other osmolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline pre-conditioning of Jurkat cells improves recovery after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proline pre-conditioning of Jurkat cells improves recovery after cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proline-conditioning and chemically-programmed ice nucleation protects spheroids during cryopreservation - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02252H [pubs.rsc.org]
- 16. Natural cryoprotectants combinations of this compound and trehalose for red blood cells cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: a highly effective cryoprotectant for mouse oocyte vitrification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proline: Mother Nature’s cryoprotectant applied to protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
L-Proline as a Stabilizer for Therapeutic Protein Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of therapeutic proteins, such as monoclonal antibodies (mAbs), is a critical quality attribute that can impact their safety, efficacy, and shelf life. High protein concentrations in formulations often lead to challenges like increased viscosity and a higher propensity for aggregation, which can induce immunogenicity. L-proline, a naturally occurring amino acid, has emerged as a highly effective excipient for stabilizing protein formulations. It has been shown to reduce viscosity, inhibit aggregation, and enhance the long-term stability of therapeutic proteins. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound as a stabilizer in therapeutic protein formulations.
Mechanism of Action
This compound's stabilizing effects are attributed to its unique physicochemical properties. It acts as a "chemical chaperone" and compatible osmolyte, preventing protein aggregation and fibrillation.[1] Its proposed mechanisms of action include:
-
Preferential Exclusion/Hydration: this compound is preferentially excluded from the protein surface, which promotes protein hydration and favors the compact, native protein conformation.
-
Interaction with Hydrophobic Patches: this compound can interact with exposed hydrophobic and aromatic residues on the protein surface.[2] This interaction can shield these regions, preventing protein-protein interactions that lead to self-association and aggregation.[2][3]
-
Viscosity Reduction: By minimizing protein self-association, this compound effectively reduces the viscosity of high-concentration protein solutions.[4][5]
-
Inhibition of Dimer and Aggregate Formation: this compound has been demonstrated to be superior to other stabilizers, like glycine, in reducing the formation of IgG dimers and higher-order aggregates.[6]
Below is a diagram illustrating the proposed mechanism of this compound in preventing protein aggregation.
Quantitative Data on this compound's Stabilizing Effects
The following tables summarize quantitative data from studies on the effect of this compound on the stability and viscosity of monoclonal antibody formulations.
Table 1: Effect of this compound on the Viscosity of a High-Concentration Monoclonal Antibody (mAb) Solution (~225 mg/mL) at pH 6.0
| This compound Concentration (mM) | Viscosity (cP) |
| 0 | ~75 |
| 250 | ~45 |
| 500 | ~30 |
| 1000 | ~25 |
| 1300 | <25 |
Data adapted from Hung et al., 2018.[1][4]
Table 2: Stability of a High-Concentration mAb Solution (~225 mg/mL) with this compound after 4 Weeks at 40°C
| Formulation | Turbidity (NTU) | Monomer Purity by SEC (%) |
| Control (No Proline) | >10 | ~95 |
| + 500 mM this compound | <2 | >98 |
Data adapted from Hung et al., 2018.[1][4]
Table 3: Effect of 100 mM this compound on Monomer Loss Rate and Viscosity of Different IgG1 Monoclonal Antibodies
| Antibody | Change in Monomer Loss Rate | Viscosity Reduction |
| mAbA | No effect | Little effect |
| mAbB | Reduced | Reduced |
| mAbC | No effect | Reduced |
Data adapted from Cloutier et al., 2020.[5]
Table 4: Comparison of this compound and Glycine on IgG Dimer Content in a 10% IVIG Formulation
| Stabilizer | IgG Dimer Content |
| Glycine | Baseline |
| This compound | Up to 30% lower than glycine |
Data adapted from Bolli et al., 2010.[6]
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the stabilizing effect of this compound on therapeutic protein formulations.
Experimental Workflow for Protein Stability Analysis
The following diagram illustrates a typical workflow for assessing the impact of this compound on protein stability.
Protocol for Viscosity Measurement
Objective: To determine the effect of this compound on the viscosity of a high-concentration protein solution.
Materials:
-
Viscometer (e.g., cone-and-plate or microfluidic viscometer)
-
Therapeutic protein solution (e.g., mAb at >100 mg/mL)
-
This compound stock solution (e.g., 2 M)
-
Formulation buffer (e.g., histidine or phosphate (B84403) buffer)
-
Pipettes and sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare a series of protein formulations with varying concentrations of this compound (e.g., 0 mM, 100 mM, 250 mM, 500 mM, 1 M). Ensure the final protein concentration and buffer composition are consistent across all samples.
-
Equilibrate the viscometer to the desired temperature (e.g., 25°C).
-
Load the protein sample into the viscometer according to the manufacturer's instructions.
-
Measure the viscosity at a range of shear rates to assess Newtonian or non-Newtonian behavior.
-
Record the viscosity values for each this compound concentration.
-
Clean the viscometer thoroughly between samples to prevent cross-contamination.
Protocol for Thermal Shift Assay (TSA)
Objective: To assess the effect of this compound on the thermal stability (melting temperature, Tm) of a therapeutic protein.
Materials:
-
Real-time PCR instrument with a thermal melting curve analysis module
-
96-well PCR plates
-
SYPRO™ Orange fluorescent dye (e.g., 5000x stock in DMSO)
-
Therapeutic protein solution (e.g., 1-2 mg/mL)
-
This compound stock solution
-
Formulation buffer
Procedure:
-
Prepare a master mix containing the protein, formulation buffer, and SYPRO™ Orange dye. A typical final concentration is 5x SYPRO™ Orange.
-
In a 96-well PCR plate, aliquot the master mix.
-
Add varying concentrations of this compound to the wells. Include a no-proline control.
-
Seal the plate with an optical seal.
-
Centrifuge the plate briefly to remove any bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment. A typical program involves a ramp from 25°C to 95°C with a ramp rate of 1°C/minute, with fluorescence readings at each temperature increment.
-
Analyze the resulting melt curves. The melting temperature (Tm) is the midpoint of the unfolding transition. An increase in Tm in the presence of this compound indicates enhanced thermal stability.
Protocol for Size Exclusion Chromatography (SEC)
Objective: To quantify the effect of this compound on protein aggregation and fragmentation.
Materials:
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Size exclusion column suitable for the molecular weight of the therapeutic protein
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Protein formulations with and without this compound, before and after stress (e.g., incubation at 40°C for 4 weeks).
-
Autosampler vials
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare samples for injection by filtering or centrifuging to remove any particulates.
-
Inject a defined volume of the protein sample onto the column.
-
Run the chromatography method with a constant flow rate.
-
Monitor the eluate at a suitable wavelength (e.g., 280 nm).
-
Integrate the peaks corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of monomer, aggregate, and fragment for each formulation to determine the effect of this compound on protein stability.
Conclusion
This compound is a versatile and effective excipient for stabilizing therapeutic protein formulations. It addresses key challenges in the development of high-concentration biologics by reducing viscosity and inhibiting aggregation. The quantitative data and experimental protocols provided in these application notes offer a framework for researchers and drug development professionals to effectively evaluate and implement this compound as a stabilizer, ultimately contributing to the development of safer and more stable therapeutic protein products.
References
- 1. Improving Viscosity and Stability of a Highly Concentrated Monoclonal Antibody Solution with Concentrated Proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilized with Proline | PRIVIGEN Immune Globulin Intravenous (Human), 10% Liquid [privigen.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular computations of preferential interactions of proline, arginine.HCl, and NaCl with IgG1 antibodies and their impact on aggregation and viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces IgG dimer content and enhances the stability of intravenous immunoglobulin (IVIG) solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying L-Proline in Biological Samples: A Guide for Researchers
Introduction
L-proline, a unique proteinogenic imino acid, plays a pivotal role in a multitude of physiological and pathological processes. It is a fundamental component of collagen, contributing to the stability of the extracellular matrix, and is integral to protein folding and structure.[1][2] Beyond its structural roles, this compound is involved in cellular responses to stress, acting as an osmoprotectant and antioxidant.[3] Furthermore, emerging evidence highlights its significance in cell signaling, metabolism, and as a potential biomarker in various diseases, including cancer and metabolic disorders.[4][5][6]
Accurate and reliable quantification of this compound in diverse biological matrices is therefore crucial for advancing research in fields ranging from basic cell biology to clinical diagnostics and drug development. This document provides detailed application notes and protocols for the quantification of this compound using several common analytical techniques: enzymatic assays, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methods for this compound Quantification
A variety of methods are available for the determination of this compound concentrations in biological samples, each with its own advantages in terms of specificity, sensitivity, throughput, and cost. The choice of method often depends on the specific research question, the nature of the biological sample, and the available instrumentation.
Quantitative Data Summary
The following table summarizes typical this compound concentrations found in various human biological samples, as determined by different analytical methods. These values can serve as a reference range but may vary depending on the specific population, sample handling, and analytical methodology.
| Biological Sample | Method | This compound Concentration Range | Reference |
| Human Serum | LC-MS/MS | 14.40 - 72.80 µg/mL (in healthy controls) | [6] |
| Human Serum | Isatin-based colorimetric assay | Linear range: 15 µmol/L to 1 mmol/L | [7] |
| Human Plasma | General | Optimal range: 99 - 363 µmol/L | [2] |
| Human Plasma | GC with flame photometric detection | Not specified | [8] |
I. Enzymatic Assay for this compound Quantification
Enzymatic assays offer a specific and sensitive method for this compound quantification, often with simpler sample preparation compared to chromatographic techniques. A common approach utilizes the reverse reaction of δ¹-pyrroline-5-carboxylate (P5C) reductase, which catalyzes the NAD(P)⁺-dependent oxidation of this compound to P5C. The resulting increase in NAD(P)H is measured spectrophotometrically.[9][10][11] This method is highly specific for this compound.[10][11]
Experimental Protocol
This protocol is based on the method described by Forlani and Funck (2020).[10][12]
1. Materials and Reagents:
-
This compound standard solution (e.g., 1 mM)
-
100 mM Glycine-NaOH buffer, pH 10.5
-
NAD⁺ solution (e.g., 10 mM)
-
Recombinant δ¹-pyrroline-5-carboxylate (P5C) reductase enzyme
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Sample Preparation:
-
Plant Tissues: Homogenize fresh tissue (e.g., 100 mg) in 1 mL of ice-cold 100 mM Glycine-NaOH buffer, pH 10.5.[12] Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.[13] To inactivate endogenous enzymes, heat the supernatant at 95°C for 5 minutes, followed by another centrifugation step.[12]
-
Serum and Plasma: Deproteinize the sample using perchloric acid, followed by neutralization.[13]
-
Cell Lysates: Homogenize cells in the Glycine-NaOH buffer. Heat inactivation of endogenous enzymes is recommended.
3. Assay Procedure:
-
Prepare a standard curve by making serial dilutions of the this compound standard solution in the Glycine-NaOH buffer.
-
In a 96-well microplate, add samples and standards in duplicate.
-
Prepare a reaction mixture containing the Glycine-NaOH buffer, NAD⁺ solution, and P5C reductase enzyme.
-
Add the reaction mixture to each well containing the samples and standards.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes) to allow the enzymatic reaction to proceed to completion.[10]
-
Measure the absorbance at 340 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank (no this compound) from all readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.
Workflow Diagram
Caption: Workflow for this compound quantification using an enzymatic assay.
II. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of amino acids. For this compound, which lacks a strong chromophore, derivatization is typically required to enable UV or fluorescence detection.[14] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in combination with a thiol for primary amino acids (proline is a secondary amine and requires a different approach or is analyzed underivatized with specific detectors), and 9-fluorenylmethyl chloroformate (FMOC-Cl). Another approach involves derivatization with 4-(5,6-dimethoxy-2-phthalimidinyl)phenysulfonyl chloride for fluorescence detection.[15]
Experimental Protocol (with Pre-column Derivatization)
This protocol provides a general framework for HPLC analysis with pre-column derivatization.
1. Materials and Reagents:
-
This compound standard solutions
-
Derivatization reagent (e.g., NBD-F)
-
Mobile phase solvents (e.g., acetonitrile, water, buffers)
-
HPLC system with a suitable detector (UV or fluorescence)
-
Reversed-phase HPLC column (e.g., C18)
2. Sample Preparation:
-
Deproteinization: Precipitate proteins in the sample (e.g., serum, plasma, tissue homogenate) using an agent like methanol (B129727) or perchloric acid. Centrifuge to pellet the protein and collect the supernatant.[6]
-
Derivatization: Mix a specific volume of the deproteinized sample or standard with the derivatization reagent solution. The reaction conditions (temperature, time, pH) will depend on the chosen reagent. For example, with NBD-F, the reaction can be carried out at 60°C for 12 minutes.
-
Reaction Termination: Stop the derivatization reaction, for instance, by adding an acid.[16]
3. HPLC Analysis:
-
Column: Use a reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution is often employed, typically with a mixture of an aqueous buffer and an organic solvent like acetonitrile. The specific gradient program will need to be optimized.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: Set the detector to the appropriate wavelength for the derivatized proline (e.g., excitation at 470 nm and emission at 530 nm for NBD-F derivatives).
-
Injection Volume: Inject a fixed volume of the derivatized sample or standard.
4. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time, as determined by injecting a derivatized this compound standard.
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Workflow Diagram
Caption: General workflow for HPLC-based this compound quantification.
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. Since amino acids are non-volatile, derivatization is essential to increase their volatility and thermal stability for GC analysis.[17] A common derivatization strategy for amino acids, including proline, is a two-step process involving esterification of the carboxyl group followed by acylation of the amino group.
Experimental Protocol
This protocol is based on a two-step derivatization method.
1. Materials and Reagents:
-
This compound standard solutions
-
3 N Methanolic HCl
-
Methylene (B1212753) chloride
-
Trifluoroacetic anhydride (B1165640) (TFAA) or Acetic anhydride
-
Heating block or oven
-
Nitrogen gas supply
-
GC-MS system with a suitable capillary column (e.g., DB-5)
2. Sample Preparation and Derivatization:
-
Drying: The sample (e.g., protein hydrolysate or extract) needs to be completely dry.
-
Methylation (Esterification): Add 1 mL of 3 N methanolic HCl to the dried sample (e.g., 1 mg). Cap the vial and heat at 100°C for 30 minutes. After cooling, dry the sample completely, gentle heating can be used if necessary.
-
Acetylation (Acylation): Dissolve the residue from the previous step in 1 mL of methylene chloride. Add 100 µL of TFAA or acetic anhydride. Cap the vial and heat at 60°C for 20 minutes.
-
Final Preparation: After cooling, evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methylene chloride) for GC-MS analysis.
3. GC-MS Analysis:
-
GC Column: Use a suitable capillary column, such as a DB-5.
-
Injector: Operate in split or splitless mode, depending on the sample concentration.
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation of the derivatized amino acids.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
4. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, use an internal standard (e.g., a stable isotope-labeled proline) added at the beginning of the sample preparation.
-
Create a calibration curve by analyzing standards of known concentrations.
-
Calculate the this compound concentration in the samples based on the peak area ratio of the analyte to the internal standard.
Workflow Diagram
Caption: Workflow for this compound quantification by GC-MS.
IV. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently one of the most sensitive and specific methods for the quantification of small molecules, including this compound, in complex biological matrices.[12][18] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Often, derivatization is not required, simplifying sample preparation.[19]
Experimental Protocol
This protocol is a general guide for LC-MS/MS analysis of this compound.
1. Materials and Reagents:
-
This compound standard solutions
-
Stable isotope-labeled this compound (e.g., this compound-¹³C₅,¹⁵N) as an internal standard[6]
-
Methanol or other suitable solvent for protein precipitation
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation:
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample (e.g., serum, plasma) and standards.[6]
-
Protein Precipitation: Add a cold organic solvent, such as methanol, to precipitate proteins. Vortex and then centrifuge at high speed to pellet the proteins.[6]
-
Supernatant Collection: Transfer the supernatant to a new vial for analysis.
3. LC-MS/MS Analysis:
-
LC Column: A reversed-phase or HILIC column can be used.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, often with a small amount of formic acid to improve ionization.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Set up the mass spectrometer to monitor specific multiple reaction monitoring (MRM) transitions for both this compound and the internal standard. For example, for proline, a transition might be m/z 116 -> 70.
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
Workflow Diagram
Caption: Workflow for this compound quantification using LC-MS/MS.
V. This compound Metabolic Pathway and Signaling
This compound is synthesized from L-glutamate via two enzymatic steps and can also be derived from ornithine.[1][9] Its catabolism back to glutamate (B1630785) occurs in the mitochondria. This metabolic cycling is crucial for maintaining cellular homeostasis, particularly under stress conditions. Proline metabolism is also linked to cellular signaling, in part through the production of reactive oxygen species (ROS) during its oxidation in the mitochondria.[4] This can influence pathways related to cell survival and apoptosis.[4]
This compound Biosynthesis and Catabolism
Caption: Simplified metabolic pathway of this compound biosynthesis and catabolism.
This compound Metabolism and ROS Signaling
Caption: this compound metabolism in the mitochondria can lead to ROS production, influencing cellular signaling.
Conclusion
The quantification of this compound in biological samples is essential for a wide range of research applications. This document has provided an overview of several robust methods, including enzymatic assays, HPLC, GC-MS, and LC-MS/MS, complete with detailed protocols and workflow diagrams. The choice of method will be dictated by the specific requirements of the study, including sensitivity, specificity, sample matrix, and available resources. By applying these methodologies, researchers can gain valuable insights into the multifaceted roles of this compound in health and disease.
References
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. Proline (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 6. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A microtitre format assay for proline in human serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of free and total proline and hydroxyproline in plasma and tissue samples by gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound [frontiersin.org]
- 11. A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proline Assay Kit Instructions – Associazione Italiana per lo Studio degli Artropodi Sociali e Presociali [aisasp.it]
- 14. biorxiv.org [biorxiv.org]
- 15. Determination of total hydroxyproline and proline in human serum and urine by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Proline Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols: Enhancing Recombinant Protein Expression with L-Proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient production of high-quality recombinant proteins is a cornerstone of modern biotechnology and pharmaceutical development. However, challenges such as protein misfolding, aggregation, and low expression yields are frequently encountered in various expression systems, including Escherichia coli and Chinese Hamster Ovary (CHO) cells. L-proline, a naturally occurring amino acid, has emerged as a potent supplement and process enhancer that can mitigate these issues. This document provides detailed application notes and protocols on the use of this compound to improve the expression, solubility, and stability of recombinant proteins.
This compound functions through multiple mechanisms. As a compatible osmolyte, it helps maintain cellular turgor pressure and stabilizes macromolecules under stress conditions.[1] More critically for protein production, it acts as a "chemical chaperone," a small molecule that assists in the proper folding of proteins, prevents the formation of insoluble aggregates, and can even aid in the refolding of denatured proteins.[2][3][4] Its unique cyclic structure allows it to interact with hydrophobic patches on protein surfaces, increasing their hydrophilicity and solubility.[5] Furthermore, this compound metabolism is integrated with cellular stress responses, including the Endoplasmic Reticulum (ER) stress pathway, offering another layer of regulation to maintain protein homeostasis.[6][7]
These properties make this compound a versatile tool for researchers and drug development professionals seeking to optimize the production of therapeutic proteins, antibodies, and other recombinant biologics.
Mechanisms of Action
This compound enhances recombinant protein expression primarily through two interconnected roles: as a chemical chaperone and as a modulator of cellular stress responses.
-
Chemical Chaperone and Anti-Aggregation Agent : High concentrations of this compound can prevent protein aggregation that often occurs during the folding process of newly synthesized polypeptides or during in vitro refolding procedures.[2][3] It is believed to form supramolecular, amphipathic assemblies that can interact with and stabilize folding intermediates, preventing them from forming intermolecular aggregates.[3] This leads to a higher yield of correctly folded, soluble, and active protein. In vitro studies have shown that this compound is more effective at preventing aggregation than other osmolytes like glycine (B1666218) or ethylene (B1197577) glycol.[2]
-
Protein Solubilization and Stabilization : this compound increases the solubility of proteins by interacting with hydrophobic residues on their surface, which enhances their overall hydrophilic character and water-binding capacity.[5] This stabilizing effect can protect proteins from denaturation caused by environmental stressors like high temperature or osmolarity.[8]
-
ER Stress Response Modulation : In eukaryotic systems like CHO cells, the high-level expression of a recombinant protein can overwhelm the folding capacity of the Endoplasmic Reticulum, leading to ER stress and triggering the Unfolded Protein Response (UPR). This compound can help alleviate this stress by facilitating proper protein folding, thereby reducing the accumulation of misfolded proteins.[7] The this compound metabolic pathway is functionally integrated with the Gcn2-Eif2α-Atf4 amino acid starvation response, a key component of the integrated stress response.[6] By mitigating ER stress, this compound can contribute to sustained cell viability and productivity.
Signaling Pathway: this compound and the ER Stress Response
The following diagram illustrates the role of this compound in mitigating ER stress, which can be a limiting factor in high-yield recombinant protein expression in eukaryotic cells.
Caption: this compound alleviates ER stress by reducing misfolded protein accumulation.
Quantitative Data on this compound's Efficacy
The effectiveness of this compound can be quantified in various experimental settings. The following tables summarize key findings from published literature.
Table 1: Effect of this compound on In Vitro Protein Refolding and Stability
| Protein | Assay Condition | This compound Concentration | Observation | Reference |
| Hen Egg-White Lysozyme | Refolding from reduced & denatured state | > 1.5 M | Complete prevention of aggregation | [3] |
| Bovine Carbonic Anhydrase | Refolding from denatured state | 5 M | Effective inhibition of aggregation | [2] |
| Citrate Synthase | Refolding after urea (B33335) denaturation | 200 mM | Refolding yield increased from 7% to 12% | [8] |
| Citrate Synthase | Refolding after urea denaturation | 500 mM | Refolding yield increased from 7% to 17% | [8] |
Table 2: Effect of this compound Based Systems on Recombinant Protein Production in CHO Cells
| Recombinant Protein | Expression System / Method | Key Finding | Titer / Yield | Reference |
| Monoclonal Antibody | Proline-based selection system (P5CS marker) | Achieved comparable titers to traditional antibiotic selection methods (G418 and Zeocin). | 3.35 ± 0.47 µg/mL | [9][10] |
| Monoclonal Antibody | Comparison with G418 antibiotic selection | Proline-based selection yielded higher titers. | 1.65 ± 0.46 µg/mL (G418) | [9][10] |
| Monoclonal Antibody | Comparison with Zeocin antibiotic selection | Proline-based selection yielded higher titers. | 2.25 ± 0.07 µg/mL (Zeocin) | [9][10] |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in common recombinant protein expression workflows.
Protocol 1: Enhancing Protein Solubility in E. coli
This protocol is designed for situations where a target protein is expressed in E. coli but partitions into insoluble inclusion bodies. Supplementing the growth media with this compound can increase the yield of soluble protein.
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector.
-
LB Broth (or other suitable growth medium).
-
This compound (cell culture grade).
-
Inducer (e.g., IPTG).
-
Appropriate antibiotic.
-
Shaking incubator.
-
Spectrophotometer.
-
Lysis buffer (e.g., BugBuster or custom buffer with lysozyme/sonication).
-
Centrifuge.
-
SDS-PAGE analysis reagents.
2. Procedure:
-
Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Incubate overnight at 37°C with shaking (220 rpm).
-
Main Culture Inoculation: The next day, inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
This compound Supplementation: Prepare a sterile, concentrated stock solution of this compound (e.g., 2 M in water). Add the this compound stock solution to the main culture to a final concentration of 0.2 M to 0.5 M. Note: It is recommended to test a range of concentrations to find the optimum for your protein.
-
Growth and Induction: Incubate the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Post-Induction Incubation: Reduce the temperature to 18-25°C and continue incubation for 16-20 hours. Lower temperatures often improve protein solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Solubility Analysis: a. Resuspend the cell pellet in 10 mL of lysis buffer. b. Lyse the cells according to the buffer manufacturer's protocol or using sonication. c. Take a "Total Lysate" sample for SDS-PAGE analysis. d. Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). e. Collect the supernatant ("Soluble Fraction"). Resuspend the pellet in an equal volume of lysis buffer ("Insoluble Fraction"). f. Analyze all three fractions (Total, Soluble, Insoluble) via SDS-PAGE to determine the partitioning of the recombinant protein. Compare with a control culture grown without this compound.
Protocol 2: In Vitro Refolding of Inclusion Bodies Using this compound
This protocol describes a method for refolding a target protein from purified inclusion bodies, using this compound as an anti-aggregation additive in the refolding buffer.
1. Materials:
-
Purified inclusion bodies of the target protein.
-
Denaturation Buffer: 8 M Urea (or 6 M Guanidine HCl), 50 mM Tris-HCl pH 8.0, 10 mM DTT.
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 M L-Arginine.
-
This compound stock solution (e.g., 4 M, sterile filtered).
-
Redox system (e.g., 1 mM GSH / 0.1 mM GSSG, if disulfide bonds are needed).
-
Dialysis tubing or centrifugal concentrators.
-
Protein concentration assay kit (e.g., BCA).
2. Procedure:
-
Denaturation: Resuspend the purified inclusion bodies in Denaturation Buffer to a final protein concentration of 5-10 mg/mL. Stir gently at room temperature for 1-2 hours until the pellet is fully dissolved.
-
Clarification: Centrifuge the denatured protein solution at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Refolding Setup: Prepare the Refolding Buffer. Add the this compound stock solution to the desired final concentration (start with 1.0 M). If required, add the GSH/GSSG redox system. Chill the buffer to 4°C.
-
Rapid Dilution: Add the denatured protein solution drop-wise into the vigorously stirring, chilled Refolding Buffer. The final protein concentration in the refolding buffer should be low, typically 0.05-0.2 mg/mL, to favor intramolecular folding over intermolecular aggregation.
-
Incubation: Continue to stir the refolding mixture gently at 4°C for 24-48 hours.
-
Concentration and Buffer Exchange: Concentrate the refolded protein and exchange it into a final storage buffer (e.g., PBS) using dialysis or ultrafiltration.
-
Analysis: Assess the success of refolding by analyzing the protein for solubility, activity (if applicable), and structure (e.g., using Circular Dichroism). Compare the final yield of soluble protein to a control refolding experiment conducted without this compound.
Protocol 3: this compound Supplementation in a CHO Fed-Batch Process
This protocol outlines a general strategy for incorporating this compound into a fed-batch culture of CHO cells for monoclonal antibody (mAb) production. This compound can be included in the feed medium to support cell growth and enhance protein quality.
1. Materials:
-
mAb-producing CHO cell line adapted to suspension culture in a chemically defined medium.
-
Basal Culture Medium (chemically defined, e.g., CD CHO).
-
Feed Medium (concentrated nutrient solution).
-
This compound (cell culture grade).
-
Shake flasks or bioreactor.
-
Cell counting equipment (e.g., automated cell counter).
-
Analyzers for metabolites (e.g., glucose, lactate).
-
ELISA or HPLC for mAb titer determination.
2. Procedure:
-
Feed Medium Preparation: Prepare a concentrated fed-batch medium containing essential amino acids, vitamins, and a carbon source. Supplement this feed medium with this compound to a final concentration of 20-50 mM. Note: The optimal concentration should be determined experimentally.
-
Inoculation: Inoculate the bioreactor or shake flasks with the CHO cells at a target viable cell density (e.g., 0.5 x 10⁶ cells/mL) in the basal medium.
-
Culture Maintenance: Maintain the culture under standard conditions (e.g., 37°C, 5% CO₂, 120 rpm).
-
Fed-Batch Strategy: Begin feeding on Day 3 or when a key nutrient like glucose or glutamine begins to deplete.
-
Add a predefined volume of the this compound-supplemented feed medium daily (e.g., 3-5% of the initial culture volume).
-
Process Monitoring: Monitor viable cell density, viability, glucose, lactate, and osmolality daily. High osmolality (>450 mOsm/kg) can negatively impact cell growth, so the feeding strategy should be adjusted to manage this.[11]
-
Harvest: Continue the fed-batch culture for 12-14 days. Harvest the cell culture fluid by centrifugation or depth filtration.
-
Titer and Quality Analysis: Determine the final mAb titer using ELISA or Protein A HPLC. Analyze product quality attributes such as aggregation (by size-exclusion chromatography) and charge variants. Compare results to a control process using a feed medium without this compound supplementation.
Experimental and Logical Workflows
Visualizing the workflow for optimizing protein expression with this compound can help in planning and execution.
General Workflow for this compound Optimization
This diagram outlines the logical steps a researcher would take to test and implement this compound supplementation in a recombinant protein expression project.
Caption: A systematic workflow for optimizing recombinant protein expression with this compound.
Conclusion
This compound is a cost-effective and powerful additive for enhancing the production of recombinant proteins. Its ability to act as a chemical chaperone, prevent aggregation, and increase solubility makes it a valuable tool for overcoming common expression challenges in both prokaryotic and eukaryotic systems. By understanding its mechanisms of action and applying systematic optimization protocols, researchers and drug development professionals can significantly improve the yield and quality of their target proteins, accelerating research and development timelines. The protocols and data presented here provide a solid foundation for the successful implementation of this compound in your protein expression workflows.
References
- 1. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Proline inhibits aggregation during protein refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline inhibits aggregation during protein refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual solution properties of proline and its interaction with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel autoregulatory loop between the Gcn2-Atf4 pathway and (L)-Proline [corrected] metabolism controls stem cell identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Chemical Chaperone Proline Relieves the Thermosensitivity of a dnaK Deletion Mutant at 42°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a Proline-Based Selection System for Reliable Genetic Engineering in Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of L-Proline in Studying Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-proline, a unique cyclic amino acid, plays a multifaceted role in cellular metabolism and stress responses. Traditionally known for its function in protein synthesis and as an osmoprotectant, recent research has highlighted its significant involvement in modulating oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders. This compound has been shown to exhibit both pro-oxidant and antioxidant properties, making it a valuable experimental tool to dissect the complex mechanisms of redox biology.
These application notes provide a comprehensive overview of the experimental use of this compound in studying oxidative stress. They include detailed protocols for key assays, quantitative data from various studies, and diagrams of relevant signaling pathways to guide researchers in designing and executing their experiments.
Mechanisms of this compound in Oxidative Stress
This compound's impact on oxidative stress is complex and context-dependent. Its dual role stems from its metabolism and its direct chemical properties.
-
Antioxidant Effects:
-
ROS Scavenging: this compound can directly scavenge certain ROS, although its efficacy against major species like hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻) in a cellular context is debated.[1][2] Its secondary amine structure is crucial for this protective effect.[3]
-
Enhancement of Antioxidant Defenses: this compound supplementation has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1][4][5] It can also protect and stabilize these enzymes.[1]
-
Preservation of Glutathione Pool: this compound helps maintain the intracellular pool of reduced glutathione (GSH) and the critical GSH/GSSG ratio, a key indicator of cellular redox status.[3]
-
-
Pro-oxidant Effects:
-
Mitochondrial ROS Production: The catabolism of this compound in the mitochondria by proline dehydrogenase (PRODH) can lead to the generation of ROS, including superoxide, as electrons are passed to the electron transport chain.[1][3] This process is implicated in signaling pathways that can lead to apoptosis.[3][6]
-
Key Signaling Pathways Modulated by this compound
This compound metabolism and its impact on redox balance influence several critical signaling pathways:
-
mTOR Signaling: this compound can activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[7][8] The activation of mTORC1 by this compound has been linked to enhanced protein synthesis.[9]
-
Nrf2 Signaling: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. While direct activation of Nrf2 by this compound is not extensively documented, proline-rich proteins can influence this pathway. For instance, the depletion of proline-rich 15 (PRR15) has been shown to enhance the Nrf2 cascade, promoting cell survival under oxidative stress.[10][11]
Data Presentation
Table 1: Effect of this compound on Cell Viability under Oxidative Stress
| Cell Line | Oxidative Stressor | This compound Concentration | Treatment Duration | % Cell Survival (Control) | % Cell Survival (+ this compound) | Reference |
| HEK 293 | 0.5 mM H₂O₂ | 5 mM | 3 hours | 39% | 77% | [12] |
| HepG2 | 1 mM H₂O₂ | 5 mM | 3 hours | 55% | ~77% | [12] |
| HeLa | 1 mM H₂O₂ | 5 mM | 3 hours | 55% | ~77% | [12] |
| BJAB | 2-2.5 mM H₂O₂ | 5 mM | 3 hours | ~50% | 67% | [12] |
| Jurkat | 2-2.5 mM H₂O₂ | 5 mM | 3 hours | ~50% | 76% | [12] |
| HEK 293 | 0.3 mM H₂O₂ | Not specified | 24 hours | 39 ± 4% | 57 ± 2% | [12] |
Table 2: Effect of this compound on Glutathione (GSH) Levels and Ratio under Oxidative Stress
| Cell Line | Oxidative Stressor | This compound Concentration | GSH (nmol/mg protein) - Control | GSH (nmol/mg protein) - H₂O₂ | GSH (nmol/mg protein) - H₂O₂ + this compound | GSH/GSSG Ratio - Control | GSH/GSSG Ratio - H₂O₂ | GSH/GSSG Ratio - H₂O₂ + this compound | Reference |
| HEK 293 | 0.5 mM H₂O₂ (3h) | 5 mM | 61 ± 2 | 35 ± 2 | 60 ± 4 | 46 ± 8 | 12 ± 2 | 47 ± 11 | [3] |
Table 3: Effect of this compound on Antioxidant Enzyme Activity in Rat Cerebral Cortex
| Treatment | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity | Superoxide Dismutase (SOD) Activity | Reference |
| Acute this compound administration | Significantly decreased | No significant change | No significant change | [13][14] |
| Chronic this compound administration | Significantly increased | Significantly decreased | No significant change | [13][14] |
| In vitro exposure (0.5-1.0 mM) | No significant change | No significant change | Decreased | [15][16] |
Mandatory Visualizations
Caption: this compound's dual role in oxidative stress and cellular signaling.
Caption: General workflow for studying this compound's effect on oxidative stress.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][17][18]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound solution (sterile-filtered)
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Pre-treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound (e.g., 0-5 mM). Incubate for a specified period (e.g., 1-24 hours).
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells, with and without this compound, and incubate for the desired duration (e.g., 3-24 hours).[12]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels. DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10][19][20][21]
Materials:
-
Cells cultured on plates or coverslips suitable for fluorescence microscopy or in black-walled, clear-bottom 96-well plates for plate reader analysis.
-
This compound solution
-
Oxidative stress-inducing agent
-
DCFDA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium or PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound and the oxidative stressor as described in Protocol 1.
-
DCFDA Loading: Wash the cells once with warm PBS. Add serum-free medium containing 10-20 µM DCFDA and incubate for 30-45 minutes at 37°C in the dark.[10][20]
-
Washing: Remove the DCFDA solution and wash the cells once with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS or phenol (B47542) red-free medium to the cells. Immediately measure the fluorescence intensity using a fluorescence microscope (Excitation/Emission ~485/535 nm) or a microplate reader.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group.
Protocol 3: Determination of Lipid Peroxidation (MDA Assay)
This protocol measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[4][15][22]
Materials:
-
Cell or tissue homogenates
-
Trichloroacetic acid (TCA) solution (e.g., 20%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% in 0.05 M NaOH)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice.
-
Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.
-
TBA Reaction: Mix the supernatant with TBA solution.
-
Incubation: Incubate the mixture at 95-100°C for 25-60 minutes to allow the formation of the MDA-TBA adduct.[4]
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to remove any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation: Calculate the MDA concentration using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹cm⁻¹).
Protocol 4: Measurement of Antioxidant Enzyme Activities
This assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[23][24][25][26]
Procedure Outline:
-
Prepare cell or tissue lysates.
-
Set up a reaction mixture containing xanthine (B1682287), a detector molecule (e.g., WST-1 or NBT), and the sample.
-
Initiate the reaction by adding xanthine oxidase.
-
Measure the rate of color development at the appropriate wavelength.
-
Calculate the percentage of inhibition of the reaction by the sample, which is proportional to the SOD activity.
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[1][3][9][27][28]
Procedure Outline:
-
Prepare cell or tissue lysates.
-
Add the lysate to a solution of H₂O₂ in a suitable buffer.
-
Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.
-
Calculate the CAT activity based on the rate of H₂O₂ decomposition.
This assay couples the reduction of an organic peroxide by GPx with the oxidation of NADPH by glutathione reductase.[7][13][29][30]
Procedure Outline:
-
Prepare cell or tissue lysates.
-
Set up a reaction mixture containing GSH, glutathione reductase, NADPH, and a peroxide substrate (e.g., tert-butyl hydroperoxide).
-
Add the sample to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.
-
Calculate GPx activity based on the rate of NADPH consumption.
Protocol 5: Determination of GSH/GSSG Ratio
This protocol involves the measurement of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) separately.[6][31][32][33][34]
Procedure Outline:
-
Sample Preparation: Lyse cells or homogenize tissues in a metaphosphoric acid or sulfosalicylic acid solution to precipitate proteins and stabilize glutathione.
-
GSSG Measurement: To measure GSSG, first, mask the GSH in a portion of the sample using a scavenger like 2-vinylpyridine (B74390) or N-ethylmaleimide.
-
Total Glutathione Measurement: Use an untreated portion of the sample to measure total glutathione.
-
Enzymatic Recycling Assay: In both GSSG and total glutathione measurements, use a reaction mixture containing DTNB (Ellman's reagent), glutathione reductase, and NADPH. The rate of formation of the yellow product, 5-thio-2-nitrobenzoic acid (TNB), is proportional to the glutathione concentration and is measured at 412 nm.
-
Calculation: Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration. Determine the GSH/GSSG ratio.
Protocol 6: Western Blot Analysis of mTOR and Nrf2 Signaling Pathways
This protocol is used to detect changes in the protein levels and phosphorylation status of key components of the mTOR and Nrf2 signaling pathways.[8][35]
Procedure Outline:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, p70S6K, 4E-BP1 (for mTOR pathway), or Nrf2 and its downstream targets (e.g., HO-1, NQO1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound serves as a versatile and powerful tool for investigating the intricate mechanisms of oxidative stress. Its dual antioxidant and pro-oxidant capabilities allow researchers to probe cellular redox homeostasis from multiple angles. The protocols and data presented in these application notes provide a solid foundation for scientists and drug development professionals to explore the therapeutic potential of modulating proline metabolism and related signaling pathways in diseases associated with oxidative stress. Careful experimental design, including appropriate controls and a multi-assay approach, is crucial for accurately interpreting the complex effects of this compound.
References
- 1. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. plant-stress.weebly.com [plant-stress.weebly.com]
- 5. Effect of Proline on Cell Death, Cell Cycle, and Oxidative Stress in C6 Glioma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eaglebio.com [eaglebio.com]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo and in vitro effects of proline on some parameters of oxidative stress in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 16. Proline induces oxidative stress in cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. abcam.cn [abcam.cn]
- 21. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipid peroxidation assessment [protocols.io]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. mmpc.org [mmpc.org]
- 25. zellx.de [zellx.de]
- 26. tiarisbiosciences.com [tiarisbiosciences.com]
- 27. Catalase (CAT) activity assay for zooplankton samples [protocols.io]
- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 29. files01.core.ac.uk [files01.core.ac.uk]
- 30. nwlifescience.com [nwlifescience.com]
- 31. benchchem.com [benchchem.com]
- 32. promega.com [promega.com]
- 33. sciencellonline.com [sciencellonline.com]
- 34. GSH/GSSG-Glo™ Assay | Measure Ratio of GSH to GSSG | Promega [worldwide.promega.com]
- 35. benchchem.com [benchchem.com]
Monitoring L-Proline Uptake in Parasites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
L-proline is a crucial amino acid for the survival, differentiation, and pathogenesis of various parasites, including those of the genera Trypanosoma and Leishmania.[1][2][3] Its metabolic pathways and transport systems present promising targets for the development of novel antiparasitic drugs.[1][3] This document provides detailed application notes and protocols for monitoring this compound uptake in parasites, aimed at facilitating research and drug discovery in this area.
Introduction to this compound Uptake in Parasites
Parasitic protozoa have evolved sophisticated mechanisms to acquire essential nutrients from their hosts.[4][5] this compound, in particular, serves multiple vital functions in parasites such as Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species. These functions include acting as a primary carbon source for energy production (ATP synthesis), facilitating differentiation between life cycle stages, enabling host cell infection, and providing resistance to oxidative and thermal stress.[1][2][3]
Given its central role, the transport of this compound across the parasite's plasma membrane is a critical process, mediated by specific transporter proteins.[2][6] These transporters are attractive targets for chemotherapeutic intervention.[1][2][3] By inhibiting this compound uptake, it is possible to disrupt key metabolic processes, leading to parasite death or attenuation.[1][6] This has spurred the design and synthesis of this compound analogs and other molecules as potential transport inhibitors.[1][3][7]
Monitoring this compound uptake is therefore essential for understanding parasite physiology, identifying and characterizing transporter proteins, and screening for potential drug candidates. This document outlines the primary techniques employed for this purpose.
Key Techniques for Monitoring this compound Uptake
Several methodologies can be employed to monitor this compound uptake in parasites. The choice of technique often depends on the specific research question, the parasite species, and the available resources.
Radiolabeled this compound Uptake Assays
This is the most common and direct method for quantifying this compound transport. It involves incubating live parasites with radiolabeled this compound (e.g., L-[¹⁴C]proline or L-[³H]proline) and measuring the amount of radioactivity accumulated by the cells over time.
Competition Assays
These assays are a variation of the radiolabeled uptake assay and are used to determine the substrate specificity of proline transporters. The uptake of radiolabeled this compound is measured in the presence of an excess of unlabeled potential competitors, such as other amino acids or proline analogs. A significant reduction in radiolabel uptake indicates that the tested compound competes with this compound for the same transporter.[8][9]
Fluorescent Proline Analog-Based Imaging
This technique utilizes fluorescently tagged proline analogs to visualize uptake and subcellular localization within the parasite.[6][7] It provides qualitative or semi-quantitative spatial information that complements the quantitative data from radiolabeled assays.
Genetic Manipulation and Functional Expression
Genetic approaches, such as gene knockout using CRISPR/Cas9 or overexpression of transporter genes, are powerful tools to study the function of specific proline transporters.[10][11] Transporter genes can also be expressed in heterologous systems like Xenopus oocytes or yeast for detailed characterization.[11]
Mass Spectrometry-Based Metabolomics
This approach allows for the global analysis of metabolites within a parasite. While not a direct measure of uptake, it can be used to assess the downstream metabolic consequences of blocking this compound transport, providing insights into the metabolic impact of transport inhibitors.[12][13][14]
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay in Trypanosoma cruzi Epimastigotes
This protocol is adapted from methodologies described for Trypanosoma species.[11]
Materials:
-
T. cruzi epimastigotes in the exponential growth phase
-
Phosphate-buffered saline (PBS), ice-cold
-
Transport mixture: PBS containing 1 mM L-[³H]proline (specific activity, e.g., 0.4 μCi/μmol)
-
Stop solution: Ice-cold PBS containing 50 mM unlabeled this compound
-
Microcentrifuge tubes
-
Microcentrifuge
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Harvest T. cruzi epimastigotes (e.g., 10⁷ parasites per reaction) by centrifugation at 8,000 x g for 30 seconds.
-
Wash the parasite pellet once with ice-cold PBS.
-
Resuspend the cells in 100 μL of PBS.
-
To initiate the uptake, add 100 μL of the transport mixture to the cell suspension and incubate at 28°C for a defined period (e.g., for kinetic studies, time points can range from 30 seconds to 30 minutes).
-
To stop the reaction, add 1 mL of ice-cold stop solution.
-
Immediately centrifuge the mixture at 8,000 x g for 30 seconds.
-
Discard the supernatant and wash the pellet twice with 1 mL of ice-cold PBS to remove extracellular radiolabel.
-
Resuspend the final pellet in a suitable volume of water or lysis buffer.
-
Transfer the cell suspension to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of a parallel sample to normalize the uptake data (e.g., pmol/min/mg protein).
Competition Assay Variation:
-
To perform a competition assay, pre-incubate the parasite suspension with a 10-fold molar excess of the unlabeled competitor (e.g., 10 mM of another amino acid) for a few minutes before adding the radiolabeled this compound transport mixture.[11]
Protocol 2: Heterologous Expression and Proline Uptake Assay in Yeast
This protocol is useful for characterizing a specific parasite proline transporter.[11]
Materials:
-
Yeast strain suitable for heterologous expression (e.g., Saccharomyces cerevisiae)
-
Yeast expression vector (e.g., p416) with and without the parasite transporter gene insert (e.g., TcAAAP069)
-
Appropriate yeast growth media (e.g., SD medium)
-
Radiolabeled this compound transport assay reagents (as in Protocol 1)
Procedure:
-
Transform the yeast strain with the expression vector containing the parasite transporter gene and with an empty vector as a control.
-
Grow the transformed yeast cultures to the exponential phase in the appropriate selective medium.
-
Harvest the yeast cells by centrifugation.
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
Perform the radiolabeled this compound uptake assay as described in Protocol 1, adjusting cell numbers and incubation conditions as needed for yeast.
-
Compare the this compound uptake in yeast expressing the parasite transporter to the control yeast (empty vector) to determine the transporter's activity.[11]
Data Presentation
Quantitative data from this compound uptake experiments should be summarized for clear comparison.
Table 1: Kinetic Parameters of this compound Transporters in Parasites
| Parasite Species | Life Cycle Stage | Transporter System | K_m (μM) | V_max (nmol/min per 10⁸ cells) | Energy Dependence | Reference |
| Trypanosoma brucei | Procyclic form | - | 19 | 17 | ATP-driven | [8] |
| Trypanosoma cruzi | Epimastigote | High Affinity (A) | - | - | H⁺ gradient-dependent | [9][15][16] |
| Trypanosoma cruzi | Epimastigote | Low Affinity (B) | - | - | ATP-dependent | [9][15][16] |
| Leishmania donovani | Promastigote | System A | - | - | Cation-dependent | [17] |
| Leishmania donovani | Promastigote | System B | - | - | Cation-independent | [17] |
| Leishmania donovani | Amastigote | System C | - | - | Cation-independent | [17] |
Note: Dashes indicate data not specified in the provided search results.
Table 2: Inhibition of this compound Uptake by Analogs and Competitors
| Parasite Species | Competitor/Inhibitor | Concentration | % Inhibition | Reference |
| Trypanosoma brucei | L-alanine | 10-fold excess | Significant | [8] |
| Trypanosoma brucei | L-cysteine | 10-fold excess | Significant | [8] |
| Trypanosoma brucei | L-azetidine-2-carboxylate | 10-fold excess | Significant | [8] |
| Trypanosoma cruzi | L-tryptophan | - | 70% (High affinity system) | [9][15][16] |
| Trypanosoma cruzi | D-proline | - | No inhibition | [9][15] |
| Trypanosoma cruzi | 1,2,3-triazolythis compound derivatives | Various | Variable | [1][3] |
| Trypanosoma cruzi | Decyl-substituted proline analog | - | - | [6][7] |
| Trypanosoma cruzi | Farnesyl-substituted proline analog | - | - | [6][7] |
Note: Specific percentage inhibition and concentrations were not always available in the search results.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound uptake and catabolism pathway in parasites.
Caption: Experimental workflow for radiolabeled this compound uptake assay.
Caption: Logical workflow for targeting this compound uptake for drug development.
References
- 1. Targeting this compound Uptake as New Strategy for Anti-chagas Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nutrient Transport and Pathogenesis in Selected Parasitic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Active transport of this compound in the protozoan parasite Trypanosoma brucei brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic and functional dissection of the glutamate-proline pathway reveals a shortcut for glutamate catabolism in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proline Modulates the Trypanosoma cruzi Resistance to Reactive Oxygen Species and Drugs through a Novel D, this compound Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Global Mass Spectrometry Based Metabolomics Profiling of Erythrocytes Infected with Plasmodium falciparum | PLOS One [journals.plos.org]
- 13. Global Mass Spectrometry Based Metabolomics Profiling of Erythrocytes Infected with Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioone.org [bioone.org]
- 16. Active transport of this compound in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Developmental regulation of proline transport in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Proline in Pharmaceutical Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-proline, a unique cyclic amino acid, has emerged as a versatile and powerful tool in the biotechnological production of pharmaceuticals. Its distinct physicochemical properties contribute to a wide range of applications, from enhancing the stability and yield of recombinant proteins to improving the cryopreservation of therapeutic cells. This document provides detailed application notes and experimental protocols for leveraging this compound in various biopharmaceutical development and manufacturing processes. This compound's roles include acting as a chemical chaperone to prevent protein aggregation, an osmoprotectant to shield cells from environmental stress, and a cryoprotectant to improve cell viability after freezing.[1][2] It is also utilized as an organocatalyst in the synthesis of enantiomerically pure drugs.[1][3]
Key Applications of this compound in Pharmaceutical Biotechnology
This compound offers significant advantages in several key areas of biopharmaceutical production:
-
Stabilization of Therapeutic Proteins and Monoclonal Antibodies (mAbs): this compound acts as a "molecular chaperone," helping to maintain the correct protein folding and preventing aggregation, which is a critical issue in the manufacturing and storage of protein-based drugs.[4] It has been shown to reduce viscosity and improve the stability of highly concentrated mAb solutions.[5] This is likely due to its ability to screen attractive electrostatic and hydrophobic interactions that lead to self-association.[5]
-
Cryopreservation of Therapeutic Cells: As a cryoprotectant, this compound enhances the post-thaw viability and recovery of cells, a crucial aspect for cell-based therapies.[2][6] Pre-incubating cells with this compound before cryopreservation can significantly increase cell yields.[2]
-
Protection Against Oxidative Stress: this compound has been demonstrated to protect mammalian cells against oxidative stress induced by various agents.[7] It can suppress reactive oxygen species (ROS) and apoptosis, thereby improving cell health and productivity in bioreactors.[7][8][9]
-
Enhancement of Recombinant Protein Production: By mitigating cellular stress and potentially influencing signaling pathways, this compound supplementation in cell culture media can lead to increased yields of recombinant proteins.[10]
-
Organocatalysis in Pharmaceutical Synthesis: this compound is an effective and environmentally friendly catalyst for the synthesis of various pharmaceutical compounds, including heterocyclic molecules like triazoles and tetrazoles.[3][11][12][13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in different biotechnological applications.
Table 1: Effect of this compound on Cell Growth and Viability
| Cell Type | This compound Concentration | Effect on Growth Rate | Effect on Viability | Reference |
| Jurkat Cells | 100 mM | ~34% reduction after 24h | No significant impact | [14] |
| Jurkat Cells | 200 mM | ~46% reduction after 24h | No significant impact | [14] |
| A549 Cells | Not specified | Transiently reduced | Increased post-thaw yield | [2] |
Table 2: this compound in Cryopreservation
| Cell/Tissue Type | This compound Concentration | Key Finding | Reference |
| A549 cell monolayers | Not specified | Two-fold increase in post-thaw cell yields | [2] |
| Arabidopsis thaliana T87 cells | 86.9 mM (in LSP solution) | Supported 70% cell viability | [15] |
| Galea spixii fibroblasts | 5 mM | Maintained viability and proliferative rate | [16] |
| Mouse oocytes | Not specified | Improved survival rate and protected mitochondrial functions | [6] |
Table 3: this compound in Monoclonal Antibody (mAb) Formulation
| mAb Concentration | This compound Concentration | Effect on Viscosity | Effect on Stability | Reference |
| ~225 mg/mL | Up to 1.3 M | Significantly reduced at pH 6 | Increased colloidal stability at pH 6 | [5] |
| 193–232 mg/mL | 75 mM | Beneficial compared to 300 mM sucrose | Monomer fraction maintained after 4 weeks at 40°C | [17] |
Table 4: this compound in Oxidative Stress Protection
| Cell Type | Stress Inducer | This compound Concentration | Protective Effect (Cell Survival) | Reference |
| HEK 293 | 0.5 mM H₂O₂ (3h) | 5 mM | Increased from ~50% to 77% | [7] |
| HepG2 | 1 mM H₂O₂ (3h) | 5 mM | Increased from 55% to ~77% | [7] |
| HeLa | 1 mM H₂O₂ (3h) | 5 mM | Increased from 55% to ~77% | [7] |
| BJAB | 2-2.5 mM H₂O₂ (3h) | 5 mM | Increased from ~50% to 67% | [7] |
| Jurkat | 2-2.5 mM H₂O₂ (3h) | 5 mM | Increased from ~50% to 76% | [7] |
Experimental Protocols
Protocol 1: Cryopreservation of Mammalian Cells with this compound Supplementation
This protocol describes a method for enhancing the post-thaw viability of mammalian cells by pre-incubating them with this compound.
Materials:
-
Complete cell culture medium
-
This compound (cell culture grade)
-
Cryopreservation medium (e.g., complete medium with 10% DMSO)
-
Cryovials
-
Controlled-rate freezing container
-
Liquid nitrogen storage tank
Procedure:
-
Cell Culture: Culture cells to the desired confluency or density according to standard protocols.
-
This compound Pre-incubation:
-
Prepare complete culture medium supplemented with this compound. A starting concentration of 5 mM can be tested, with optimization as needed.[16]
-
Replace the existing medium with the this compound-supplemented medium.
-
Incubate the cells for 24 hours under standard culture conditions.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, directly pellet the cells by centrifugation.
-
-
Cell Counting and Viability Assessment: Determine the cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Cryopreservation:
-
Centrifuge the cell suspension and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10⁶ cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.
-
Transfer the vials to a liquid nitrogen storage tank for long-term storage.
-
-
Thawing and Recovery:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cells in fresh, pre-warmed complete medium and transfer to a culture flask.
-
Incubate under standard conditions and monitor cell attachment (for adherent cells) and proliferation.
-
Protocol 2: Stabilization of a Highly Concentrated Monoclonal Antibody Solution
This protocol outlines a method to assess the effect of this compound on the viscosity and stability of a high-concentration mAb formulation.
Materials:
-
Purified monoclonal antibody (mAb)
-
This compound
-
Formulation buffer (e.g., histidine buffer, pH 6.0)
-
Dialysis tubing or centrifugal filter units for buffer exchange and concentration
-
Viscometer
-
Dynamic Light Scattering (DLS) instrument
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of the formulation buffer.
-
Prepare a series of formulation buffers containing varying concentrations of this compound (e.g., 50 mM, 100 mM, 250 mM, 500 mM).[17]
-
Buffer exchange the purified mAb into each of the this compound-containing formulation buffers using dialysis or diafiltration.
-
Concentrate the mAb in each formulation to the target high concentration (e.g., 200 mg/mL) using centrifugal filter units.
-
-
Viscosity Measurement:
-
Measure the viscosity of each mAb formulation at a controlled temperature using a viscometer.
-
-
Stability Assessment (Accelerated Study):
-
Aliquot samples of each formulation into sterile vials.
-
Store the vials at an elevated temperature (e.g., 40°C) for a defined period (e.g., 4 weeks).[5]
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove samples for analysis.
-
-
Analysis:
-
Size Exclusion Chromatography (SEC): Analyze the samples by SEC to determine the percentage of monomer, aggregates, and fragments. A decrease in the monomer peak and an increase in aggregate peaks indicate instability.
-
Dynamic Light Scattering (DLS): Use DLS to measure the hydrodynamic radius and polydispersity of the mAb, which can provide information on aggregation.
-
Visual Inspection: Visually inspect the samples for turbidity or precipitation.
-
Signaling Pathways and Experimental Workflows
This compound Metabolism and its Influence on Cellular Stress Response
This compound metabolism is intricately linked to cellular energy and redox balance, which in turn affects the cell's ability to cope with stress. The synthesis of this compound from glutamate (B1630785) consumes NADPH, which can help alleviate reductive stress and stimulate the pentose (B10789219) phosphate (B84403) pathway, crucial for antioxidant defense.[18] Conversely, the oxidation of this compound in the mitochondria can generate ATP, providing an alternative energy source, but also potentially producing reactive oxygen species (ROS).[1][7] The balance between this compound synthesis and catabolism is therefore critical in modulating the cellular stress response.
Caption: this compound metabolism and its dual role in cellular stress response.
Experimental Workflow for Evaluating this compound as a Cryoprotectant
The following diagram illustrates a typical workflow for assessing the efficacy of this compound as a cryoprotective agent for a given cell line.
Caption: A generalized workflow for evaluating this compound's cryoprotective effects.
Conclusion
This compound is a cost-effective and versatile amino acid with multiple beneficial applications in the biotechnological production of pharmaceuticals. Its ability to stabilize proteins, protect cells from various stresses, and act as a green catalyst makes it a valuable component in the toolkit of researchers, scientists, and drug development professionals. The protocols and data presented here provide a foundation for the practical implementation of this compound to enhance the efficiency and robustness of biopharmaceutical manufacturing processes. Further optimization of this compound concentration and application conditions for specific cell lines and protein products is encouraged to maximize its benefits.
References
- 1. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 2. Proline pre-conditioning of cell monolayers increases post-thaw recovery and viability by distinct mechanisms to other osmolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound catalyzed synthesis | EurekAlert! [eurekalert.org]
- 4. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]
- 5. Improving Viscosity and Stability of a Highly Concentrated Monoclonal Antibody Solution with Concentrated Proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a highly effective cryoprotectant for mouse oocyte vitrification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Proline Increases Pigment Production to Improve Oxidative Stress Tolerance and Biocontrol Ability of Metschnikowia citriensis [frontiersin.org]
- 9. Proline Increases Pigment Production to Improve Oxidative Stress Tolerance and Biocontrol Ability of Metschnikowia citriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the production of this compound in recombinant Escherichia coli BL21 by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. irjmets.com [irjmets.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. liebertpub.com [liebertpub.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Proline for Cell Culture Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize L-proline concentration for enhanced cell culture viability.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in cell culture?
A1: this compound is a non-essential amino acid that plays a crucial role in protein synthesis and structure, particularly as a major component of collagen.[1] It is involved in various cellular processes, including stress adaptation, energy metabolism, and signaling pathways that influence cell survival and apoptosis.[2][3] Supplementing cell culture media with this compound can enhance cell growth, viability, and resilience to stressors.[4]
Q2: Is this compound supplementation necessary for all cell lines?
A2: Not necessarily. Many cell lines can synthesize sufficient this compound for normal growth. However, for cells with high collagen production (e.g., fibroblasts), cells under stress, or in serum-free media, endogenous synthesis may be insufficient. This compound supplementation has been shown to be essential for the proliferation of certain cell types, such as hepatocytes.[5]
Q3: What is a typical starting concentration for this compound supplementation?
A3: A common starting concentration for this compound supplementation is in the range of 0.1 mM to 1.0 mM. However, the optimal concentration is highly cell-type dependent and should be determined empirically. For some applications, such as cryopreservation, much higher concentrations (e.g., up to 86.9 mM) have been shown to be beneficial.[6]
Q4: Can high concentrations of this compound be toxic to cells?
A4: While this compound is generally considered non-toxic, excessively high concentrations can have inhibitory effects on cell growth.[7] For instance, in Jurkat cells, concentrations of 100 mM and 200 mM this compound led to a significant decrease in growth rate without impacting overall viability in the short term.[7] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q5: How does this compound protect cells from stress?
A5: this compound metabolism is closely linked to cellular redox homeostasis and the production of reactive oxygen species (ROS).[2][3] It can act as an osmolyte, protecting cells from osmotic stress. Furthermore, proline metabolism can influence signaling pathways that promote cell survival and protect against apoptosis induced by oxidative stress.[3][8][9]
Troubleshooting Guides
Issue 1: Low Cell Viability After this compound Supplementation
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. Test a range from 0.1 mM to 10 mM, and for specific applications like cryopreservation, consider higher ranges. |
| This compound Cytotoxicity | Although rare at typical concentrations, very high levels can inhibit growth.[7] Reduce the this compound concentration and re-evaluate cell viability. |
| Media Composition Imbalance | Ensure the basal medium is appropriate for your cell line and that the addition of this compound does not significantly alter the overall amino acid balance or osmolality. |
| Incorrect pH of Media | After adding this compound, especially from a stock solution, verify and adjust the pH of the cell culture medium to the optimal range for your cells (typically 7.2-7.4). |
Issue 2: No Improvement in Cell Viability with this compound
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Your specific cell line may not benefit from additional this compound under standard culture conditions as it may produce sufficient amounts endogenously. |
| Experimental Conditions | The beneficial effects of this compound are often more pronounced under stressful conditions (e.g., oxidative stress, serum starvation, cryopreservation).[6][9] Evaluate the effect of this compound under the specific stress relevant to your experiment. |
| Incorrect Viability Assay | Ensure the viability assay you are using is appropriate for your experimental setup and is being performed correctly. Consider using multiple types of viability assays for confirmation (e.g., trypan blue exclusion, MTT, or a fluorescence-based live/dead assay). |
| Quality of this compound | Use a high-purity, cell culture-grade this compound to avoid introducing contaminants that could negatively impact cell health.[1][3] |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Cell Viability Under Oxidative Stress
| Cell Line | Stressor | This compound Concentration (mM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| HEK 293 | 0.5 mM H₂O₂ | 0 | 3 | 39 | [9] |
| HEK 293 | 0.5 mM H₂O₂ | 0.5 | 3 | 65 | [9] |
| HEK 293 | 0.5 mM H₂O₂ | 1.0 | 3 | ~70 | [9] |
| HEK 293 | 0.5 mM H₂O₂ | 5.0 | 3 | 77 | [9] |
Table 2: this compound Concentration in Cryopreservation
| Cell Line | Cryoprotectant Base | This compound Concentration (mM) | Post-thaw Viability (%) | Reference |
| Arabidopsis thaliana T87 | LS Solution | 0 | ~45 | [6] |
| Arabidopsis thaliana T87 | LS Solution | 8.7 | ~55 | [6] |
| Arabidopsis thaliana T87 | LS Solution | 86.9 | 70 | [6] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration for Cell Viability
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Prepare this compound Solutions: Prepare a series of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM) in your complete cell culture medium. Ensure the solutions are sterile-filtered.
-
Treatment: Replace the existing medium in the wells with the medium containing the different this compound concentrations. Include a control group with no added this compound.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the control group. Plot the viability against the this compound concentration to determine the optimal range.
Signaling Pathways and Workflows
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's role in cell survival signaling.
Caption: Troubleshooting flowchart for low cell viability.
References
- 1. 98.5-101.0% dry basis, suitable for cell culture, non-animal source, meets EP, USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 2. Effect of Proline on Cell Death, Cell Cycle, and Oxidative Stress in C6 Glioma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proline suppresses apoptosis in the fungal pathogen Colletotrichum trifolii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Proline Racemization in Peptide Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing, troubleshooting, and quantifying L-proline racemization during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound racemization and why is it a significant issue in peptide synthesis?
A1: this compound racemization is the chemical conversion of the naturally occurring this compound enantiomer into its mirror image, D-proline, during the peptide synthesis process. The stereochemistry of amino acids is critical for the final three-dimensional structure, biological activity, and immunogenicity of a peptide therapeutic. The incorporation of D-proline in place of this compound can lead to misfolded, inactive, or even immunologically rejected peptide drugs, making the control of racemization a critical quality attribute.
Q2: What are the primary factors that contribute to this compound racemization during SPPS?
A2: Several factors can increase the risk of proline racemization:
-
Coupling Reagents and Additives: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with 1-hydroxybenzotriazole (B26582) (HOBt) in polar aprotic solvents like N,N-dimethylformamide (DMF) is a well-documented cause of significant proline racemization.[1]
-
Elevated Temperatures: Increased reaction temperatures, often employed in microwave-assisted peptide synthesis, can accelerate the rate of racemization.
-
Choice of Base: The type and concentration of the base used during amino acid activation can influence racemization. Sterically hindered bases are generally preferred.
-
Solvent: The polarity and solvating properties of the solvent can affect the stability of intermediates in the racemization pathway.[1]
Q3: How can I detect and quantify the extent of proline racemization in my synthetic peptide?
A3: The most common and reliable method for detecting and quantifying proline racemization is through chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis of the peptide hydrolysate. This involves:
-
Peptide Hydrolysis: The synthetic peptide is completely hydrolyzed into its constituent amino acids, typically using strong acid (e.g., 6 M HCl) at elevated temperatures.
-
Derivatization: The amino acids in the hydrolysate are derivatized with a chiral or fluorescent tag to enable separation and detection of the D- and this compound enantiomers.
-
Chromatographic Separation: The derivatized amino acids are separated on a chiral stationary phase column.
-
Quantification: The peak areas of the D- and this compound derivatives are integrated to calculate the percentage of racemization.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments related to this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of D-proline detected in the final peptide. | Inappropriate coupling reagent/additive combination (e.g., DIC/HOBt in DMF). | - Avoid the use of HOBt with carbodiimides when coupling proline, especially in DMF. - Utilize a low-racemization coupling reagent such as those based on OxymaPure (e.g., COMU, HCTU).[1] - For highly sensitive sequences, consider specialized reagents like PyAOP or PyClock.[1] |
| Elevated coupling temperature. | - Perform the coupling reaction at room temperature. - If using microwave synthesis, carefully optimize the temperature and time to minimize racemization. | |
| Incomplete coupling of the amino acid following a proline residue. | Proline's secondary amine is less nucleophilic than the primary amines of other amino acids, leading to slower reaction kinetics.[1] | - Perform a "double coupling" for the amino acid immediately following proline.[1][2] - Increase the concentration of the amino acid and coupling reagents.[1][2] - Use a more potent coupling reagent like HATU or HCTU for this specific coupling step.[1] |
| Presence of a diketopiperazine (DKP) impurity, especially when proline is at or near the C-terminus. | The dipeptide containing a C-terminal proline is prone to intramolecular cyclization to form a stable six-membered ring (DKP), leading to chain termination.[3] | - Utilize 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk hinders DKP formation.[3] - Incorporate the first two amino acids as a pre-formed dipeptide, bypassing the susceptible dipeptide-resin intermediate.[3] - For Fmoc-based synthesis, consider using an optimized deprotection solution (e.g., 2% DBU/5% piperazine (B1678402) in NMP) to reduce DKP formation.[4] |
Data Presentation
Table 1: Comparison of Proline Racemization with Different Coupling Reagents
| Coupling Reagent/Additive | Solvent | Temperature | % D-Proline (Racemization) |
| DIC/HOBt | DMF | Room Temp | High (can be >10%) |
| DIC/OxymaPure | DMF | Room Temp | Very Low (<1%) |
| HCTU | DMF | Room Temp | Low |
| HATU | DMF | Room Temp | Low |
| COMU | DMF | Room Temp | Very Low |
| PyBOP | DMF | Room Temp | Low |
Note: The exact percentage of racemization can vary depending on the specific peptide sequence, reaction time, and other experimental conditions.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Proline Racemization
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.
-
-
Derivatization with NBD-Cl:
-
To 100 µL of the amino acid hydrolysate, add 100 µL of 0.1 M borate (B1201080) buffer (pH 8.0).
-
Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) in ethanol.
-
Heat the mixture at 60°C for 10 minutes.
-
Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Quantification:
-
Integrate the peak areas for the D- and this compound derivatives.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100
-
Protocol 2: Recommended Coupling Procedure for Fmoc-Pro-OH to Minimize Racemization
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Pro-OH (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of DMF.
-
-
Coupling:
-
Add DIC (3 equivalents) to the amino acid/OxymaPure solution.
-
Immediately add the activated solution to the washed and deprotected peptide-resin.
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (note: for the subsequent coupling to the secondary amine of proline, an isatin (B1672199) or chloranil (B122849) test is required).[1]
-
If the coupling is incomplete, a second coupling is recommended.[1]
-
Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
-
Visualizations
Caption: Mechanism of this compound racemization during peptide synthesis.
Caption: Troubleshooting workflow for high D-proline content.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in L-proline related cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the common types of this compound cell-based assays?
A1: Common this compound cell-based assays include:
-
This compound uptake assays: Measure the transport of this compound into cells, often using radiolabeled or fluorescently tagged this compound analogs.
-
This compound metabolism assays: Quantify the intracellular concentration of this compound or the activity of enzymes involved in its metabolic pathway, such as proline dehydrogenase (PRODH).
-
This compound signaling assays: Investigate the effect of this compound on cellular signaling pathways, such as mTOR and MAPK, by measuring the phosphorylation or expression of downstream targets.[1][2][3]
Q2: What are the primary reasons for a low signal in my this compound cell-based assay?
A2: Low signal issues in this compound cell-based assays can generally be attributed to three main categories:
-
Cellular Health and Culture Conditions: Issues related to the cells themselves, such as poor viability, incorrect cell density, or contamination.[2]
-
Assay Protocol and Reagents: Problems with the experimental procedure, including suboptimal reagent concentrations, incorrect incubation times, or degraded reagents.[2]
-
Data Acquisition and Analysis: Issues with the instrumentation used for signal detection or inappropriate data analysis settings.[2]
Q3: My control wells (without this compound treatment) also have a very low signal. What could be the issue?
A3: If your baseline signal is extremely low, it often points to a more fundamental problem with the assay setup itself rather than the specific effect of this compound.[2] This could be due to issues with the detection reagent, incorrect instrument settings, or a very low number of cells seeded.[2]
Q4: Could the this compound reagent itself be the problem?
A4: Yes, the quality and handling of the this compound reagent are critical. Improper storage, multiple freeze-thaw cycles, or incorrect solubilization can lead to its degradation, resulting in reduced biological activity and a weak or absent signal.[2]
Troubleshooting Guides
Low Signal in this compound Uptake Assays
| Potential Cause | Recommended Solution |
| Low Cell Viability | Ensure high cell viability (>95%) before seeding using a method like Trypan Blue exclusion. Use cells within an optimal passage number range. |
| Incorrect Cell Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay.[2] |
| Suboptimal Incubation Time | Conduct a time-course experiment to identify the optimal incubation period for this compound uptake in your cell line.[2] |
| Inactive this compound Transporter | Confirm that your cell line expresses the relevant this compound transporter (e.g., SLC38A2).[4] |
| Competition from Media Components | Use a serum-free, low-amino-acid medium during the assay to prevent competition for transporter uptake. |
Low Signal in this compound Metabolism Assays
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure complete cell lysis to release intracellular this compound. Sonication or appropriate lysis buffers can be used. |
| Interference from Other Amino Acids | For colorimetric assays using ninhydrin (B49086), be aware of potential cross-reactivity with other amino acids. Consider using a more specific enzymatic assay.[5][6] |
| Degraded Detection Reagents | Check the expiration dates of all reagents. Prepare fresh detection reagents according to the manufacturer's protocol.[2] |
| Incorrect Assay Buffer pH | The pH of the assay buffer is critical for enzymatic reactions. Ensure the buffer is at the optimal pH for the assay.[5] |
| Insufficient Incubation Time | Allow sufficient time for the enzymatic reaction to proceed to completion. Monitor the reaction kinetically if possible. |
Low Signal in this compound Signaling Assays
| Potential Cause | Recommended Solution |
| Inappropriate this compound Concentration | Perform a dose-response experiment to determine the optimal this compound concentration for activating the signaling pathway of interest.[2] |
| Incorrect Timing of Analysis | Signaling events are often transient. Conduct a time-course experiment to identify the peak of the signaling response. |
| Low Abundance of Target Protein | Ensure that your cells express the target protein at a detectable level. You may need to use a more sensitive detection method or a different cell line. |
| Inactive Antibodies (for Western Blotting) | Verify the activity of your primary and secondary antibodies using appropriate positive controls. |
| Suboptimal Western Blotting Conditions | Optimize blocking, antibody concentrations, and incubation times for your Western blot protocol. |
Quantitative Data Summary
| Parameter | Typical Range | Assay Type | Reference |
| This compound Concentration in Human Serum | 50-330 µM | Fluorometric | [7] |
| This compound in Unstressed Plant Tissue | ~0.5 µmol/g | Fluorometric | [7][8] |
| This compound in Stressed Plant Tissue | Up to 100-fold higher than unstressed | Fluorometric | [7][8] |
| Fluorometric Assay Detection Limit | As low as 5 pmol per well | Fluorometric | [7][8] |
| Colorimetric Assay Detection Range | 0.17-35 µg/mL | Colorimetric | [9] |
| Optimal this compound for mTORC1 Activation | 0.5 mmol/L | Signaling | [1] |
Experimental Protocols
Protocol for a Colorimetric this compound Assay in Cultured Cells
This protocol is adapted from the ninhydrin-based method.[5][9]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in 1 mL of 3% sulfosalicylic acid.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis: Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.
-
Reaction Setup:
-
In a new tube, mix 100 µL of the supernatant with 100 µL of glacial acetic acid and 100 µL of ninhydrin reagent (25 mg/mL ninhydrin in 60% (v/v) acetic acid and 13.8% (w/v) phosphoric acid).[5]
-
Prepare a standard curve using known concentrations of this compound.
-
-
Incubation: Incubate the tubes at 100°C for 60 minutes.[5]
-
Extraction:
-
Cool the tubes on ice.
-
Add 200 µL of toluene (B28343) and vortex vigorously.
-
Centrifuge at 10,000 x g for 3 minutes to separate the phases.[5]
-
-
Measurement: Transfer the upper (toluene) phase to a new tube and measure the absorbance at 520 nm using a spectrophotometer.
-
Quantification: Determine the this compound concentration in your samples by comparing their absorbance to the standard curve.
Protocol for a Fluorometric this compound Uptake Assay
This protocol is a general guideline for a fluorometric uptake assay.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Cell Starvation: Before the assay, incubate the cells in a serum-free, low-amino-acid medium for 1-2 hours.
-
Assay Initiation:
-
Add your test compounds (e.g., inhibitors) to the appropriate wells.
-
Add a fluorescent this compound analog to all wells to initiate uptake.
-
-
Incubation: Incubate the plate at 37°C for the predetermined optimal uptake time.
-
Signal Termination:
-
Remove the assay solution.
-
Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescent analog.
-
-
Cell Lysis: Add a suitable lysis buffer to each well.
-
Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for some commercial probes).[7][8]
-
Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the signal to the cell number or protein concentration if necessary.
Visualizations
Caption: this compound Signaling Pathways.
Caption: Troubleshooting Logic for Low Signal.
Caption: Colorimetric this compound Assay Workflow.
References
- 1. This compound Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Signalling pathway crosstalk stimulated by this compound drives mouse embryonic stem cells to primitive-ectoderm-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound [frontiersin.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. transcriptionfactor.org [transcriptionfactor.org]
- 9. assaygenie.com [assaygenie.com]
Technical Support Center: L-Proline Aqueous Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-proline in aqueous solutions.
Troubleshooting Guides
Issue: this compound is not dissolving or is dissolving slowly in water at room temperature.
-
Question: I'm trying to prepare a concentrated aqueous solution of this compound at room temperature, but it's dissolving very slowly or not at all. What could be the issue and how can I fix it?
-
Answer: this compound has a high solubility in water, but the dissolution rate can be slow, especially when preparing high concentration solutions. Here are several factors to consider and steps to improve solubility:
-
Increase Temperature: The solubility of this compound in water is highly dependent on temperature.[1][2][3][4][5][6][7] Heating the solution will significantly increase both the solubility and the rate of dissolution. For instance, the solubility of this compound in 100 mL of water increases from 127 g at 0°C to 239 g at 65°C.[2]
-
Agitation: Ensure adequate mixing or stirring. This compound is a crystalline solid, and agitation helps to break down the crystals and increase the surface area available for solvation.[8][9]
-
Particle Size: If you are using a coarse crystalline powder, consider gently grinding it to a finer powder before adding it to the water. This increases the surface area and can speed up dissolution.
-
Ultrasonication: For laboratory-scale preparations, using an ultrasonic bath can aid in the dissolution process.[10]
-
Check for Contaminants: Ensure the water used is pure (e.g., deionized or distilled) as impurities can sometimes affect solubility.
-
Issue: A precipitate forms in my this compound solution upon standing or when the temperature changes.
-
Question: My this compound solution was clear, but now I see a precipitate. What happened?
-
Answer: Precipitate formation in an this compound solution is typically due to changes in temperature or solvent composition.
-
Temperature Fluctuation: If you prepared a saturated or near-saturated solution at an elevated temperature, cooling the solution will cause the this compound to crystallize out as its solubility decreases at lower temperatures.[1][2] To resolve this, gently warm the solution while stirring until the precipitate redissolves. To prevent this, either store the solution at the temperature it was prepared at or prepare a less concentrated solution.
-
Solvent Evaporation: If the solution was left open to the air, solvent evaporation could increase the concentration of this compound beyond its solubility limit, leading to precipitation. Ensure your solution is stored in a sealed container.
-
Addition of an Anti-solvent: this compound is less soluble in organic solvents like ethanol (B145695) and acetone.[7][9][11] If your aqueous solution was contaminated with or an organic solvent was added, this could induce precipitation.
-
Issue: The pH of my this compound solution is not what I expected.
-
Question: I dissolved this compound in neutral water, but the pH is not 7. Why is that?
-
Answer: this compound is an amino acid and exists as a zwitterion in neutral aqueous solutions.[12][13] The pH of an this compound solution in pure water is typically around 6.5.[13] The carboxylic acid group has a pKa around 1.99, and the secondary amine group has a pKa around 10.96. The isoelectric point (pI) is therefore in the slightly acidic range. If you require a specific pH for your experiment, you will need to buffer the solution accordingly.
Frequently Asked Questions (FAQs)
1. What is the maximum solubility of this compound in water?
This compound is highly soluble in water. Its solubility is temperature-dependent. At 25°C, the solubility is approximately 162 g per 100 mL of water.[2][8]
2. How does temperature affect the solubility of this compound in water?
The solubility of this compound in water increases significantly with increasing temperature.[1][2][3][4][5][6][7]
3. How does pH affect the solubility of this compound?
The solubility of this compound is influenced by pH. As an amino acid, it has both an acidic carboxylic group and a basic secondary amine group. At very low pH (below its pKa of ~1.99), the carboxyl group is protonated, and the molecule has a net positive charge. At very high pH (above its pKa of ~10.96), the amino group is deprotonated, and the molecule has a net negative charge. Its zwitterionic form, present near neutral pH, contributes to its high water solubility. Extreme pH values can affect the hydration shell and interactions between molecules, potentially altering solubility.
4. Can I use salts to improve the solubility of this compound?
The effect of salts on this compound solubility is complex and can result in either "salting-in" (increased solubility at low salt concentrations) or "salting-out" (decreased solubility at high salt concentrations).[14][15][16][17] The specific effect depends on the type and concentration of the salt. For instance, at low ionic strengths, salts can sometimes increase the solubility of amino acids by shielding the charged groups and reducing intermolecular interactions.[15] However, at high salt concentrations, the salt ions compete for water molecules, leading to a decrease in the solubility of the amino acid and potential precipitation.[15][17]
5. Is this compound soluble in solvents other than water?
This compound is moderately soluble in polar organic solvents like ethanol and methanol (B129727) but is generally insoluble in non-polar organic solvents such as ether and butanol.[2][7][9][18]
6. Does this compound aggregate in aqueous solutions?
While some studies have suggested that this compound may form aggregates or supramolecular assemblies at high concentrations, other research indicates that significant clustering or aggregation is absent at various concentrations.[13][19][20][21][22] The tendency to aggregate may be influenced by factors such as concentration and the presence of other solutes.
7. How can I prepare a stable, high-concentration stock solution of this compound?
To prepare a stable, high-concentration stock solution, dissolve the this compound in deionized or distilled water with heating and stirring. To avoid precipitation upon cooling, you can either maintain the solution at an elevated temperature or prepare a solution that will remain below the saturation point at your intended storage temperature. For long-term storage, sterile filter the solution and store it in a tightly sealed container.
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 127[2] |
| 25 | 162[2][8] |
| 50 | 206.7[2] |
| 65 | 239[2] |
Table 2: Solubility of this compound in Different Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 162 g/100 mL | 25 | [2][8] |
| Ethanol | Moderately Soluble | Not Specified | [8] |
| Methanol | Soluble | Not Specified | [7] |
| Ether | Insoluble | Not Specified | [2][9] |
| Butanol | Insoluble | Not Specified | [2][9] |
| Acetone | Soluble | 20-50 | [3] |
| Acetonitrile | Soluble | 20-50 | [3] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Gravimetric Method
This protocol describes a static gravimetric method for determining the solubility of this compound in a solvent at a specific temperature.
Materials:
-
This compound (crystalline powder)
-
Solvent (e.g., deionized water)
-
Temperature-controlled water bath or incubator
-
Sealed glass vials
-
Analytical balance
-
Drying oven
-
Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial.
-
Place the vial in a temperature-controlled water bath or incubator set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous stirring or agitation to ensure saturation.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known mass or volume of the supernatant (the clear saturated solution) using a pre-weighed syringe and filter it to remove any undissolved particles.
-
Weigh the filtered supernatant to determine its mass.
-
Evaporate the solvent from the filtered supernatant by placing it in a pre-weighed container and drying it in an oven at a suitable temperature until a constant weight is achieved.
-
Weigh the container with the dried this compound residue.
-
Calculate the solubility as the mass of dissolved this compound per mass or volume of the solvent.
Mandatory Visualization
Caption: Gravimetric method for this compound solubility determination.
Caption: Factors affecting this compound's aqueous solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Solubility Behavior and Data Modeling of lâProline in Different Neat and Binary Solvent Systems - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and Thermodynamic Properties of this compound in Methanol-Dichloromethane Mixtures | Scientific.Net [scientific.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solechem.eu [solechem.eu]
- 9. L(-)-Proline [chembk.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
- 13. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 14. goldbio.com [goldbio.com]
- 15. Salting in - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Proline inhibits aggregation during protein refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unusual solution properties of proline and its interaction with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of L-proline-Catalyzed Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your L-proline-catalyzed chemical reactions. Whether you are encountering issues with yield, stereoselectivity, or reproducibility, this resource is designed to provide direct and actionable solutions.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during this compound-catalyzed reactions in a user-friendly question-and-answer format.
Low or Inconsistent Yields
Q1: My this compound-catalyzed reaction is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Quality: Ensure the this compound used is of high purity. Impurities can significantly hinder catalytic activity. For a detailed purification protocol, refer to the "Experimental Protocols" section.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy at different time points to determine the optimal reaction time.
-
Temperature: While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate, leading to lower yields if the reaction time is not extended. Consider performing a temperature screen to find the optimal balance between yield and enantioselectivity.
-
Catalyst Loading: Insufficient catalyst loading can result in a slow and incomplete reaction. While typical loadings range from 10-30 mol%, optimization may be necessary for your specific substrates.[1] A higher catalyst loading can sometimes improve the yield, but it's essential to find a balance as excessive catalyst can sometimes lead to undesired side reactions.
-
Substrate Reactivity: The electronic and steric properties of your substrates can greatly influence their reactivity. Highly hindered substrates or those with deactivating electronic groups may require more forcing conditions (higher temperature, longer reaction time, or higher catalyst loading).
-
Solvent Choice: The solubility of both the catalyst and the reactants is crucial. This compound has limited solubility in many organic solvents.[2] Using a solvent in which this compound is more soluble, such as DMSO or DMF, can improve the reaction rate and yield.[2]
-
Presence of Water: The effect of water is complex. While anhydrous conditions are often recommended, trace amounts of water can sometimes be beneficial by preventing catalyst deactivation.[3] However, excessive water can lead to hydrolysis of intermediates and a decrease in yield.
Q2: I am observing inconsistent yields between batches of the same reaction. What could be the cause of this poor reproducibility?
A2: Poor reproducibility is a common challenge in catalysis. Here are the key areas to investigate:
-
Purity of Reagents: The purity of your starting materials, including the substrates and the this compound catalyst, is paramount. Impurities can act as catalyst poisons or participate in side reactions. Ensure you are using reagents of consistent quality for each batch.
-
Solvent Quality: The solvent should be of high purity and appropriately dried if the reaction is sensitive to moisture. Variations in solvent quality, such as the presence of peroxides in ethers or water content, can lead to inconsistent results.
-
Atmosphere Control: For reactions sensitive to air or moisture, ensure a consistent and inert atmosphere (e.g., nitrogen or argon). Leaks in your reaction setup can introduce atmospheric components that may affect the reaction.
-
Temperature Control: Precise and consistent temperature control is crucial. Fluctuations in reaction temperature between batches can lead to variations in reaction rates and, consequently, yields.
-
Stirring: In heterogeneous reaction mixtures (due to the poor solubility of this compound), the stirring rate can affect the reaction kinetics. Ensure consistent and efficient stirring for all experiments.
Poor or Inconsistent Enantioselectivity
Q3: The enantioselectivity (ee) of my reaction is low. How can I improve it?
A3: Low enantioselectivity is a frequent issue in asymmetric catalysis. The following factors are critical to achieving high stereocontrol:
-
Catalyst Purity: The enantiomeric purity of the this compound catalyst is directly correlated with the enantioselectivity of the product. Use this compound with the highest available enantiomeric purity.
-
Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity.[4] This is because the energy difference between the diastereomeric transition states is more pronounced at lower temperatures, favoring the formation of one enantiomer. Running the reaction at 0 °C, -20 °C, or even lower temperatures can significantly improve the ee.
-
Solvent Effects: The solvent plays a crucial role in the stereochemical outcome by influencing the conformation of the transition state.[5] Screening a variety of solvents is highly recommended. For instance, polar aprotic solvents like DMSO and DMF are often good starting points for aldol (B89426) reactions.[2] In some cases, non-polar solvents or solvent mixtures can provide superior results.
-
Presence of Water: Trace amounts of water can have a significant impact on enantioselectivity. While sometimes detrimental, in certain cases, the addition of a controlled amount of water can enhance the ee.[5] It is crucial to control the water content in your reaction consistently.
-
Substrate Structure: The steric bulk of the substrates can influence the facial selectivity of the attack on the electrophile. Modifying the substrates, for example, by introducing bulkier protecting groups, can sometimes improve enantioselectivity.
-
Additives: The use of additives or co-catalysts can sometimes enhance enantioselectivity. These additives can interact with the catalyst or substrates to create a more ordered transition state.
Q4: My enantioselectivity is inconsistent from one experiment to the next. What are the likely causes?
A4: Inconsistent enantioselectivity often points to subtle variations in experimental conditions. Here's what to check:
-
Analytical Method Validation: Before troubleshooting the reaction, ensure your method for determining the enantiomeric excess (e.g., chiral HPLC or GC) is robust and reproducible.
-
Catalyst Integrity: Ensure the this compound has not racemized during storage or handling.
-
Trace Impurities: Small amounts of acidic or basic impurities in your reagents or solvent can interfere with the catalytic cycle and lead to a non-selective background reaction, thus lowering the overall ee.
-
Water Content: As mentioned, the amount of water can be critical. Inconsistent levels of adventitious water in your reagents or solvent can lead to fluctuating enantioselectivity.
-
Reaction Work-up: Ensure that the work-up procedure does not cause racemization of the product.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the outcome of this compound-catalyzed reactions.
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | DMSO | Room Temp | 68 | 76 | [6] |
| 2 | DMF | Room Temp | - | - | [2] |
| 3 | Acetonitrile | Room Temp | - | - | [2] |
| 4 | Methanol | Room Temp | High | Poor | [5] |
| 5 | Water | Room Temp | Low | High | [5] |
| 6 | Methanol/Water (2:1) | Room Temp | High | High | [5] |
| 7 | Hexane | - | - | Low (er 65:35) | [4] |
Note: "-" indicates data not specified in the cited source. The specific substrates for entries 1-6 are acetone (B3395972) and p-nitrobenzaldehyde, and for entry 7 is cyclopentanone (B42830) and an aldehyde.
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Reaction Type | Temperature (°C) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Aldol Reaction | Room Temp | 76 | [6] |
| 2 | Aldol Reaction | 0 | >90 (typical) | [4] |
| 3 | Aldol Reaction | -10 | 30 (for a specific catalyst) | [6] |
| 4 | Aldol Reaction | -20 | Higher than at 0°C (general trend) | [4] |
| 5 | Mannich Reaction | Room Temp | 94 | [7] |
Note: The specific substrates and catalysts may vary between entries. The general trend observed is an increase in enantioselectivity with decreasing temperature.
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Purification of this compound by Recrystallization
High-purity this compound is crucial for achieving optimal and reproducible results. Commercial this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon
-
Acetone
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Ice bath
Procedure:
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot water/ethanol mixture. A common ratio is to dissolve 100 g of this compound in a preheated (45 °C) mixture of 21 mL of water and 329 mL of ethanol.[8]
-
Decolorization: Add a small amount of activated carbon (e.g., 8 g for 100 g of this compound) to the hot solution and stir for 10-15 minutes to remove colored impurities.[8]
-
Hot Filtration: While the solution is still hot, filter it through a fluted filter paper or a pre-heated Büchner funnel to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The this compound will start to crystallize. To induce further crystallization, acetone can be added to the cooled solution.[8]
-
Cooling: Place the flask in an ice bath for at least one hour to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol or acetone to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals under vacuum to a constant weight. Store the purified catalyst in a desiccator.
Protocol 2: General Procedure for this compound-Catalyzed Aldol Reaction
This protocol provides a general starting point for an this compound-catalyzed aldol reaction between a ketone and an aldehyde. Optimization of the parameters is often necessary.
Materials:
-
Purified this compound
-
Aldehyde
-
Ketone (often used in excess as the solvent)
-
Anhydrous solvent (e.g., DMSO, DMF, or a mixture like Methanol/Water)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry reaction vessel under an inert atmosphere, add this compound (typically 10-30 mol%).
-
Addition of Reagents: Add the solvent, followed by the ketone (e.g., 5 equivalents) and then the aldehyde (1 equivalent).[6]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.[6]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Characterize the purified product by NMR and determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: General Procedure for this compound-Catalyzed Mannich Reaction
This protocol describes a three-component Mannich reaction.
Materials:
-
Purified this compound
-
Aldehyde
-
Ketone
-
Amine (e.g., p-anisidine)
-
Solvent (e.g., DMSO, DMF, or acetonitrile)
-
Inert gas supply
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Setup: In a reaction vessel under an inert atmosphere, dissolve this compound (typically 20-30 mol%) in the chosen solvent.
-
Addition of Reagents: Add the aldehyde, the amine, and the ketone to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress. Reaction times can range from a few hours to several days.
-
Work-up: The work-up procedure is similar to the aldol reaction, involving quenching with a suitable aqueous solution, extraction with an organic solvent, drying, and purification by column chromatography. For specific details on the work-up of Mannich adducts, refer to relevant literature.[2][9]
Mandatory Visualization
Troubleshooting Workflow for this compound-Catalyzed Reactions
Caption: A flowchart for troubleshooting common issues in this compound-catalyzed reactions.
Factors Influencing Enantioselectivity in this compound Catalysis
Caption: Key factors that influence the enantioselectivity of this compound-catalyzed reactions.
References
- 1. CN101348453A - Method for purifying proline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
- 9. This compound-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Proline Detection and Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-proline detection and quantification assays.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to common problems encountered during this compound analysis.
Ninhydrin-Based Colorimetric Assays
Question: My proline-ninhydrin reaction is turning purple instead of the expected yellow or reddish-brown. What could be the cause?
Answer: A purple color, known as Ruhemann's purple, is indicative of a reaction with primary amines.[1][2] This suggests potential contamination of your sample with other amino acids. Proline, a secondary amine, should yield a yellow-orange color under acidic conditions.[3]
-
Troubleshooting Steps:
-
Verify Sample Purity: If you expect a pure this compound sample, consider the possibility of contamination.
-
Reagent Quality: Ensure your ninhydrin (B49086) reagent is fresh and has been stored correctly, protected from light and air, as it can degrade.
-
Control Experiment: Run a control sample without this compound to check for contamination in your reagents.[1]
-
Question: The color development in my ninhydrin assay is weak or inconsistent. What are the likely issues?
Answer: Weak or inconsistent color development can stem from several factors related to the reaction conditions.
-
Troubleshooting Steps:
-
Check pH: The reaction is pH-dependent. Ensure your reaction buffer is at the optimal pH, typically between 5 and 7 for the formation of the colored product.
-
Optimize Temperature and Time: The ninhydrin reaction requires heating. Ensure your water bath or heating block is at the correct temperature (typically 90-100°C) and that the incubation time is sufficient (usually 15-45 minutes).
-
Reagent Concentration: Verify the concentration of your ninhydrin solution.
-
Sample Concentration: The this compound concentration in your sample may be below the detection limit of the assay. Consider concentrating your sample if possible.
-
Question: I'm observing high background absorbance in my blank samples. How can I reduce it?
Answer: High background absorbance can be caused by contaminated reagents or issues with the solvent.
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: If the blank's absorbance is too high, prepare fresh ninhydrin and buffer solutions.
-
Solvent Quality: Ensure the solvent used (e.g., ethanol (B145695) or acetone) is of high purity.
-
High-Performance Liquid Chromatography (HPLC)
Question: I'm seeing drifting retention times for my this compound peak. What should I investigate?
Answer: Retention time drift is a common HPLC issue that can be caused by several factors.[4][5]
-
Troubleshooting Steps:
-
Column Temperature: Ensure the column oven is maintaining a stable temperature, as fluctuations can affect retention times.[4]
-
Mobile Phase Composition: Prepare fresh mobile phase and ensure the components are accurately mixed and degassed. Inconsistent mobile phase composition is a frequent cause of drift.[4][6]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. Increase the equilibration time if necessary.[4]
-
Flow Rate Fluctuation: Check for any leaks in the system and verify that the pump is delivering a constant flow rate.[4]
-
Question: My this compound peak is showing fronting or tailing. How can I improve the peak shape?
Answer: Poor peak shape can be due to issues with the sample, the mobile phase, or the column itself.
-
Troubleshooting Steps:
-
Sample Overload: Try injecting a smaller volume or diluting your sample. Overloading the column is a common cause of peak asymmetry.[5]
-
Sample Solvent: The solvent used to dissolve your sample can affect peak shape. Ideally, dissolve your sample in the mobile phase. If a stronger solvent is used, inject a smaller volume.[6]
-
Column Contamination: The column inlet frit may be partially blocked, or the column itself may be contaminated. Try flushing the column with a strong solvent or replacing the guard column.[5]
-
pH of Mobile Phase: For ionizable compounds, the pH of the mobile phase is critical. Ensure the pH is stable and appropriate for this compound.[6]
-
Mass Spectrometry (MS)
Question: I'm having trouble with the sensitivity and reproducibility of my LC-MS/MS method for this compound. What are some potential causes?
Answer: Sensitivity and reproducibility issues in LC-MS/MS can arise from the sample preparation, chromatographic separation, or the mass spectrometer itself.
-
Troubleshooting Steps:
-
Matrix Effects: Biological samples can contain components that suppress or enhance the ionization of this compound, leading to inaccurate quantification. An internal standard, such as a stable isotope-labeled this compound (e.g., this compound-¹³C₅,¹⁵N), is crucial to correct for matrix effects.[7]
-
Sample Preparation: Inefficient protein precipitation or extraction can lead to low recovery and high variability. Optimize your sample preparation method; for example, a simple one-step protein precipitation with methanol (B129727) has been shown to be effective for serum samples.[7]
-
Chromatography: Poor chromatographic separation can lead to co-elution with interfering compounds. Ensure your HPLC method provides good separation of this compound from other matrix components.
-
MS Parameters: Optimize the mass spectrometer parameters, including ionization source settings (e.g., capillary voltage, gas flow, temperature) and collision energy for fragmentation.[8]
-
Question: How can I differentiate between this compound and other structurally similar compounds in my MS analysis?
Answer: The specificity of MS allows for differentiation based on mass-to-charge ratio (m/z). However, isomers can be a challenge.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can help distinguish between compounds with the same nominal mass but different elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion and analyzing the resulting product ions, you can obtain a characteristic fragmentation pattern for this compound that can be used to distinguish it from other compounds.
-
Chromatographic Separation: Proper HPLC separation is key to resolving isomers before they enter the mass spectrometer. Chiral columns can be used to separate D- and this compound enantiomers.[9]
-
Quantitative Data Summary
The following tables summarize key performance metrics for various this compound detection methods.
Table 1: Performance Characteristics of this compound Quantification Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Limitations |
| Ninhydrin Assay | ~1 nmol[10] | - | 1-100 nmol[10] | Simple, inexpensive, high-throughput[10] | Prone to interference from other amino acids and primary amines, leading to overestimation[11][12] |
| Enzymatic Assay (P5CR) | - | - | 100-500 µM[12] | High specificity for this compound[12] | Requires purified enzyme, less common |
| HPLC with Fluorescence Detection (FLD) | 10.0 - 20.0 fmol[13] | - | 5.0 nmol/L - 5.0 µmol/L[13] | High sensitivity and selectivity[] | Requires derivatization[9] |
| LC-MS/MS | - | 2.5 µg/mL (in serum)[7] | 2.5 - 100 µg/mL (in serum)[7] | High specificity, accuracy, and precision; suitable for complex matrices[7][8] | Requires expensive instrumentation, potential for matrix effects[7] |
| Fluorometric Assay Kit | 5 pmol/well[15] | - | - | Simple, sensitive, high-throughput[15] | Specificity depends on the kit's chemistry |
Experimental Protocols
Protocol 1: Colorimetric Determination of this compound using the Ninhydrin Method (Bates et al., 1973)
This protocol is a widely used method for quantifying proline, particularly in plant tissues.
Materials:
-
This compound standard solutions
-
Ninhydrin reagent (25 mg/mL in 60% (v/v) acetic acid and 13.8% (w/v) phosphoric acid)[12]
-
Glacial acetic acid[12]
-
Toluene[12]
-
Sample extract
-
Spectrophotometer
Procedure:
-
In a test tube, mix 100 µL of the sample extract with 100 µL of the ninhydrin solution and 100 µL of glacial acetic acid.[12]
-
Incubate the mixture at 100°C for 60 minutes.[12]
-
Cool the reaction mixture in an ice bath.
-
Add 200 µL of toluene (B28343) and vortex thoroughly to extract the chromophore.[12]
-
Centrifuge at 10,000 x g for 3 minutes to separate the phases.[12]
-
Carefully transfer the upper organic phase to a clean cuvette.
-
Measure the absorbance at 520 nm using a spectrophotometer.[12]
-
Prepare a standard curve using known concentrations of this compound and use it to determine the concentration in your samples.
Protocol 2: Enzymatic Quantification of this compound (Reverse P5CR Reaction)
This method offers high specificity for this compound.
Materials:
-
Plant material or other biological sample
-
Glycine-NaOH buffer (100 mM, pH 10.5)[11]
-
This compound standard solution (1 mM)[11]
-
Purified Pyrroline-5-Carboxylate Reductase (P5CR) enzyme
-
NAD⁺ solution
-
96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation:
-
Assay:
-
In a 96-well plate, add 5-100 µL of your sample extract or standard solution to duplicate wells. Adjust the final volume to 100 µL.[11]
-
Add the P5CR enzyme and NAD⁺ solution to each well to initiate the reaction. The final concentrations should be optimized based on the enzyme's activity.
-
Incubate at 37°C.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH. The reaction should reach a plateau, typically within 15 minutes for proline concentrations between 100 and 500 µM.[12]
-
-
Quantification:
-
Create a standard curve by plotting the change in absorbance against the known this compound concentrations.
-
Determine the this compound concentration in your samples from the standard curve.
-
Protocol 3: LC-MS/MS Quantification of this compound in Human Serum
This protocol provides a highly specific and accurate method for quantifying this compound in a complex biological matrix.
Materials:
-
Human serum samples
-
This compound standard solutions
-
This compound-¹³C₅,¹⁵N internal standard (IS) solution[7]
-
Methanol[7]
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., a chiral column like Phenomenex Lux 5u Cellulose-1) for separation.[7] The mobile phase can be optimized, for example, 40% methanol in 0.05% formic acid in water.[7]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[7] Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of the standards.[7]
-
Calculate the this compound concentration in the serum samples based on this calibration curve.
-
Signaling Pathways and Workflows
This compound Metabolism and Signaling Crosstalk
This compound metabolism is intricately linked to several key cellular signaling pathways, impacting processes like cell growth, stress response, and tumorigenesis.
Caption: this compound metabolism influences key signaling pathways like mTOR, MAPK, and PI3K/Akt, affecting cellular processes.
General Workflow for this compound Quantification
The following diagram outlines a general workflow for the quantification of this compound in biological samples.
Caption: A generalized workflow for the quantification of this compound from sample collection to final results.
Troubleshooting Logic for HPLC Analysis
This diagram provides a logical flow for troubleshooting common issues in HPLC-based this compound analysis.
Caption: A decision tree for troubleshooting common HPLC issues encountered during this compound analysis.
References
- 1. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: L-Proline Stability in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating L-proline degradation in experimental setups. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to this compound degradation during your experiments.
Issue 1: Inconsistent or unexpected experimental results when using this compound.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Verify Storage Conditions: Confirm that solid this compound is stored in a cool, dry, and dark place. For solutions, check the storage temperature and duration against recommended practices (see FAQ section). 2. Assess Solution Age: Prepare fresh this compound solutions for critical experiments. Avoid using old stock solutions. 3. Analyze for Degradation Products: If possible, use analytical methods like HPLC to check for the presence of this compound degradation products in your solution. 4. Review Experimental Conditions: Evaluate if factors like high temperature, extreme pH, or the presence of metal ions could be contributing to degradation during the experiment. |
| Incorrect Concentration | 1. Recalibrate Instruments: Ensure balances and other measuring equipment are properly calibrated. 2. Verify Calculations: Double-check all calculations for preparing the this compound solution. 3. Use a Standard: Confirm the concentration of your this compound solution using a certified reference standard. |
Issue 2: Visible changes in this compound solution (e.g., color change, precipitation).
| Possible Cause | Troubleshooting Steps |
| Oxidation | 1. Protect from Light and Air: Store this compound solutions in amber vials or wrap containers in foil. Minimize headspace in the container to reduce oxygen exposure. 2. Use Degassed Solvents: For sensitive experiments, prepare solutions with deoxygenated water or buffers. 3. Consider Antioxidants: In some applications, the addition of a compatible antioxidant may be beneficial, but this should be carefully validated for your specific experiment. |
| Contamination | 1. Use Sterile Technique: Prepare solutions in a sterile environment to prevent microbial growth, which can alter the solution's properties. 2. Filter Sterilize: For cell culture and other sensitive applications, filter the this compound solution through a 0.22 µm filter. |
| pH Shift | 1. Check Buffer Capacity: Ensure the buffer system used is appropriate for the experimental pH range and has sufficient buffering capacity. 2. Measure pH: Regularly monitor the pH of your this compound solution, especially during long-term experiments. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause this compound degradation?
This compound degradation in experimental settings is primarily caused by:
-
Oxidation: This is a major degradation pathway, often initiated by reactive oxygen species (ROS). The presence of oxygen, light, and transition metal ions can accelerate oxidation.[1]
-
Extreme pH: Both highly acidic and highly alkaline conditions can lead to the breakdown of this compound.
-
High Temperatures: Elevated temperatures can increase the rate of chemical degradation.
-
Transition Metal Ions: Ions such as copper (Cu²⁺) and iron (Fe³⁺) can catalyze the formation of ROS, which in turn oxidize this compound.[2]
2. How should I store this compound to ensure its stability?
-
Solid this compound: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[3]
-
This compound Solutions: For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.[4] Avoid repeated freeze-thaw cycles. When preparing solutions for long-term storage, consider using deoxygenated solvents and storing under an inert gas like nitrogen or argon.
3. What is the shelf life of an this compound solution?
The shelf life of an this compound solution depends on storage conditions and the specific requirements of the experiment. A sterile-filtered aqueous solution stored at -80°C can be stable for up to two years.[4] At -20°C, a one-year shelf life is common.[4] When stored in the refrigerator (2-8°C), it is best to use the solution within a few days to a week. For critical applications, it is always recommended to prepare fresh solutions.
4. Can I autoclave this compound solutions?
It is generally not recommended to autoclave this compound solutions, as the high temperature and pressure can lead to degradation. Filter sterilization using a 0.22 µm filter is the preferred method for sterilizing this compound solutions for cell culture and other sensitive applications.
5. How can I minimize metal ion-catalyzed degradation of this compound?
To mitigate metal ion-catalyzed degradation:
-
Use High-Purity Reagents: Utilize high-purity water and other reagents with low levels of metal ion contamination.
-
Use Metal Chelators: In some experimental setups, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from catalyzing oxidation. However, the compatibility of the chelator with your specific experiment must be verified.[1]
6. I suspect this compound degradation in my cell culture medium. What should I do?
This compound is a standard component of many cell culture media, including MEM non-essential amino acids solution.[5] If you suspect degradation:
-
Use Fresh Media: Prepare or use fresh cell culture medium.
-
Supplement with Fresh this compound: Add freshly prepared, sterile-filtered this compound to your medium just before use.
-
Check for Precipitates: Visually inspect the medium for any signs of precipitation, which could indicate instability of one or more components.[6]
-
Monitor Cell Health: Poor cell growth, changes in morphology, or signs of cytotoxicity could be linked to the degradation of media components.
Data Presentation
Table 1: General Stability of this compound Under Various Conditions
| Condition | Stability | Recommendations |
| Solid (Room Temp) | Generally stable for a reasonable period.[3] | Store in a sealed container away from direct sunlight and humidity.[3] |
| Solid (Refrigerated) | Significantly extended shelf life.[3] | Ideal for long-term storage of the solid compound. |
| Aqueous Solution (Room Temp) | Prone to microbial growth and oxidation. | Use immediately or within a few hours. |
| Aqueous Solution (Refrigerated) | Stable for several days. | Suitable for short-term storage. |
| Aqueous Solution (Frozen) | Stable for months to years.[4] | Best for long-term storage; avoid freeze-thaw cycles. |
| Acidic/Alkaline pH | Degradation rate increases at extreme pH values.[2] | Maintain pH within a neutral to slightly acidic range for optimal stability. |
| Presence of Metal Ions | Catalyzes oxidation, reducing stability.[2] | Use high-purity reagents and consider chelating agents where appropriate.[1] |
Table 2: Effect of Temperature and pH on this compound Oxidation Rate
| Temperature (K) | pH | Relative Increase in Oxidation Rate Constant |
| 278 to 318 | - | 1.3 to 3.0 times |
| - | 1.0 to 6.0 | 1.2 to 3.6 times |
Data derived from a study on the oxidation of various amino acids by hydroxyl radicals, indicating general trends applicable to this compound.[2]
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC
This protocol is a general guideline for the analysis of this compound. Specific parameters may need to be optimized for your equipment and sample matrix.
1. Objective: To quantify the concentration of this compound in a solution and assess for the presence of degradation products.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Chiral column (e.g., CHIRALCEL OX-3R) if enantiomeric separation is needed.
-
This compound standard.
-
Mobile Phase A: 0.05% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Derivatizing agent (e.g., benzoyl chloride) if UV detection is used and sensitivity is low.
3. Sample Preparation (with derivatization for UV detection):
-
To your sample containing this compound, add a strong base (e.g., 1M NaOH).
-
Add a solution of benzoyl chloride.
-
Shake the mixture for 20-30 minutes.
-
Neutralize the reaction with an acid (e.g., 1M HCl).
-
Dilute the sample to the desired concentration with the mobile phase.
4. HPLC Conditions (Example):
-
Column: CHIRALCEL OX-3R (4.6mm x 150mm, 3.0 µm).
-
Column Temperature: 30°C.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 210 nm (for derivatized proline).
-
Gradient Elution:
-
0-20 min: 95% A, 5% B
-
20-21 min: Gradient to 20% A, 80% B
-
21-21.1 min: Gradient back to 95% A, 5% B
-
21.1-35 min: 95% A, 5% B
-
5. Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Integrate the peak area corresponding to this compound in your samples.
-
Calculate the concentration of this compound in your samples based on the standard curve.
-
Analyze the chromatogram for the presence of additional peaks, which may indicate degradation products.
Protocol 2: Enzymatic Assay for this compound Quantification
This method utilizes the reverse reaction of pyrroline-5-carboxylate reductase (P5CR) for the specific quantification of this compound.
1. Objective: To specifically measure the concentration of this compound in a sample.
2. Materials:
-
Recombinant P5CR enzyme.
-
Glycine-NaOH buffer (100 mM, pH 10.5).
-
NAD⁺ or NADP⁺ solution.
-
This compound standard solution (1 mM).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
3. Procedure:
-
Sample Preparation: Homogenize the sample in 100 mM glycine-NaOH buffer, pH 10.5. Centrifuge to remove debris. Heat the supernatant at 95°C for 5 minutes to inactivate endogenous enzymes.
-
Reaction Setup: In a 96-well plate, add the following in duplicate:
-
5-100 µL of your sample extract.
-
For the standard curve, add 5-100 µL of a 1 mM this compound standard solution.
-
Bring the final volume in each well to 100 µL with the glycine-NaOH buffer.
-
-
Reaction Initiation: Prepare a reaction mixture containing the glycine-NaOH buffer, NAD(P)⁺, and the P5CR enzyme. Add an appropriate volume of this reaction mixture to each well.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NAD(P)H.
4. Data Analysis:
-
Create a standard curve by plotting the change in absorbance at 340 nm against the known concentrations of the this compound standards.
-
Determine the concentration of this compound in your samples by comparing their absorbance change to the standard curve.
Visualizations
Caption: this compound oxidation pathway.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Analytical workflow for this compound quantification.
References
- 1. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the HO●-initiated oxidation of this compound amino acid in the aqueous phase: influence of transition metal ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8fengpharma.com [8fengpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: L-Proline Extraction from Plant Tissues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refining of protocols for L-proline extraction from plant tissues. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound extraction and quantification experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Proline Yield | Incomplete cell lysis and extraction. | - Ensure thorough homogenization of the plant tissue, preferably using liquid nitrogen. - Optimize the concentration of the extraction solvent (e.g., sulfosalicylic acid); concentrations from 1% to 10% have been used, with 1% showing good sensitivity and linearity in some studies.[1][2] - Increase the extraction time or include a heating step (e.g., 100°C for 60 minutes) to improve extraction efficiency.[1] |
| Degradation of proline during extraction or storage. | - Perform extraction at low temperatures (e.g., on ice) to minimize enzymatic degradation. - Store extracts at -20°C or below if not analyzed immediately. | |
| High Background/Interference | Presence of interfering compounds in the plant extract. | - Other Amino Acids: While the acidic ninhydrin (B49086) method is selective for proline, high levels of other amino acids like ornithine and lysine (B10760008) can cause some interference.[3][4] In most stressed plant tissues, proline levels are significantly higher than these amino acids.[3] - Pigments: Anthocyanins and other pigments can interfere with spectrophotometric readings.[3] If the extract is colored, consider a solvent extraction step with toluene (B28343) to separate the proline-ninhydrin chromophore.[3][5] However, for safety and ease, this step is often omitted.[3] - Proteins: Residual proteins in the extract can interfere with the ninhydrin reaction.[4] Ensure complete protein precipitation by the sulfosalicylic acid. |
| Contamination of reagents or equipment. | - Use high-purity reagents and clean glassware. - Run a blank sample (extraction solvent without plant tissue) to check for background absorbance. | |
| Inconsistent or Non-Reproducible Results | Variability in sample handling and preparation. | - Use a consistent amount of plant material for each extraction. - Ensure uniform homogenization for all samples. - Standardize extraction times and temperatures. |
| Pipetting errors or inaccurate standard curve. | - Calibrate pipettes regularly. - Prepare fresh proline standards for each assay. - Ensure the standard curve is linear within the range of your sample concentrations. The linearity is typically in the range of 1-100 nmoles.[3] | |
| Safety Concerns | Use of hazardous chemicals. | - Toluene and benzene, traditionally used for chromophore extraction, are hazardous.[3] Consider omitting this step if interference is low.[3] - Ninhydrin is an irritant; always wear gloves and work in a well-ventilated area.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound extraction and quantification from plant tissues?
A1: The most widely used method is the acid-ninhydrin colorimetric assay.[3][4][5] This method is based on the reaction of proline with ninhydrin in an acidic environment at a high temperature, which forms a red-colored chromophore that can be quantified spectrophotometrically at 520 nm.[3][5]
Q2: What are the critical steps in the acid-ninhydrin protocol?
A2: The critical steps include:
-
Homogenization: Thoroughly grinding the plant tissue to ensure complete cell disruption.
-
Extraction: Using an appropriate solvent, typically 3% aqueous sulfosalicylic acid, to extract free proline and precipitate proteins.[1][5]
-
Reaction: Heating the extract with acid-ninhydrin reagent for a specific duration (e.g., 1 hour at 100°C).[5]
-
Chromophore Extraction (Optional but recommended for pigmented extracts): Separating the red-colored product using an organic solvent like toluene.[3][5]
-
Spectrophotometric Measurement: Reading the absorbance of the chromophore at 520 nm.[3][5]
Q3: Are there alternatives to the acid-ninhydrin method?
A3: Yes, other methods are available:
-
Enzymatic Assay: A more specific and sensitive method that uses the reverse reaction of Δ1-pyrroline-5-carboxylate reductase (P5CR) to quantify this compound.[4][6] This method avoids interference from other amino acids.[4][6]
-
Isatin Paper Assay: A simple and rapid method suitable for screening a large number of samples.[7][8]
-
High-Performance Liquid Chromatography (HPLC): A highly accurate method that can be used to determine the concentration of all amino acids, including proline.[8][9]
Q4: How can I improve the throughput of my proline assays?
A4: To increase throughput, you can adapt the protocol for a 96-well microplate format.[1][2] This allows for the simultaneous processing of a large number of samples and standards.
Q5: My plant extracts are highly colored. How does this affect my results?
A5: Pigments like anthocyanins can interfere with the absorbance reading at 520 nm, leading to an overestimation of proline content.[3] To mitigate this, it is recommended to perform a solvent extraction with toluene after the ninhydrin reaction to separate the proline-ninhydrin complex from the aqueous phase containing the interfering pigments.[3]
Experimental Protocols
Protocol 1: Standard Acid-Ninhydrin Method
This protocol is a widely used colorimetric method for the determination of free this compound.
Materials:
-
Plant tissue
-
3% (w/v) Aqueous Sulfosalicylic Acid
-
Acid-Ninhydrin Reagent: Dissolve 1.25 g of ninhydrin in 30 mL of glacial acetic acid and 20 mL of 6 M orthophosphoric acid with gentle heating. This reagent is stable for 24 hours when stored at 4°C.[5]
-
Glacial Acetic Acid
-
Toluene
-
This compound standard solution
-
Spectrophotometer
Procedure:
-
Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.
-
Filter the homogenate through Whatman No. 2 filter paper.
-
Take 2 mL of the filtrate in a test tube.
-
Add 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.
-
Heat the mixture in a boiling water bath for 1 hour.
-
Terminate the reaction by placing the test tube in an ice bath.
-
Add 4 mL of toluene and vortex for 15-20 seconds.
-
Allow the layers to separate and collect the upper toluene layer.
-
Warm the toluene fraction to room temperature and measure the absorbance at 520 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of this compound and calculate the proline concentration in the samples.
Protocol 2: High-Throughput Microplate-Based Assay
This protocol is an adaptation of the acid-ninhydrin method for a 96-well plate format.
Materials:
-
Plant tissue
-
1% (w/v) Aqueous Sulfosalicylic Acid[2]
-
Ninhydrin reagent (optimized without phosphoric acid for faster reaction)[1][2]
-
96-well polystyrene plates
-
Microplate reader
Procedure:
-
Extract proline from plant tissue using 1% sulfosalicylic acid with heating at 100°C for 60 minutes for improved sensitivity.[1]
-
Centrifuge the extracts to pellet debris.
-
In a 96-well plate, add an aliquot of the supernatant and the optimized ninhydrin reagent.
-
Heat the plate in a dry oven.
-
After cooling, read the absorbance at 520 nm in a microplate reader.
-
Calculate proline concentration against a standard curve prepared in the same plate.
Protocol 3: Specific Enzymatic Assay
This protocol provides a highly specific measurement of this compound.[4][6]
Materials:
-
Plant tissue
-
100 mM Glycine-NaOH buffer, pH 10.5[6]
-
Recombinant Δ1-pyrroline-5-carboxylate reductase (P5CR) enzyme
-
NAD+ solution
-
96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Homogenize plant material in glycine-NaOH buffer.
-
Centrifuge to pellet cell debris.
-
Heat the supernatant at 95°C for 5 minutes to inactivate endogenous enzymes.
-
In a 96-well plate, mix aliquots of the extract with the P5CR enzyme and NAD+ solution.
-
Incubate at room temperature and monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Quantify this compound concentration by comparing the rate of NADH production to a standard curve.
Visualizations
Caption: Workflow for this compound extraction from plant tissues.
Caption: Workflow for this compound quantification by the acid-ninhydrin method.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the ninhydrin reaction and development of a multiwell plate-based high-throughput proline detection assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound [frontiersin.org]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of Proline Content in Plant Tissues | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Managing L-proline Batch-to-Batch Variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the batch-to-batch variability of L-proline in their experiments.
Frequently Asked Questions (FAQs)
Section 1: Understanding this compound Variability
Q1: What is this compound and why is it important in my experiments?
This compound is a unique, cyclic amino acid essential for protein synthesis and collagen formation.[1][2] In cell culture, it is a critical component of media, influencing cell proliferation, differentiation, and stability.[3][4][5] For instance, this compound is essential for the growth of cultured hepatocytes and can induce the differentiation of embryonic stem cells.[3][4] It is also a key component in the commercial biomanufacturing of therapeutic proteins and monoclonal antibodies.[6][7]
Q2: What causes batch-to-batch variability in this compound?
Batch-to-batch variability in raw materials like this compound can arise from several sources, even when the material is within the supplier's specifications.[8][9] Key causes include:
-
Differences in Manufacturing Processes: Minor changes in synthesis, purification, or drying methods between batches can alter the impurity profile.[10]
-
Trace Impurities: The presence of undetected or uncharacterized trace impurities, such as related amino acids, enantiomeric impurities (D-proline), or residual solvents, can vary.[10][11]
-
Physical Characteristics: Inconsistencies in physical properties like crystal structure, particle size, and solubility can affect how the this compound dissolves and behaves in your experimental system.[11][12]
-
Storage and Handling: Exposure to humidity, light, or temperature fluctuations can lead to degradation or clumping, altering the material's properties over time.[13]
Q3: How can this compound variability impact my experimental results?
Inconsistent this compound batches can have significant effects on experimental outcomes.[9][11] These can manifest as:
-
Altered Cell Growth and Viability: In cell culture, changes in this compound quality can lead to slower cell growth, lower final titers, or reduced cell viability.[9]
-
Process Inconsistency: Variability can cause unpredictable performance in bioprocessing, affecting yield and product quality.[11]
-
Lack of Reproducibility: The most common issue is a lack of reproducibility between experiments run with different this compound lots, confounding data interpretation.[14][15]
-
Impact on Product Quality: For drug development, raw material inconsistencies can affect the critical quality attributes (CQAs) of the final product, impacting its safety and efficacy.[9][11]
Section 2: Quality Control and Batch Management
Q4: How should I qualify a new supplier of this compound?
Partnering with a supplier that has strict raw material characterization and redundant global manufacturing is a key factor in reducing inconsistency.[10] When qualifying a new supplier, request detailed information and documentation, including:
-
A Certificate of Analysis (CoA) for each batch.[16]
-
Information on their manufacturing process and quality control systems.
-
Compliance with standards such as USP (United States Pharmacopeia) and EP (European Pharmacopoeia).[17]
-
Data on the full range of specifications to understand potential variability.[8]
Q5: What tests should I perform on a new batch of this compound before use?
It is crucial to perform in-house testing on new batches to ensure they meet your specific experimental needs. Key analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): To confirm purity and quantify potential impurities.[18][19][20]
-
Mass Spectrometry (MS): For accurate molecular weight determination and identification of trace contaminants.[21][22]
-
Enantiomeric Purity Analysis: To determine the ratio of this compound to D-proline, as the D-enantiomer can have different biological effects.[21][23]
-
Solubility and Appearance Testing: A simple but effective test is to dissolve the this compound in your specific experimental buffer or media and observe for clarity, color, and any undissolved particulates.
-
Functional Assay: The most critical test is to use the new batch in a small-scale, controlled version of your main experiment (e.g., a short-term cell culture run) to confirm it performs identically to previous batches.
Q6: What are the recommended storage and handling procedures for this compound?
Proper storage is essential to maintain the stability of this compound.[1][13]
-
Temperature: Store at room temperature (15-25°C) or refrigerated (2-8°C) for extended shelf life.[13] Freezing (below -20°C) is suitable for long-term storage, but thaw slowly to avoid physical changes.[13]
-
Humidity: Keep in a tightly sealed container in a dry environment to prevent clumping and degradation.[13]
-
Light: Protect from direct sunlight.[13]
-
Stock Solutions: Prepare stock solutions with high-quality water or a suitable buffer. For long-term storage of solutions, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[24][25]
Troubleshooting Guides
This section addresses specific issues you may encounter.
Issue 1: Inconsistent Cell Culture Performance After Switching this compound Batches
You observe slower cell growth, lower protein expression, or decreased cell viability after introducing a new lot of this compound.
// Node Definitions start [label="Inconsistent Cell Culture\nPerformance Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Quarantine New Batch\nDo not use in critical experiments.", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Review Supplier CoA\nCompare purity, impurities, and other specs\nwith the previous 'good' batch.", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Perform Side-by-Side Comparison", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3_desc [label="Run a small-scale culture comparing:\n- New Batch\n- Old 'Good' Batch\n- No this compound Control (if applicable)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4: Conduct Analytical Tests\n(See Table 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Step 5: Analyze Results", fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome1 [label="Performance is Different?\nRoot cause is likely\nbatch variability.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome2 [label="Performance is Similar?\nIssue may be unrelated to this compound.\n(See 'Other Factors' guide).", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution [label="Solution: Contact Supplier\nProvide data from side-by-side tests.\nRequest replacement or different lot.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step3_desc [style=dashed, arrowhead=none]; step3 -> step5; step4 -> step5; step5 -> outcome1 [label=" Yes "]; step5 -> outcome2 [label=" No "]; outcome1 -> solution; }
Caption: A standard workflow for qualifying new raw material batches.
Factors Contributing to Experimental Inconsistency
Caption: Key factors that can contribute to inconsistent results.
References
- 1. This compound | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces differentiation of ES cells: a novel role for an amino acid in the regulation of pluripotent cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an essential amino acid for hepatocyte growth in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. This compound Pharmaceutical Secondary Standard; Certified Reference Material 147-85-3 [sigmaaldrich.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 12. researchgate.net [researchgate.net]
- 13. 8fengpharma.com [8fengpharma.com]
- 14. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaoffer.com [pharmaoffer.com]
- 17. blueeyes-bio.com [blueeyes-bio.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. helixchrom.com [helixchrom.com]
- 20. Methods for determination of proline in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. americanlaboratory.com [americanlaboratory.com]
- 22. Proline Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 23. Homochirality - Wikipedia [en.wikipedia.org]
- 24. medchemexpress.com [medchemexpress.com]
- 25. selleckchem.com [selleckchem.com]
Validation & Comparative
L-Proline vs. D-Proline: A Comparative Analysis of Antitumor Efficacy in Phosmidosine Analogs
For Immediate Release
A detailed comparison of the stereoisomeric forms of proline within the molecular framework of Phosmidosine (B140239) analogs reveals a stark contrast in their ability to inhibit cancer cell growth. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, highlighting the critical role of stereochemistry in the antitumor activity of this class of compounds.
While the direct antitumor effects of free L-proline (B1679175) and D-proline are not extensively documented, a compelling case study is presented by the nucleotide antibiotic Phosmidosine and its synthetic analogs. Structure-activity relationship studies consistently demonstrate that the naturally occurring this compound configuration is essential for the compound's cytotoxic effects against cancer cells, whereas the substitution with its mirror image, D-proline, leads to a significant loss of activity.[1]
Quantitative Comparison of Antitumor Activity
The antitumor efficacy of this compound and D-proline containing Phosmidosine analogs has been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit the growth of 50% of a cancer cell population, serves as the key metric for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Phosmidosine (O-ethyl ester analog with this compound) | L1210 | Leukemia | 0.8 |
| Phosmidosine (O-ethyl ester analog with this compound) | KB | Human Oral Cancer | 0.9 |
| Phosmidosine (O-propyl ester analog with this compound) | L1210 | Leukemia | 0.8 |
| Phosmidosine (O-propyl ester analog with this compound) | KB | Human Oral Cancer | 0.9 |
| Phosmidosine (O-butyl ester analog with this compound) | L1210 | Leukemia | 0.7 |
| Phosmidosine (O-butyl ester analog with this compound) | KB | Human Oral Cancer | 0.8 |
| D-Proline Analog of Phosmidosine | L1210 | Leukemia | >100 |
| D-Proline Analog of Phosmidosine | KB | Human Oral Cancer | >100 |
Data for this compound analogs is sourced from studies on stabilized derivatives. The data for the D-proline analog indicates a significant loss of activity as reported in qualitative assessments.[1]
The Stereospecific Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase
The antitumor activity of Phosmidosine is attributed to its ability to inhibit prolyl-tRNA synthetase (PRS), a crucial enzyme in protein biosynthesis.[2][3] This enzyme is responsible for attaching this compound to its corresponding transfer RNA (tRNA), a vital step for the incorporation of proline into newly synthesized proteins. By mimicking the natural substrate, L-prolyl-AMP, the this compound analog of Phosmidosine binds to the active site of PRS, thereby blocking its function and halting protein synthesis. This leads to cell cycle arrest and ultimately apoptosis in cancer cells.
The dramatic difference in efficacy between the this compound and D-proline analogs strongly suggests that the active site of prolyl-tRNA synthetase is highly stereospecific. The enzyme's binding pocket is structured to recognize the specific three-dimensional arrangement of this compound, while the D-proline enantiomer is unable to fit correctly and therefore cannot effectively inhibit the enzyme.
Experimental Protocols
The evaluation of the antitumor activity of Phosmidosine analogs was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][5] This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol for L1210 and KB Cell Lines
-
Cell Seeding:
-
Leukemia (L1210) or human oral cancer (KB) cells are seeded into 96-well microplates at a density of approximately 5 x 10³ cells per well in a suitable culture medium.
-
The plates are incubated for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
The this compound and D-proline analogs of Phosmidosine are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in the culture medium to achieve a range of final concentrations.
-
A small aliquot (e.g., 10 µL) of each dilution is added to the respective wells containing the cells.
-
The treated plates are incubated for an additional 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for another 2 to 4 hours at 37°C, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The culture medium containing MTT is carefully removed.
-
A solubilization buffer (e.g., 100 µL of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated to ensure complete dissolution of the formazan.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The available evidence from the study of Phosmidosine analogs strongly indicates that the this compound stereoisomer is a critical determinant of antitumor activity. The D-proline analog, in stark contrast, is largely inactive. This disparity is attributed to the high stereospecificity of the target enzyme, prolyl-tRNA synthetase. These findings underscore the importance of stereochemistry in drug design and provide a clear rationale for prioritizing the this compound configuration in the development of novel anticancer agents based on the Phosmidosine scaffold. Further research is warranted to explore whether this stereospecificity is a broader phenomenon in other proline-dependent pathways in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Guide to the Validation of a Novel Enzymatic Assay for L-proline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel enzymatic assay for L-proline quantification with established methods. The featured assay leverages the reverse reaction of δ1-pyrroline-5-carboxylate reductase (P5CR) for specific and sensitive measurement of this compound.[1][2][3][4][5][6] This method offers significant advantages over traditional ninhydrin-based colorimetric assays, which are prone to interference from other amino acids and structurally related compounds.[1][2][3][7]
The P5CR-based assay demonstrates high specificity for this compound, with no cross-reactivity observed with D-proline or hydroxyproline.[7] Its sensitivity is comparable to or greater than the ninhydrin (B49086) method, depending on the basis of comparison (per amount versus per concentration).[7] This guide presents a detailed comparison of the novel P5CR assay with the conventional ninhydrin method and another enzymatic assay based on proline dehydrogenase (ProDH).
Comparative Analysis of this compound Quantification Assays
The performance of the novel P5CR-based enzymatic assay was evaluated against the widely used ninhydrin-based colorimetric assay and a commercially available proline dehydrogenase (ProDH)-based assay. The key validation parameters are summarized below.
| Parameter | Novel P5CR-based Assay | Ninhydrin-based Assay | ProDH-based Assay |
| Principle | Enzymatic oxidation of this compound to P5C with concomitant reduction of NAD(P)+ to NAD(P)H, measured spectrophotometrically at 340 nm.[1][3][5] | Reaction of proline with ninhydrin under acidic conditions to form a colored product, measured spectrophotometrically.[1][2][4] | Enzymatic oxidation of this compound by ProDH, coupled to a colorimetric or fluorometric detection system.[8][9][10] |
| Specificity | High; specific for this compound.[7] | Low; cross-reacts with ornithine, D-proline, and other amino acids.[7] | Generally high for this compound, but may vary by manufacturer. |
| Sensitivity | High; ΔA340 = 1.452 ± 0.009 mM⁻¹[7] | Moderate; ΔA520 = 0.450 ± 0.006 mM⁻¹[7] | High; typically in the low micromolar range. |
| Linearity | Up to 350 µM proline.[7] | Dependent on reaction conditions and interfering substances. | Typically demonstrates good linearity over a defined concentration range. |
| Throughput | High; adaptable to 96-well plate format.[5] | Low to moderate; requires heating and solvent extraction steps.[7] | High; many commercial kits are in a 96-well plate format.[8][9] |
| Assay Time | ~15-20 minutes.[7] | ~1-2 hours. | ~30-60 minutes. |
| Advantages | High specificity, rapid, and reproducible.[1][2][3][4][7] | Inexpensive and well-established. | High sensitivity and specificity. |
| Disadvantages | Requires a specific enzyme (P5CR). | Prone to interference, leading to overestimation of proline.[1][2][7] | Can be more expensive than colorimetric methods. |
Experimental Protocols
Detailed methodologies for the validation of the novel P5CR-based enzymatic assay are provided below.
The assay is based on the reverse reaction of δ1-pyrroline-5-carboxylate reductase (P5CR), where this compound is oxidized to Δ1-pyrroline-5-carboxylate (P5C) with the simultaneous reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of this compound in the sample.[3][5]
-
Recombinant P5CR enzyme (from Arabidopsis thaliana or Oryza sativa)
-
NAD⁺ solution (10 mM)[7]
-
This compound standard solutions (0-500 µM)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
-
Prepare this compound standards in the desired concentration range (e.g., 0, 50, 100, 200, 300, 400, 500 µM) in glycine-NaOH buffer.
-
In a 96-well microplate, add 100 µL of each standard or sample per well.
-
Add 90 µL of a master mix containing glycine-NaOH buffer and NAD⁺ (final concentration 5 mM) to each well.[5]
-
Initiate the reaction by adding 10 µL of P5CR enzyme solution.
-
Incubate the plate at room temperature for 15 minutes.[7]
-
Measure the absorbance at 340 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µM proline) from all readings.
-
Plot the absorbance values against the this compound concentrations to generate a standard curve and determine the concentration of this compound in the samples.
-
Specificity: The assay's specificity was confirmed by testing for cross-reactivity with D-proline and L-hydroxyproline. Under the optimized assay conditions, neither D-proline nor L-hydroxyproline induced any significant NAD⁺ reduction.[7]
-
Linearity and Range: The assay demonstrated a stoichiometric relationship and linearity up to 350 µM proline.[7]
-
Precision (Intra- and Inter-assay): Replicates of samples with known this compound concentrations are analyzed within the same assay run (intra-assay) and on different days (inter-assay) to determine the coefficient of variation (CV).
-
Accuracy (Spike and Recovery): Known amounts of this compound are added (spiked) into sample matrices and the percentage of recovery is calculated to assess the accuracy of the assay.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Enzymatic conversion of this compound by P5CR.
Caption: Workflow for validating the new this compound assay.
References
- 1. DSpace [kops.uni-konstanz.de]
- 2. A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound [sfera.unife.it]
- 7. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of this compound [frontiersin.org]
- 8. Proline Dehydrogenase (ProDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 9. Proline Dehydrogenase (ProDH) Activity Assay Kit - Alta DiagnoTech [altadiagnotech.com]
- 10. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities [frontiersin.org]
A Comparative Analysis of L-Proline and Its Synthetic Analogues for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and experimental evaluation of L-proline and its structurally diverse synthetic counterparts, providing crucial data for advancements in chemical biology and therapeutic design.
This compound, a unique proteinogenic imino acid, plays a pivotal role in a myriad of biological processes, from protein folding and stability to cellular signaling and stress response. Its rigid pyrrolidine (B122466) ring imparts significant conformational constraints on polypeptide chains, making it a critical determinant of protein architecture and function. The burgeoning field of drug discovery and chemical biology has spurred the development of a vast array of synthetic this compound analogues, each designed to modulate its inherent properties for therapeutic or research applications. This guide offers a comprehensive comparative analysis of this compound and its key synthetic analogues, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers in selecting and utilizing these powerful chemical tools.
Physicochemical and Biological Properties: A Tabular Comparison
The diverse modifications to the proline ring in synthetic analogues lead to a wide range of physicochemical and biological properties. These alterations can influence ring pucker, cis/trans isomerization of the peptide bond, and interactions with biological targets. The following tables summarize key quantitative data for this compound and some of its prominent analogues.
| Compound | Molecular Weight ( g/mol ) | Ring Size | Key Structural Feature | Notable Biological Effects |
| This compound | 115.13 | 5-membered | Unsubstituted pyrrolidine | Protein synthesis, collagen formation, osmoprotectant, modulates mTOR, MAPK, and ERK signaling.[1][2] |
| trans-4-Hydroxy-L-proline | 131.13 | 5-membered | Hydroxyl group at C4 | Major component of collagen, stabilizes triple helix.[3][4][5] |
| cis-4-Hydroxy-L-proline | 131.13 | 5-membered | Hydroxyl group at C4 | Potent inhibitor of cell growth, has been evaluated as an anticancer drug.[3][4][5][6] |
| L-Azetidine-2-carboxylic acid (AZE) | 101.10 | 4-membered | Smaller ring size | Toxic, can be misincorporated into proteins in place of proline, inducing proteotoxic stress.[3][4][5] |
| (4R)-Fluoroproline | 133.12 | 5-membered | Fluorine at C4 (R config.) | Favors the exo ring pucker and trans amide bond conformation. |
| (4S)-Fluoroproline | 133.12 | 5-membered | Fluorine at C4 (S config.) | Favors the endo ring pucker and cis amide bond conformation. |
| α-Methyl-L-proline | 129.16 | 5-membered | Methyl group at Cα | Restores normal levels of bone collagen type I synthesis. |
| L-Thiazolidine-4-carboxylic acid (Thiaproline) | 133.17 | 5-membered | Sulfur heteroatom at C4 | Incorporated into bioactive molecules like thrombin inhibitors and somatostatin (B550006) analogues. |
Comparative Antitumor Activity of Phosmidosine Analogues
Phosmidosine, a nucleotide antibiotic containing this compound, has shown notable antitumor activity. The substitution of this compound with its D-proline stereoisomer significantly impacts this activity, as demonstrated by the following in vitro data.
| Compound | Cell Line | IC50 (µg/mL) |
| Phosmidosine (O-ethyl ester analog with This compound ) | L1210 | 0.8 |
| Phosmidosine (O-ethyl ester analog with This compound ) | KB | 0.9 |
| Phosmidosine (O-propyl ester analog with This compound ) | L1210 | 0.8 |
| Phosmidosine (O-propyl ester analog with This compound ) | KB | 0.9 |
| Phosmidosine (O-butyl ester analog with This compound ) | L1210 | 0.7 |
| Phosmidosine (analog with D-proline ) | L1210 & KB | Significantly reduced activity |
Data for this compound analogs is sourced from studies on stabilized derivatives. The data for the D-proline analog indicates a significant loss of activity as reported in qualitative assessments.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of this compound and its analogues. Below are methodologies for key assays cited in this guide.
MTT Assay for Antitumor Activity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds.[7]
Materials:
-
Cancer cell lines (e.g., L1210 leukemia or KB human oral cancer cells)
-
96-well microplates
-
Culture medium (appropriate for the cell line)
-
Phosmidosine analogues (both this compound and D-proline variants)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cancer cells into 96-well microplates at a density of approximately 5 x 10³ cells per well in a suitable culture medium. Incubate the plates for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Dissolve the Phosmidosine analogues in DMSO and then serially dilute them in the culture medium to achieve a range of final concentrations. Add a 10 µL aliquot of each dilution to the respective wells and incubate for an additional 48 hours.[7]
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well. Incubate the plates for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.[7]
-
Solubilization of Formazan: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Leave the plates at room temperature in the dark for 12-18 hours.[7]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
MTT Assay Experimental Workflow
Signaling Pathways Modulated by this compound and Its Analogues
This compound is not merely a building block for proteins; it also acts as a signaling molecule that can influence key cellular pathways. Understanding how this compound and its synthetic analogues interact with these pathways is crucial for drug development.
This compound Biosynthesis and its Regulation
This compound is synthesized in the cell primarily from glutamate (B1630785), with an alternative pathway from ornithine.[8] The glutamate pathway is a key regulatory point for proline levels, especially under conditions of cellular stress.
This compound Biosynthesis Pathways
Modulation of Key Signaling Cascades
This compound has been shown to modulate several critical signaling pathways, including the MAPK, mTOR, and ERK pathways, which are central to cell growth, proliferation, and survival.[1][2] Synthetic analogues can be designed to either mimic or antagonize these effects, offering therapeutic potential.
This compound's Influence on Major Signaling Pathways
Conclusion
The strategic modification of the this compound scaffold has yielded a powerful and diverse toolkit for researchers and drug developers. Synthetic proline analogues offer the ability to fine-tune peptide and protein conformation, inhibit specific enzymes, and modulate cellular signaling pathways with greater precision than what is possible with the natural imino acid alone. The comparative data and experimental protocols presented in this guide are intended to facilitate the rational selection and application of these compounds in a variety of research and therapeutic contexts. As our understanding of the nuanced roles of this compound in health and disease continues to expand, the importance of its synthetic analogues in driving future discoveries is undeniable.
References
- 1. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Properties, metabolisms, and applications of (L)-proline analogues. (2013) | Thi Mai Hoa Bach | 55 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Regulation of this compound biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
L-Proline's Dichotomous Role in Cell Fate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced roles of L-proline (B1679175) in different cellular contexts is critical. This guide provides a comparative analysis of this compound's influence on various cell lines, supported by experimental data and detailed protocols. We dissect its impact on cell proliferation, survival, and key signaling pathways, offering a comprehensive resource for investigating this multifaceted amino acid.
This compound, a non-essential amino acid, has emerged as a key regulator of cell behavior, exhibiting strikingly different effects depending on the cell type and microenvironment. In stem cells, it can influence differentiation and pluripotency, while in cancer cells, it is often implicated in proliferation, metastasis, and survival. This guide synthesizes experimental findings to provide a clear comparison of this compound's role across various cell lines.
Comparative Analysis of this compound's Effects on Different Cell Lines
The functional consequences of this compound metabolism are highly context-dependent. In many cancer types, there is an upregulation of enzymes involved in proline biosynthesis, such as PYCR1, which has been linked to increased proliferation and invasiveness.[1] Conversely, the catabolic enzyme PRODH can act as a tumor suppressor by inducing apoptosis through the production of reactive oxygen species (ROS).[2][3] In embryonic stem cells (ESCs), this compound availability is a key factor in maintaining pluripotency and influencing differentiation pathways.[4][5]
| Cell Line Type | Key Enzymes Involved | Reported Effects of this compound | Associated Signaling Pathways | References |
| Cancer Cells (General) | PYCR1 (biosynthesis, often upregulated), PRODH (catabolism, can be pro-apoptotic) | Increased proliferation and invasion, metabolic reprogramming, redox homeostasis, potential energy source.[1][2][6] | mTORC1, ERK, PI3K/c-MYC[1][2] | [1][2][6] |
| Breast Cancer | PYCR1 (overexpressed) | Promotes proliferation and invasiveness.[1] | JNK, IRS1[7] | [1][7] |
| Lung Cancer (NSCLC) | PYCR1 (overexpressed), PRODH (can promote EMT) | PYCR1 knockdown impairs proliferation. PRODH can induce EMT, proliferation, and migration.[2][8] | - | [2][8] |
| Melanoma | ALDH18A1, PYCR1 (upregulated) | ALDH18A1 knockdown reduces tumor growth. PYCR1 induction improves proliferation.[1] | Amino Acid Stress Response (AAR)[1] | [1] |
| Pancreatic Cancer | - | Supports proliferation through protein synthesis and as a precursor for other amino acids and DNA.[2] | - | [2] |
| Kidney Cancer | PYCR1 (knockout impairs proliferation) | Proline is a limiting amino acid for protein synthesis.[2] | - | [2] |
| Embryonic Stem Cells (ESCs) | Aldh18a1, Pycr1 (regulated by AAR) | Induces differentiation towards primitive ectoderm-like cells. Can induce a mesenchymal-like, invasive phenotype. Modulates pluripotency.[4][5][9] | mTOR, Gcn2-Eif2α-Atf4 (AAR)[4][5] | [4][5][9] |
| HEK 293 (Human Embryonic Kidney) | PRODH, P5CS, P5CR | Overexpression of proline biosynthetic enzymes increases survival and lowers ROS. PRODH overexpression decreases viability. Proline protects against oxidative stress.[3] | p53 (can activate PRODH)[3] | [3] |
| C6 Glioma | - | High concentrations slightly decrease LDH release and do not induce apoptosis. May favor proliferation through increased p-NF-κB and inhibition of acetylcholinesterase.[10] | NF-κB[10] | [10] |
Key Signaling Pathways Modulated by this compound
The diverse effects of this compound are mediated through its influence on several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action in different cell lines.
Proline Metabolism and its Central Role
The balance between this compound biosynthesis and catabolism is a critical determinant of its cellular effects. This is often referred to as the proline-P5C cycle.
Caption: The Proline-P5C metabolic cycle, illustrating the key enzymes in proline biosynthesis and catabolism in the cytosol and mitochondria.
mTORC1 Signaling Pathway
This compound has been shown to activate the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.
Caption: this compound activates mTORC1, leading to the phosphorylation of downstream targets like p70S6K and 4E-BP1, ultimately promoting protein synthesis.
Amino Acid Response (AAR) Pathway
In embryonic stem cells, this compound levels are sensed by the Amino Acid Response (AAR) pathway, which regulates proline biosynthesis in a feedback loop.
Caption: The AAR pathway senses low this compound levels, leading to ATF4 activation and increased proline biosynthesis, forming a regulatory feedback loop.
Experimental Protocols
To facilitate the investigation of this compound's role in various cell lines, this section provides detailed methodologies for key experiments.
General Experimental Workflow
A typical workflow to investigate the role of this compound in a specific cell line would involve a series of assays to assess its impact on proliferation, apoptosis, and relevant signaling pathways.
Caption: A generalized experimental workflow for studying the effects of this compound on a selected cell line.
Cell Proliferation - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 100 µM, 500 µM, 1 mM, 5 mM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis - Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the proliferation assay in 6-well plates.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Signaling Pathway Analysis - Western Blot
Western blotting is used to detect the phosphorylation status of key proteins in signaling pathways.
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-mTOR, mTOR, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Intracellular this compound Quantification
A colorimetric assay can be used to measure the intracellular concentration of this compound.
-
Cell Extraction: Harvest and wash the cells. Extract proline by homogenizing the cell pellet in 3% sulfosalicylic acid.
-
Reaction Mixture: To the supernatant, add glacial acetic acid and acidic ninhydrin (B49086) reagent.
-
Incubation: Heat the mixture at 100°C for 1 hour.
-
Extraction: After cooling, extract the reaction product with toluene (B28343).
-
Absorbance Measurement: Measure the absorbance of the toluene phase at 520 nm. Calculate the proline concentration based on a standard curve.
This guide provides a foundational understanding of this compound's diverse roles in different cell lines. The provided data and protocols are intended to aid researchers in designing and conducting experiments to further elucidate the complex and context-dependent functions of this crucial amino acid.
References
- 1. This compound Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel autoregulatory loop between the Gcn2-Atf4 pathway and this compound metabolism controls stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Sensing of extracellular this compound availability by the integrated stress response determines the outcome of cell competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. A novel autoregulatory loop between the Gcn2-Atf4 pathway and (L)-Proline [corrected] metabolism controls stem cell identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
L-Proline vs. Glycine Betaine: A Comparative Guide to Osmoprotection
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular stress mitigation, particularly against osmotic insults, the strategic use of osmoprotectants is a cornerstone of research and therapeutic development. Among the most studied and utilized of these molecules are the amino acid L-proline and the quaternary ammonium (B1175870) compound glycine (B1666218) betaine (B1666868). Both are naturally occurring small organic molecules that cells accumulate to counteract the deleterious effects of hyperosmotic conditions. This guide provides an objective, data-driven comparison of their performance, delves into the experimental protocols for their evaluation, and visualizes the key cellular signaling pathways they influence.
At a Glance: Key Performance Differences
This compound and glycine betaine, while both effective osmoprotectants, exhibit distinct mechanisms and efficiencies in protecting cells from osmotic stress. Their primary roles include maintaining cell volume, protecting protein structure and function, and reducing oxidative damage. Evidence suggests that their effects can be synergistic, offering enhanced protection when used in combination.[1][2]
Core Protective Mechanisms:
-
This compound: Functions as a potent osmolyte, effectively balancing intracellular and extracellular osmotic pressure.[3] It is also recognized for its significant role as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, and as a signaling molecule.[2][3]
-
Glycine Betaine: excels at stabilizing the hydration shell of proteins and cellular membranes, effectively acting as a chemical chaperone to prevent denaturation and maintain their native conformation and function under stress.[2][3]
Quantitative Performance Comparison
The following tables summarize experimental data comparing the efficacy of this compound and glycine betaine in various models of osmotic stress.
Table 1: Effect on Cell Viability and Oxidative Stress Markers in Rice (Oryza sativa L.) under Salt Stress
| Parameter | Stress Condition | Treatment | % Change vs. Salt Stress Control | Reference |
| Relative Water Content | 150 mM NaCl | 5 mM this compound | Increased | [4] |
| 150 mM NaCl | 5 mM Glycine Betaine | Increased | [4] | |
| Hydrogen Peroxide (H₂O₂) Content | 150 mM NaCl | 5 mM this compound | -24.0% | [5] |
| 150 mM NaCl | 5 mM Glycine Betaine | -23.3% | [5] | |
| 150 mM NaCl | 5 mM this compound + 5 mM Glycine Betaine | -31.1% | [5] | |
| Malondialdehyde (MDA) Content | 150 mM NaCl | 5 mM this compound | -22.8% | [5] |
| 150 mM NaCl | 5 mM Glycine Betaine | -17.2% | [5] | |
| 150 mM NaCl | 5 mM this compound + 5 mM Glycine Betaine | -32.1% | [5] |
Table 2: Effect on Antioxidant Enzyme Activity in Rice (Oryza sativa L.) under Salt Stress
| Enzyme | Stress Condition | Treatment | % Change in Activity vs. Salt Stress Control | Reference |
| Superoxide Dismutase (SOD) | 150 mM NaCl | 5 mM this compound | Increased | [4][6] |
| 150 mM NaCl | 5 mM Glycine Betaine | Increased | [4][6] | |
| Catalase (CAT) | 150 mM NaCl | 5 mM this compound | Increased | [4][6] |
| 150 mM NaCl | 5 mM Glycine Betaine | Increased | [4][6] |
Experimental Protocols
Accurate and reproducible evaluation of osmoprotectant efficacy is paramount. Below are detailed methodologies for key experiments.
Cell Viability Assessment: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.
Materials:
-
96-well flat-bottom cell culture plates
-
Cell line of interest (e.g., MDCK, HEK293)
-
Complete cell culture medium
-
Osmotic stressor (e.g., NaCl, sorbitol)
-
This compound and Glycine Betaine solutions
-
LDH cytotoxicity assay kit (e.g., Pierce LDH Cytotoxicity Assay Kit, Abcam LDH Assay Kit)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treatment:
-
Spontaneous LDH Release Control: Add 10 µL of sterile, ultrapure water or vehicle control.
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer (provided in the kit) to induce complete cell lysis.
-
Experimental Groups: Treat cells with varying concentrations of this compound or glycine betaine for a predetermined pre-incubation period (e.g., 1-24 hours). Subsequently, introduce the osmotic stressor.
-
-
Incubation: Incubate the plate for a period relevant to the experimental model (e.g., 24-48 hours).
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[7]
-
LDH Reaction:
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (for background correction) using a microplate reader.[7]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe to quantify the levels of intracellular ROS.
Materials:
-
Cell line of interest cultured in appropriate plates or flasks
-
Phosphate-buffered saline (PBS)
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H2DCFDA)
-
Osmotic stressor
-
This compound and Glycine Betaine solutions
-
Fluorometric microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat with this compound or glycine betaine before inducing osmotic stress and subsequent ROS production.
-
Probe Loading:
-
Remove the culture medium and wash the cells gently with pre-warmed PBS.
-
Incubate the cells with the H2DCFDA probe (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the probe solution and wash the cells twice with PBS to remove any extracellular probe.
-
Osmotic Stress Induction: Add the osmotic stressor to the cells in fresh culture medium (with or without the osmoprotectants).
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for fluorescein).
-
Flow Cytometry: Detach the cells (if adherent) and analyze the fluorescence of individual cells.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the untreated control group to determine the relative change in ROS levels.
Signaling Pathways and Experimental Workflows
Osmotic Stress Signaling in Mammalian Cells
Hyperosmotic stress triggers a complex signaling cascade aimed at cellular adaptation and survival. A key transcriptional regulator in this process is the Tonicity-responsive Enhancer-Binding Protein (TonEBP), also known as Nuclear Factor of Activated T-cells 5 (NFAT5). Upon hypertonic stress, TonEBP translocates to the nucleus, where it activates the transcription of genes involved in the synthesis and transport of compatible osmolytes.
Caption: Osmotic Stress Signaling via TonEBP/NFAT5.
Experimental Workflow for Comparative Analysis
The following workflow outlines a typical experimental design for comparing the efficacy of this compound and glycine betaine.
Caption: Workflow for Comparing Osmoprotectants.
Conclusion
Both this compound and glycine betaine are highly effective osmoprotectants with distinct but complementary mechanisms of action. This compound demonstrates robust ROS scavenging capabilities alongside its primary osmotic balancing function. Glycine betaine is a superior chemical chaperone, directly stabilizing proteins and membranes. The choice between them, or their combined use, may depend on the specific cellular context and the nature of the osmotic stress. For applications in drug development, understanding these nuances is critical for designing effective strategies to protect cells and tissues from damage induced by hyperosmotic conditions, such as in cryopreservation or certain disease states. The provided experimental frameworks offer a solid foundation for the rigorous evaluation of these and other potential osmoprotective compounds.
References
- 1. Unconventional tonicity-regulated nuclear trafficking of NFAT5 mediated by KPNB1, XPOT and RUVBL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. futurecobioscience.com [futurecobioscience.com]
- 3. ijcmas.com [ijcmas.com]
- 4. Exogenous Proline and Glycine Betaine Mediated Upregulation of Antioxidant Defense and Glyoxalase Systems Provides Better Protection against Salt-Induced Oxidative Stress in Two Rice (Oryza sativa L.) Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Roles of glycine betaine and proline in improving plant abiotic stress resistance | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of L-Proline's Catalytic Prowess in Asymmetric Synthesis
In the realm of organocatalysis, L-proline has emerged as a uniquely effective and versatile catalyst for a variety of asymmetric transformations, significantly advancing the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[1] Its remarkable catalytic activity, particularly in comparison to other proteinogenic amino acids, stems from its distinct structural features: a secondary amine integrated into a rigid five-membered ring.[1] This guide provides a comparative study of this compound's catalytic performance against other amino acids in key organic reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.
Data Presentation: A Quantitative Comparison
The superior catalytic efficiency of this compound is evident when examining key performance indicators such as reaction yield and enantiomeric excess (ee). The following tables summarize quantitative data from comparative studies in aldol (B89426), Michael, and Mannich reactions.
Table 1: Catalytic Performance in the Asymmetric Aldol Reaction
| Catalyst | Donor | Acceptor | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| This compound | Acetone | 4-Nitrobenzaldehyde | DMSO | 24 | 68 | 76 | [2] |
| L-Alanine | Acetone | 4-Nitrobenzaldehyde | DMSO | 72 | 15 | 10 | [3] |
| L-Valine | Acetone | 4-Nitrobenzaldehyde | DMSO | 72 | 25 | 20 | [3] |
| L-Phenylalanine | Acetone | 4-Nitrobenzaldehyde | DMSO | 72 | 20 | 15 | [3] |
| L-Thioproline | Acetone | 4-Nitrobenzaldehyde | DMSO | 48 | 55 | 65 | [4] |
Table 2: Catalytic Performance in the Asymmetric Michael Addition
| Catalyst | Donor | Acceptor | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| This compound | Cyclohexanone | nitrostyrene | Chloroform (B151607) | 96 | 95 | 20 | [2] |
| L-Alanine | Cyclohexanone | nitrostyrene | Chloroform | 120 | 10 | 5 | [2] |
| L-Valine | Cyclohexanone | nitrostyrene | Chloroform | 120 | 18 | 8 | [2] |
| L-Phenylalanine | Cyclohexanone | nitrostyrene | Chloroform | 120 | 15 | 7 | [2] |
Table 3: Catalytic Performance in the Asymmetric Mannich Reaction
| Catalyst | Donor | Acceptor | Amine | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| This compound | Acetone | Isovaleraldehyde | p-Anisidine | DMSO | 2 | 93 | 92 | [5] |
| L-Alanine | Acetone | Isovaleraldehyde | p-Anisidine | DMSO | 24 | 25 | 15 | [6] |
| L-Valine | Acetone | Isovaleraldehyde | p-Anisidine | DMSO | 24 | 35 | 25 | [6] |
| L-Phenylalanine | Acetone | Isovaleraldehyde | p-Anisidine | DMSO | 24 | 30 | 20 | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the evaluation of catalyst performance. The following are generalized protocols for the aldol, Michael, and Mannich reactions that can be adapted for a comparative study of different amino acid catalysts.
General Experimental Protocol for a Comparative Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Amino acid catalyst (e.g., this compound, L-alanine, etc.) (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO) (2.0 mL)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the amino acid catalyst in DMSO, add the aldehyde and then the ketone at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the isolated product and analyze the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
General Experimental Protocol for a Comparative Asymmetric Michael Addition
Materials:
-
α,β-Unsaturated compound (Michael acceptor) (1.0 mmol)
-
Carbonyl compound (Michael donor) (2.0 mmol)
-
Amino acid catalyst (0.2 mmol, 20 mol%)
-
Chloroform (5.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
Dissolve the amino acid catalyst in chloroform in a round-bottom flask.
-
Add the carbonyl compound followed by the α,β-unsaturated compound to the solution.
-
Stir the mixture at room temperature for the specified time (e.g., 96-120 hours), monitoring by TLC.
-
After the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the purified product.
General Experimental Protocol for a Comparative Asymmetric Mannich Reaction
Materials:
-
Aldehyde (1.2 mmol)
-
Ketone (5.0 mmol)
-
Amine (1.0 mmol)
-
Amino acid catalyst (0.1 mmol, 10 mol%)
-
DMSO (2.0 mL)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica gel
Procedure:
-
In a vial, dissolve the amino acid catalyst in DMSO.
-
Add the aldehyde, ketone, and amine to the solution.
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 2-24 hours), with TLC monitoring.
-
Upon completion, add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
Calculate the yield and determine the enantiomeric excess by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The superior catalytic activity of this compound can be attributed to its ability to efficiently form key reactive intermediates, namely enamines and iminium ions, and to stabilize the transition states leading to the desired stereoisomer. The following diagrams, generated using the DOT language, illustrate the catalytic cycles and highlight the structural advantages of this compound.
This compound Catalyzed Aldol Reaction: The Enamine Cycle
The catalytic cycle of the this compound-catalyzed aldol reaction proceeds through an enamine intermediate. The secondary amine of proline reacts with the ketone to form an enamine, which is a more reactive nucleophile than the ketone itself. This enamine then attacks the aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Comparative View: this compound vs. Primary Amino Acids
Primary amino acids are generally less effective catalysts than this compound. This is primarily due to the slower formation of the enamine intermediate and the lack of a rigid structure to effectively control the stereochemistry of the transition state.
This compound Catalyzed Mannich Reaction: The Iminium/Enamine Pathway
In the three-component Mannich reaction, this compound can catalyze the formation of both the enamine from the ketone and the iminium ion from the aldehyde and amine. The subsequent reaction between these two activated species leads to the formation of the β-amino carbonyl product.
Conclusion
The data and mechanistic illustrations presented in this guide unequivocally demonstrate the superior catalytic performance of this compound in comparison to other simple amino acids for key asymmetric C-C bond-forming reactions. Its unique cyclic secondary amine structure facilitates rapid formation of reactive intermediates and provides a rigid scaffold for high stereocontrol. While other amino acids can catalyze these reactions to some extent, they consistently result in lower yields and enantioselectivities. This comparative analysis underscores the pivotal role of this compound as a powerful and practical organocatalyst in modern organic synthesis.
References
- 1. Beyond this compound: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing L-Proline Purity from Commercial Suppliers
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. L-proline, a proteinogenic amino acid, is not only a fundamental building block for proteins like collagen but also plays a crucial role in cellular signaling and as an organocatalyst.[1][2] Impurities in this compound can significantly impact experimental outcomes, from cell culture viability to the stereoselectivity of chemical reactions. This guide provides a framework for assessing the purity of this compound from various commercial suppliers, complete with experimental protocols and illustrative data.
Comparative Purity Analysis of this compound
The following tables summarize hypothetical purity data for this compound from three different commercial suppliers. This data is for illustrative purposes to demonstrate a comparative analysis.
Table 1: General Purity and Physical Properties
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by Titration, dry basis) | 99.8% | 99.5% | 98.9% |
| Appearance | White crystalline powder | White crystalline powder | Off-white crystalline powder |
| Solubility (in H₂O) | Clear, colorless solution | Clear, colorless solution | Slightly hazy solution |
| Loss on Drying | 0.15% | 0.20% | 0.45% |
| Residue on Ignition | < 0.1% | < 0.1% | 0.2% |
| pH (5% solution in H₂O) | 6.1 | 6.3 | 5.8 |
Table 2: Chiral Purity and Amino Acid Impurities
| Parameter | Supplier A | Supplier B | Supplier C |
| Enantiomeric Excess (this compound) | > 99.9% | 99.8% | 99.5% |
| D-Proline Content | < 0.05% | 0.1% | 0.25% |
| Other Amino Acid Impurities | Not Detected | < 0.1% | 0.5% |
Table 3: Elemental and Ionic Impurities
| Parameter | Supplier A | Supplier B | Supplier C |
| Heavy Metals (as Pb) | < 5 ppm | < 10 ppm | 15 ppm |
| Iron (Fe) | < 5 ppm | < 10 ppm | 20 ppm |
| Chloride (Cl) | < 0.01% | < 0.02% | 0.05% |
| Sulfate (SO₄) | < 0.01% | < 0.02% | 0.04% |
| Ammonium (NH₄) | < 0.01% | < 0.02% | 0.03% |
The Impact of Impurities in Research Applications
Impurities in this compound can have significant consequences in various research applications:
-
D-Proline: The presence of the D-enantiomer can be particularly problematic in stereoselective synthesis, where this compound is used as a chiral catalyst. It can also affect the structural integrity of synthesized peptides and proteins.
-
Other Amino Acids: Contamination with other amino acids can interfere with metabolic studies and cell culture experiments by altering the nutrient composition of the media.
-
Heavy Metals and Ions: Heavy metals can be toxic to cells and can catalyze unwanted side reactions. Ionic impurities can alter the pH and ionic strength of solutions, affecting enzyme kinetics and protein stability.
This compound and Cellular Signaling: The mTOR Pathway
This compound is not just a metabolite but also a signaling molecule that can influence key cellular pathways. One such pathway is the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, proliferation, and metabolism.[3][4][5] The activation of mTORC1 by this compound is crucial for processes like protein synthesis.[4]
Caption: this compound activation of the mTORC1 signaling pathway.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the purity of this compound.
Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is crucial for determining the enantiomeric excess of this compound and quantifying the D-proline impurity.
-
Principle: Enantiomers are separated on a chiral stationary phase. Since proline lacks a strong chromophore, pre-column derivatization with a UV-active agent is often necessary. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., CHIRALPAK-IA)
-
-
Reagents:
-
This compound standard (high purity)
-
D-proline standard
-
Fmoc-Cl solution
-
Borate (B1201080) buffer (pH 8.5)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and D-proline standards (e.g., 1 mg/mL in water).
-
Accurately weigh and dissolve the this compound sample from the supplier to the same concentration.
-
-
Derivatization:
-
To 100 µL of each proline solution, add 200 µL of borate buffer.
-
Add 200 µL of Fmoc-Cl solution (in acetonitrile) and vortex immediately.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Add 500 µL of hexane (B92381) and vortex to extract unreacted Fmoc-Cl.
-
Discard the upper hexane layer. The aqueous layer contains the Fmoc-derivatized proline.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the derivatized D-proline and this compound standards to determine their retention times.
-
Inject the derivatized sample.
-
Quantify the D-proline impurity in the sample by comparing its peak area to the standard curve of D-proline.
-
-
Analysis of Other Amino Acid Impurities by Thin-Layer Chromatography (TLC)
A simple and effective method for the qualitative detection of other amino acid impurities.[6]
-
Principle: Amino acids are separated based on their differential partitioning between a stationary phase (silica gel) and a mobile phase. The separated amino acids are visualized by staining with ninhydrin (B49086).
-
Materials:
-
TLC plates (silica gel G)
-
Developing chamber
-
Ninhydrin spray reagent (0.2% in ethanol)
-
-
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the this compound sample (e.g., 50 mg/mL in water) and a dilute solution of the same (e.g., 0.25 mg/mL) to serve as a control.
-
Spotting: Apply 2 µL of both the concentrated sample and the control solution to the TLC plate.
-
Development: Place the plate in a developing chamber containing a mobile phase of n-butanol, ethanol, concentrated ammonia (B1221849) solution, and water (e.g., in an 8:8:1:3 ratio). Allow the solvent front to move up the plate.
-
Visualization: Remove the plate, dry it, and spray with the ninhydrin solution. Heat the plate at 80-100 °C for 5-10 minutes.
-
Analysis: Any impurity spots in the lane of the concentrated sample should not be more intense than the main spot of the control solution.
-
Elemental and Ionic Impurity Analysis
-
Heavy Metals: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive methods for quantifying heavy metal content. A simpler, qualitative test involves precipitation with thioacetamide.[6]
-
Anions (Chloride, Sulfate): Ion chromatography is the preferred method for accurate quantification. Simple qualitative tests involve precipitation with silver nitrate (B79036) for chloride and barium chloride for sulfate.[6]
-
Cations (Ammonium): Can be quantified using an ion-selective electrode or colorimetrically with Nessler's reagent.[6]
Conclusion
The purity of this compound can vary significantly between commercial suppliers. A thorough assessment of purity, including chiral, elemental, and other amino acid impurities, is crucial for ensuring the reliability and reproducibility of research. By implementing the analytical protocols outlined in this guide, researchers can make informed decisions when selecting a supplier and ensure that the this compound used in their experiments meets the required quality standards.
References
- 1. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]
L-Proline Supplementation: A Comparative Guide to its Impact on Cellular Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic landscape of cells cultured with and without L-proline supplementation. The information presented is curated from peer-reviewed scientific literature and is intended to support research and development in cellular metabolism and drug discovery.
Introduction
This compound, a non-essential amino acid, plays a pivotal role beyond its function as a protein building block. It is increasingly recognized as a key regulator of cellular processes, including redox homeostasis, energy metabolism, and cell signaling. Understanding the metabolic shifts induced by this compound supplementation is crucial for elucidating its role in various physiological and pathological conditions, from wound healing to cancer progression. This guide summarizes the key metabolic changes observed in cells upon this compound supplementation, provides detailed experimental protocols for metabolomic analysis, and visualizes the implicated signaling pathways.
Data Presentation: Quantitative Metabolomic Changes
This compound supplementation instigates significant alterations in the cellular metabolome. While a single comprehensive quantitative dataset across all cell types is not available, the following tables synthesize findings from various studies to provide a comparative overview of the metabolic shifts observed.
Table 1: Impact of this compound Supplementation on Key Metabolic Pathways
| Metabolic Pathway | Observed Effect of this compound Supplementation | Reference Cell Type(s) | Key Metabolite Changes (where specified) |
| Glycolysis | Increased levels of intermediates | Plant cells | Increased levels of glycolytic intermediates have been noted.[1] |
| TCA Cycle | Increased levels of intermediates | Plant cells, Brain cortical tissue slices | This compound supplementation has been shown to increase the levels of TCA cycle intermediates, suggesting enhanced mitochondrial activity.[1][2] |
| Pentose Phosphate Pathway | Increased levels of intermediates | Plant cells | An increase in the intermediates of this pathway suggests a role for this compound in nucleotide biosynthesis and redox balance.[1] |
| Amino Acid Metabolism | Altered levels of various amino acids | Cardiomyocytes, Prostate cancer cells | Enhanced proline metabolism leads to significant changes in other amino acids, including arginine.[3][4] |
| Fatty Acid Biosynthesis | Altered in response to changes in proline metabolism | Cardiomyocytes | Studies on enhanced proline metabolism have shown alterations in the biosynthesis of unsaturated fatty acids.[3] |
| Glutathione (B108866) Metabolism | Increased glutathione (GSH) concentration | Porcine trophectoderm cells | This compound supplementation can lead to reduced reactive oxygen species (ROS) levels through enhanced GSH production. |
Table 2: Quantitative Changes in mTORC1 Signaling Pathway Components upon this compound Supplementation
This table presents data from a study on porcine trophectoderm cells, demonstrating the activation of the mTORC1 signaling pathway.
| Protein | Fold Change in Phosphorylation (0.5 mmol/L this compound vs. Control) |
| p-mTORC1 | ~1.5-fold increase |
| p-p70S6K | ~1.8-fold increase |
| p-S6 | ~2.0-fold increase |
| p-4E-BP1 | ~1.6-fold increase |
Data synthesized from a study on porcine trophectoderm cells, where supplementation with 0.5 mmol/L this compound enhanced the protein abundance of key mTORC1 pathway components.
Experimental Protocols
Reproducible and reliable metabolomic analysis is critical for comparing cellular states. Below are detailed methodologies for key experiments cited in the literature for the analysis of cellular metabolites.
Metabolomics Sample Preparation: Quenching, Extraction, and Normalization
1. Cell Culture and Treatment:
-
Cells are cultured in appropriate media and conditions until they reach the desired confluency (e.g., 80-90%).
-
For the experimental group, the culture medium is supplemented with a specific concentration of this compound (e.g., 0.5 mM). The control group receives a vehicle control.
-
Cells are incubated for a predetermined period to allow for metabolic changes to occur.
2. Quenching of Metabolism:
-
To halt metabolic activity instantly, the culture medium is rapidly removed.
-
The cells are immediately washed with an ice-cold quenching solution, such as 0.9% NaCl or a methanol/water mixture (e.g., 50% or 80% methanol) at a very low temperature (e.g., -40°C to -80°C), to preserve the intracellular metabolic state.
3. Metabolite Extraction:
-
After quenching, intracellular metabolites are extracted using a cold solvent mixture. A common method is a two-phase extraction using a mixture of methanol, chloroform, and water (e.g., in a 1:1:1 v/v/v ratio).
-
For adherent cells, a cell scraper is used to detach the cells into the extraction solvent.
-
The mixture is vortexed and centrifuged to separate the polar (containing amino acids, organic acids, etc.) and non-polar (containing lipids) phases.
-
The polar extract is collected for subsequent analysis.
4. Sample Normalization:
-
To account for variations in cell number, the metabolite data is normalized. Common normalization methods include total protein content (measured by assays like BCA), cell count, or cell mass.
LC-MS Based Metabolomics for Amino Acid Analysis
1. Chromatographic Separation:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for the separation of polar metabolites like amino acids.
-
Mobile Phase: A gradient of two solvents is commonly employed. For example, Mobile Phase A could be water with a small percentage of formic acid and an ammonium (B1175870) salt, and Mobile Phase B could be acetonitrile (B52724) with a small percentage of formic acid.
-
Gradient: The separation is achieved by a gradient elution, starting with a high percentage of the organic solvent and gradually increasing the aqueous phase.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
2. Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is used in either positive or negative ion mode, or both, to ionize the separated metabolites.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is used to detect the mass-to-charge ratio (m/z) of the ions with high accuracy.
-
Data Acquisition: Data is acquired in full scan mode to capture all ions within a specified mass range. Targeted analysis can be performed using tandem mass spectrometry (MS/MS) for metabolite identification and quantification.
GC-MS Based Metabolomics
1. Derivatization:
-
Many metabolites, including amino acids, are not volatile enough for GC analysis. Therefore, a two-step derivatization process is required.
-
Oximation: The sample is first treated with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect carbonyl groups.
-
Silylation: Subsequently, a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) is added to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
2. Gas Chromatography:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized metabolites based on their boiling points and interactions with the column's stationary phase.
3. Mass Spectrometry:
-
Ionization: Electron ionization (EI) is used to fragment the molecules.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the resulting fragments based on their m/z.
-
Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST, Fiehn) for metabolite identification.
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
- 1. This compound Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An untargeted metabolomics strategy to measure differences in metabolite uptake and excretion by mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.washington.edu [faculty.washington.edu]
Safety Operating Guide
Navigating the Disposal of L-Proline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the appropriate disposal of L-Proline, a common amino acid used in various research applications.
While this compound is not classified as a hazardous substance, it is crucial to handle its disposal with care, following established laboratory safety practices and local regulations.
Immediate Safety and Handling for Disposal
Before proceeding with disposal, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves.[1] All waste handling activities should be conducted in a well-ventilated area to minimize inhalation exposure.
This compound Disposal Procedures
The primary guideline for this compound disposal is to adhere to all national, state, and local regulations for non-hazardous chemical waste.[2]
Step 1: Container Management
-
Original Containers: Whenever possible, leave this compound waste in its original container.[3][2]
-
Labeling: Ensure the container is clearly labeled.
-
No Mixing: Do not mix this compound waste with other chemical waste.[3][2]
Step 2: Solid Waste Collection
-
Collect unused or expired solid this compound in a designated and properly labeled waste container.
-
Contaminated disposables such as weigh boats, gloves, and wipes that have come into contact with this compound should also be placed in the solid waste container.
Step 3: Aqueous/Liquid Waste Collection
-
Collect all aqueous solutions containing this compound in a designated aqueous waste container.
Step 4: Spill Management
In the event of an this compound spill, follow these procedures:
-
Restrict Access: Secure the area to prevent further contamination.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, prevent the generation of dust.[2] You can make the spill wet to prevent dust from becoming airborne.
-
Collection: Carefully sweep or vacuum the spilled material and place it into a suitable, sealed container for disposal.[4]
-
Decontamination: Clean the spill area with water.[5] Collect any cleaning materials and dispose of them as waste.
Step 5: Final Disposal
-
Consult Regulations: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local hazardous waste regulations for complete and accurate classification.[4]
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] In some cases, incineration in a chemical incinerator may be an option; however, always observe all federal, provincial, and local regulations.[1]
-
Unused Product: Dispose of as unused product.[4][6] Handle uncleaned containers in the same manner as the product itself.[3][2]
Environmental Precautions:
It is crucial to prevent this compound from entering drains, sewers, rivers, or underground water systems.
Quantitative Data Summary
No comparative quantitative data regarding disposal procedures was found in the provided search results. The toxicological data for this compound indicates a high LD50 (oral, rat) of > 16 g/kg, suggesting low acute toxicity.[5]
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not provided in the safety data sheets beyond the general procedures outlined above. The recommended approach is consistently to follow local and national waste disposal regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling L-Proline
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of L-Proline in a laboratory setting. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure research environment. This compound, a non-hazardous amino acid, may still pose risks of irritation upon contact with eyes, skin, or the respiratory system, primarily through dust inhalation.
Hazard Identification and Risk Assessment
While this compound is not classified as a hazardous substance, it is prudent to handle it with care to mitigate potential health effects. The primary hazards associated with this compound are:
-
Eye Irritation : Direct contact with this compound powder can cause eye irritation.[1][2][3]
-
Skin Irritation : May cause skin irritation upon prolonged or repeated contact.[1][2]
-
Respiratory Irritation : Inhalation of this compound dust can lead to irritation of the mucous membranes and upper respiratory tract.[1][2][4]
-
Dust Explosion : Fine dust dispersed in the air in sufficient concentrations, in the presence of an ignition source, is a potential dust explosion hazard.[5]
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1][2][6] | Nitrile or rubber gloves.[1][6][7] | Laboratory coat.[1][6] | Recommended if dust is generated: NIOSH/MSHA approved dust mask or respirator (e.g., N95).[6][8][9] |
| General laboratory handling | Safety glasses.[1] | Nitrile or rubber gloves.[1][6] | Laboratory coat.[1] | Not generally required if ventilation is adequate. |
| Cleaning up spills | Safety glasses or goggles.[6] | Chemical-resistant gloves.[1] | Laboratory coat.[6] | Required if dust is present: NIOSH/MSHA approved dust mask or respirator.[8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.
Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure you have read the Safety Data Sheet (SDS) for this compound.[10] Equip yourself with the appropriate PPE as detailed in the table above.
-
Ventilation : Always handle this compound in a well-ventilated area to minimize dust accumulation.[1][2][6] A chemical fume hood is recommended for procedures that may generate significant dust.
-
Weighing : When weighing the powder, do so carefully to avoid creating airborne dust.
-
Hygiene : Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][2][6] Do not eat, drink, or smoke in the handling area.[2]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][5]
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate : If the spill is large, evacuate unnecessary personnel from the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Don PPE : Wear appropriate PPE, including respiratory protection, gloves, a lab coat, and eye protection.[1][6]
-
Containment : For powdered spills, gently cover the spill to prevent dust from becoming airborne.
-
Cleanup : Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[6][8] Avoid actions that generate dust.
-
Decontamination : After the solid material has been removed, clean the spill area with water and wipe dry.[1][3]
-
Disposal : Dispose of the collected waste and contaminated cleaning materials according to your institution's guidelines for non-hazardous chemical waste.[11]
Disposal Plan
This compound is generally considered non-hazardous waste. However, disposal procedures must align with local and institutional regulations.
-
Solid Waste : Uncontaminated this compound powder should be placed in a sealed, labeled container and disposed of as non-hazardous solid waste.[11]
-
Aqueous Solutions : Neutral pH aqueous solutions of this compound can typically be discharged to the sanitary sewer with copious amounts of water, provided the concentration is low.[11]
-
Contaminated Materials : Any materials, such as gloves, wipes, or labware, that are contaminated with this compound should be disposed of as non-hazardous solid waste.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. cellseco.com [cellseco.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. multichemindia.com [multichemindia.com]
- 5. ajiaminoscience.eu [ajiaminoscience.eu]
- 6. bioshopcanada.com [bioshopcanada.com]
- 7. benchchem.com [benchchem.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
